Product packaging for Fitc-DQMD-FMK(Cat. No.:)

Fitc-DQMD-FMK

Cat. No.: B1574901
M. Wt: 938.9964
Attention: For research use only. Not for human or veterinary use.
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Description

FITC-DQMD-FMK is a fluorescein-labeled, cell-permeable peptide that serves as an in situ marker for the sensitive detection of activated caspase-3 in living cells undergoing apoptosis. This reagent is non-toxic and irreversibly binds to the active enzyme via its FMK moiety, allowing for direct fluorescence-based analysis by flow cytometry, fluorescence microscopy, or plate readers. Caspase-3 is a key effector caspase that is activated in the intrinsic apoptotic pathway and cleaves substrates after the Asp-Glu-Val-Asp (DEVD) sequence. The DQMD sequence in this inhibitor is a recognized cleavage site for caspase-3. Research indicates that caspase-3 activity is a central mediator of apoptosis in many contexts, including in cancer cells treated with chemotherapeutic agents, and its inhibition by specific FMK-based compounds like Z-DQMD-FMK can modulate cell death pathways. The FITC conjugate provides a high signal-to-background ratio, enabling robust quantification of apoptotic cells. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C43H47FN6O13S2

Molecular Weight

938.9964

Purity

95/98%

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Principle of Action of FITC-DQMD-FMK in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases. Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic and extrinsic signaling pathways. Its activation leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the dismantling of the cell.

The detection of activated caspases is a cornerstone of apoptosis research. Fluorescently labeled inhibitors provide a powerful tool for identifying and quantifying apoptotic cells. This guide focuses on the principle of action of FITC-DQMD-FMK, a fluorescent probe designed for the detection of activated caspases in living cells. We will delve into its molecular mechanism, provide detailed experimental protocols, present quantitative data, and visualize the underlying biological pathways.

Core Principle of this compound Action

This compound is a cell-permeable probe that specifically targets and irreversibly binds to the active site of certain caspases. Its mechanism of action can be broken down into three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for the detection of the probe using fluorescence-based techniques such as flow cytometry and fluorescence microscopy.

  • DQMD (Asp-Gln-Met-Asp): A tetrapeptide sequence that mimics the cleavage site of a specific caspase. While the well-known DEVD sequence is a canonical substrate for caspase-3, the DQMD sequence also serves as a recognition motif for caspase-3. This specificity is crucial for targeting the probe to the desired enzyme.

  • FMK (Fluoromethylketone): An irreversible inhibitor moiety that forms a covalent bond with the cysteine residue in the active site of the caspase. This irreversible binding ensures that the fluorescent signal is retained within the apoptotic cell.

In a healthy, non-apoptotic cell, caspases are in their inactive zymogen form, and this compound will not bind. However, upon the initiation of apoptosis, initiator caspases activate executioner caspases like caspase-3. The activated caspase-3 then recognizes and binds to the DQMD peptide of the probe. The FMK group subsequently reacts with the active site, forming a stable thioether bond and effectively trapping the fluorescent probe within the cell. The accumulation of the FITC signal, therefore, serves as a direct measure of caspase-3 activity and a hallmark of apoptosis.

Apoptotic Signaling Pathways Involving Caspase-3

Caspase-3 is a central executioner caspase that is activated by two primary signaling pathways: the intrinsic and extrinsic pathways.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 then directly cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.

Extrinsic_Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binding Adaptor Adaptor Proteins (e.g., FADD) DeathReceptor->Adaptor Recruitment ProCasp8 Pro-Caspase-8 Adaptor->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Extrinsic Apoptosis Pathway
The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9, in turn, cleaves and activates pro-caspase-3.

Intrinsic_Pathway Stress Intracellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (e.g., Bax, Bak) Stress->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion MOMP CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Formation Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway

Quantitative Data Presentation

While specific quantitative data for this compound is not widely published, the following tables provide representative data for similar, well-characterized caspase-3 inhibitors. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Inhibitory Potency of Peptide-Based Caspase-3 Inhibitors

InhibitorTarget CaspaseIC50 (nM)Reference Compound
Ac-DMPD-CMKCaspase-30.5456Z-DEVD-FMK (IC50 = 1.326 µM)
Ac-DMLD-CMKCaspase-30.7455Z-DEVD-FMK (IC50 = 1.326 µM)
Ac-DNLD-CHOCaspase-30.68Ac-DEVD-CHO
Z-VD-fmk (MX1013)Pan-caspase5 - 20Z-VAD(OMe)-fmk

Disclaimer: The IC50 values presented are for analogous compounds and should be used for estimation purposes only. The actual IC50 for this compound may vary and should be determined empirically.

Table 2: Typical Excitation and Emission Wavelengths for FITC

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
FITC~492~516

Experimental Protocols

The following are detailed methodologies for key experiments utilizing FITC-labeled caspase inhibitors to detect apoptosis.

Experimental Workflow for Caspase Activity Assay

Experimental_Workflow Induce 1. Induce Apoptosis (e.g., with Staurosporine) Incubate 2. Incubate with This compound Induce->Incubate Wash 3. Wash Cells Incubate->Wash Analyze 4. Analyze by: Wash->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Flow Flow Cytometry Analyze->Flow PlateReader Plate Reader Analyze->PlateReader

General Experimental Workflow
Protocol 1: Detection of Activated Caspases by Flow Cytometry

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Induce apoptosis using the desired method in a test sample. Include a negative control of non-induced cells.

    • Harvest cells (for adherent cells, use trypsin and neutralize) and wash with PBS.

    • Resuspend cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add this compound to the cell suspension at a final concentration of 1-10 µM (optimization may be required).

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

    • (Optional) For late-stage apoptosis and necrosis discrimination, add a viability dye such as Propidium Iodide (PI) or 7-AAD during the last 5-10 minutes of incubation.

  • Washing:

    • Wash the cells twice with 1X wash buffer (typically provided in kits, or PBS containing 1% BSA) to remove unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of wash buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings for FITC (excitation ~488 nm, emission ~520 nm) and the viability dye if used.

    • Apoptotic cells will show a significant increase in FITC fluorescence compared to the negative control.

Protocol 2: Detection of Activated Caspases by Fluorescence Microscopy
  • Cell Preparation and Staining:

    • Follow steps 1 and 2 from the flow cytometry protocol. Cells can be grown on coverslips for imaging.

  • Washing:

    • Follow step 3 from the flow cytometry protocol.

  • Mounting and Visualization:

    • Resuspend the cell pellet in a small volume of wash buffer or mount the coverslip onto a microscope slide with mounting medium.

    • Observe the cells using a fluorescence microscope equipped with a FITC filter set.

    • Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal fluorescence.

Conclusion

This compound is a valuable tool for the specific detection of activated caspase-3 in apoptotic cells. Its principle of action, based on the specific recognition of the DQMD peptide sequence and irreversible inhibition by the FMK moiety, allows for robust and reliable quantification of apoptosis. By understanding the underlying apoptotic signaling pathways and employing the detailed experimental protocols provided in this guide, researchers can effectively utilize this and similar fluorescent probes to advance their studies in cell death, disease pathology, and drug discovery. The ability to visualize and quantify caspase activation at the single-cell level provides critical insights into the complex and tightly regulated process of apoptosis.

Understanding the Fluorescence Properties of FITC-DQMD-FMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core fluorescence properties and applications of FITC-DQMD-FMK, a fluorescently labeled, irreversible caspase inhibitor. While specific data for the DQMD peptide sequence is limited, this document extrapolates information from closely related and well-characterized FITC-peptide-FMK analogs to offer a comprehensive resource for researchers utilizing this probe for the detection of apoptosis.

Core Principles and Mechanism of Action

This compound is a cell-permeable probe designed to detect the activity of specific caspases within living cells. Its mechanism relies on three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for the detection of the probe.

  • DQMD: A tetrapeptide recognition sequence. While the specific caspase target for DQMD is less common in literature, peptide sequences are designed to mimic the cleavage sites of specific caspases, thereby directing the inhibitor to its target. Similar peptide sequences like DEVD are known to target caspase-3 with high specificity.[1]

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the cysteine residue in the active site of the target caspase.[1]

The probe is initially non-fluorescent or weakly fluorescent. Upon entering a cell undergoing apoptosis, the DQMD peptide sequence guides the molecule to an active target caspase. The subsequent irreversible binding of the FMK moiety to the caspase's active site leads to the accumulation of the FITC fluorophore within the cell, resulting in a detectable fluorescent signal. This mechanism allows for the specific in situ detection of active caspases.[1]

Quantitative Data: Spectral Properties

The spectral properties of this compound are primarily determined by the FITC fluorophore. The following table summarizes the key quantitative data, estimated from similar FITC-conjugated compounds.

PropertyLikely ValueBasis for Estimation
Molecular Weight ~950-1000 g/mol Based on similar FITC-peptide-FMK compounds (e.g., FITC-C6-DEVD-FMK: 994.99 g/mol ).[1]
Excitation Maximum ~485-492 nmCommon to FITC-labeled compounds.[1][2][3][4][5][6]
Emission Maximum ~516-535 nmCommon to FITC-labeled compounds.[1][2][3][4][5][6]
Solubility Primarily in DMSOStandard for peptide-FMK compounds.[1][7]
Storage -20°C, protected from lightStandard for FITC-conjugated reagents.[1][7][8]

Signaling Pathway and Mechanism of Detection

The detection of apoptosis using this compound is contingent on the activation of the caspase cascade, a central event in programmed cell death.

G Mechanism of this compound in Apoptotic Cells cluster_0 Apoptotic Cell cluster_1 Probe Interaction Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Cascade Activation Apoptotic_Stimulus->Caspase_Activation initiates Active_Caspase Active Target Caspase Caspase_Activation->Active_Caspase produces Probe_Binding Irreversible Binding (FMK to Caspase Active Site) Active_Caspase->Probe_Binding enables FITC_DQMD_FMK_Probe Cell-Permeable This compound FITC_DQMD_FMK_Probe->Active_Caspase targets Fluorescent_Signal Green Fluorescent Signal (FITC Accumulation) Probe_Binding->Fluorescent_Signal results in

Caption: Mechanism of this compound in detecting active caspases.

Experimental Protocols

The following are generalized protocols for using FITC-peptide-FMK probes to detect caspase activity. These should be optimized for specific cell types and experimental conditions.

In Situ Detection of Active Caspases in Suspension Cells by Flow Cytometry
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control of untreated cells and a positive control. An additional control can be prepared by pre-treating cells with a broad-spectrum caspase inhibitor like Z-VAD-FMK before adding the fluorescent probe.[2][3][5][6]

  • Cell Preparation: Culture approximately 1 x 10^6 cells/ml.[2][3][5]

  • Probe Incubation: Add this compound to each cell suspension at a final concentration of 1-10 µM (optimization may be required). For example, add 1 µl of a 1 mM stock solution to 1 ml of cell culture.[2][3][5][6]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[2][3][5][6]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[2][3][5][6] Resuspend the cell pellet in 0.5 ml of wash buffer (e.g., PBS) and centrifuge again. Repeat the wash step.[2][3][5][6]

  • Analysis: Resuspend the final cell pellet in 300-500 µl of wash buffer. Analyze the cells by flow cytometry, using the FL1 channel for FITC detection.[2][3][6]

In Situ Detection of Active Caspases by Fluorescence Microscopy
  • Follow Steps 1-5 from the flow cytometry protocol.

  • Slide Preparation: After the final wash, resuspend the cells in 100 µl of wash buffer.[3][5][6]

  • Mounting: Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

  • Visualization: Observe the cells using a fluorescence microscope equipped with a FITC filter set (excitation ~490 nm, emission ~520 nm). Apoptotic cells with active caspases will exhibit a bright green fluorescence, while non-apoptotic cells will show minimal fluorescence.[3][5][6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a caspase activity assay using a FITC-labeled FMK inhibitor.

G Experimental Workflow for Caspase Activity Assay start Start induce_apoptosis Induce Apoptosis in Cell Culture (e.g., drug treatment) start->induce_apoptosis prepare_controls Prepare Control Groups (Untreated, Vehicle) start->prepare_controls add_probe Add this compound Probe to all samples induce_apoptosis->add_probe prepare_controls->add_probe incubate Incubate at 37°C, 5% CO2 (30-60 minutes) add_probe->incubate wash Wash Cells Twice (e.g., with PBS) incubate->wash analysis Analyze Fluorescent Signal wash->analysis flow_cytometry Flow Cytometry (Quantitative Analysis) analysis->flow_cytometry microscopy Fluorescence Microscopy (Visualization) analysis->microscopy plate_reader Microplate Reader (High-Throughput Screening) analysis->plate_reader end End flow_cytometry->end microscopy->end plate_reader->end

References

Detecting Activated Caspases with FITC-DQMD-FMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental process in multicellular organisms, essential for tissue homeostasis and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Direct measurement of activated caspases within intact cells provides a reliable method for identifying and quantifying apoptosis. This technical guide provides an in-depth overview of FITC-DQMD-FMK, a fluorescently labeled, irreversible inhibitor for the detection of activated caspases, with a focus on its mechanism, experimental applications, and data interpretation. While specific quantitative data for this compound is limited in published literature, this guide draws upon the well-established principles of analogous FITC-labeled peptide-fluoromethylketone (FMK) caspase inhibitors to provide a comprehensive framework for its use.

Introduction to Caspase Activation in Apoptosis

Caspases exist as inactive zymogens (procaspases) in healthy cells. Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8, caspase-9) are activated. These, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-7), which are responsible for the proteolytic cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][3]

There are two primary pathways leading to caspase activation:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors.[4] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[4] Activated caspase-8 can then directly activate caspase-3.[2][4]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[4] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9.[1][4] Activated caspase-9 then proceeds to activate caspase-3.[1][4]

Caspase-3 is considered a key executioner caspase, and its activation is a central event in both pathways.[1][5]

This compound: Mechanism of Action

This compound is a cell-permeable probe designed to detect activated caspases, particularly caspase-3 and caspase-7, based on its peptide sequence (DQMD). The probe consists of three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for detection by fluorescence microscopy, flow cytometry, or a microplate reader.[6]

  • DQMD (Asp-Gln-Met-Asp): A peptide sequence that mimics the cleavage site recognized by specific caspases. While DEVD is a well-known sequence for caspase-3, DQMD is also utilized for targeting this family of proteases.[7][8][9]

  • FMK (Fluoromethylketone): An irreversible covalent inhibitor that forms a thioether bond with the cysteine residue in the active site of the caspase enzyme.[7]

The mechanism involves the cell-permeable probe entering the cell and the DQMD peptide directing it to the active site of target caspases. The FMK moiety then forms an irreversible covalent bond, effectively trapping the fluorescent FITC label on the active enzyme.[6] This allows for the specific detection of cells containing activated caspases.

cluster_cell Apoptotic Cell Active_Caspase Activated Caspase (with active site Cysteine) FITC_Bound_Caspase Fluorescently Labeled Active Caspase Active_Caspase->FITC_Bound_Caspase 2. FMK forms irreversible covalent bond FITC_DQMD_FMK This compound (Cell Permeable) FITC_DQMD_FMK->Active_Caspase 1. Enters cell and DQMD peptide binds to active site

Figure 1: Mechanism of this compound binding to activated caspases.

Experimental Protocols

The following are generalized protocols for the use of FITC-labeled caspase inhibitors like this compound. Optimization may be required for specific cell types and experimental conditions.

Detection of Activated Caspases by Flow Cytometry

This method allows for the quantification of apoptotic cells within a population.

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent

  • This compound

  • Wash Buffer (e.g., PBS)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Induce Apoptosis: Seed cells at a concentration of 1 x 10^6 cells/mL and treat with the desired apoptosis-inducing agent for the appropriate duration. Include a negative control (untreated cells) and a positive control. An additional negative control can be prepared by pre-incubating cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the inducing agent.[10]

  • Cell Preparation:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells. Wash with serum-containing media to inactivate trypsin.

  • Staining:

    • Resuspend the cell pellet in 300 µL of culture medium.[10]

    • Add this compound to a final concentration of 1-10 µM (optimization is recommended).

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[10]

  • Wash:

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.[10]

    • Resuspend the cells in 0.5 mL of Wash Buffer and centrifuge again. Repeat the wash step.[10]

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer or 1X Binding Buffer.[10]

    • Analyze the samples on a flow cytometer, using the FL-1 channel for FITC detection.[10] Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to the negative control.

Start Induce Apoptosis in Cell Culture Collect_Cells Collect Cells (Centrifugation) Start->Collect_Cells Stain Incubate with This compound (37°C, 30-60 min) Collect_Cells->Stain Wash1 Wash with Buffer Stain->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Binding Buffer Wash2->Resuspend Analyze Analyze on Flow Cytometer (FL-1) Resuspend->Analyze

Figure 2: Experimental workflow for flow cytometry analysis.

Detection of Activated Caspases by Fluorescence Microscopy

This method allows for the visualization of apoptotic cells and their morphology.

Materials:

  • Cells grown on coverslips or chamber slides

  • Apoptosis-inducing agent

  • This compound

  • Wash Buffer (e.g., PBS)

  • Mounting medium (optional, with DAPI for nuclear counterstaining)

  • Fluorescence microscope with a FITC filter set

Protocol:

  • Induce Apoptosis: Culture cells on coverslips or chamber slides and treat with the desired apoptosis-inducing agent. Include appropriate controls.

  • Staining:

    • Remove the culture medium and add fresh medium containing this compound (1-10 µM).

    • Incubate for 30-60 minutes at 37°C, protected from light.[10]

  • Wash:

    • Gently wash the cells twice with Wash Buffer.

  • Mounting and Visualization:

    • Mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope using a FITC filter. Apoptotic cells will show bright green fluorescence.[10]

Data Presentation and Interpretation

Quantitative data obtained from experiments using FITC-labeled caspase inhibitors should be presented in a clear and structured format.

Flow Cytometry Data

The percentage of FITC-positive cells represents the proportion of cells with activated caspases in the population.

Treatment% FITC-Positive Cells (Mean ± SD)
Negative Control (Untreated)2.5 ± 0.8
Apoptosis Inducer (e.g., Staurosporine)45.2 ± 3.1
Apoptosis Inducer + Z-VAD-FMK4.1 ± 1.2

Table 1: Example of quantitative data presentation from a flow cytometry experiment. Data is hypothetical and for illustrative purposes.

Fluorescence Microscopy Data

Fluorescence intensity can be quantified using image analysis software if desired.

TreatmentMean Fluorescence Intensity (Arbitrary Units)
Negative Control (Untreated)15.3
Apoptosis Inducer (e.g., Staurosporine)289.6

Table 2: Example of quantitative data from fluorescence microscopy analysis. Data is hypothetical.

Signaling Pathways

The detection of activated caspases with this compound is applicable to apoptosis induced via both the extrinsic and intrinsic pathways, as both converge on the activation of executioner caspases like caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Caspase3 Caspase-3 (Active) Caspase8->Caspase3 Stress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Detection Fluorescent Signal Detected Caspase3->Detection FITC_Probe This compound FITC_Probe->Detection

Figure 3: Caspase activation pathways leading to detection by this compound.

Conclusion

This compound represents a valuable tool for the detection of activated caspases, providing a direct and quantifiable measure of apoptosis in living cells. Its utility in flow cytometry and fluorescence microscopy allows for both statistical analysis of cell populations and detailed visualization of individual apoptotic cells. While the principles of its use are well-established through analogous probes, researchers should perform appropriate validation and optimization for their specific experimental systems. The ability to specifically identify cells undergoing the execution phase of apoptosis makes this compound and similar reagents indispensable for basic research and for the development of therapeutics that modulate cell death pathways.

References

The Specificity of the DQMD Peptide Sequence for Caspases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DQMD tetrapeptide sequence is a critical determinant of caspase recognition and inhibition, most notably as the reactive site loop of the baculovirus p35 protein.[1][2][3] P35 is a potent, broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis (programmed cell death).[4] This technical guide provides an in-depth analysis of the caspase specificity of the DQMD sequence, primarily within the context of the p35 protein, and offers detailed experimental protocols for its characterization.

The mechanism of caspase inhibition by p35 is a "suicide substrate" or "mechanism-based inactivation" model.[5][6] Upon recognition of the DQMDG sequence, the target caspase cleaves the peptide bond after the aspartate (D) residue.[1][2][3] This cleavage event triggers a conformational change in p35, leading to the formation of a stable thioester linkage between the catalytic cysteine of the caspase and the P1 aspartate of the DQMD sequence.[7] This covalent modification effectively and irreversibly inactivates the caspase. The specificity of this interaction is largely conferred by the DQMD sequence, as mutation of the P1 aspartate (D87A) or the P4 aspartate (D84A) abolishes the anti-apoptotic activity of p35.[1][2][3]

Caspase Specificity of the DQMD Sequence (within the p35 Protein)

The DQMD sequence within the p35 protein enables the inhibition of a wide range of caspases, including both initiator and effector caspases. The following table summarizes the kinetic parameters for the inhibition of various human caspases by recombinant p35.

Caspasek_ass (M⁻¹s⁻¹)K_i (nM)Function
Caspase-11.2 x 10³9Inflammatory
Caspase-37 x 10⁵< 0.1Effector
Caspase-61.1 x 10⁵0.4Effector
Caspase-72.5 x 10⁵< 0.1Effector
Caspase-81.8 x 10⁵0.1Initiator (Extrinsic Pathway)
Caspase-101.2 x 10⁴0.9Initiator (Extrinsic Pathway)

Data from: Interaction of the Baculovirus Anti-apoptotic Protein p35 with Caspases. Specificity, Kinetics, and Characterization of the Caspase/p35 Complex.[4][8]

The data clearly indicates that p35 is a highly potent inhibitor of effector caspases (caspase-3 and -7) and the initiator caspase-8, with Ki values in the sub-nanomolar range. While still effective against caspase-1, -6, and -10, the association rates are lower and the Ki values are slightly higher. This broad-spectrum inhibition is a key feature of p35's anti-apoptotic function.

Signaling Pathways

The DQMD sequence, as part of the p35 inhibitor, plays a crucial role in blocking the progression of apoptosis by targeting key caspases in both the extrinsic and intrinsic pathways.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment and activation of initiator caspase-8. Activated caspase-8 then directly activates effector caspases, such as caspase-3, to execute apoptosis.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 p35 p35 (DQMD) p35->Caspase8 Inhibition p35->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway and points of inhibition by p35.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3.

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 p35 p35 (DQMD) p35->Caspase9 Inhibition p35->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and points of inhibition by p35.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol describes a general method for measuring caspase activity using a fluorogenic substrate.

Materials:

  • Purified recombinant caspase

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS.

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the purified caspase in Assay Buffer.

  • Add 50 µL of each caspase dilution to the wells of the 96-well plate.

  • Prepare the fluorogenic substrate solution in Assay Buffer to a final concentration of 50 µM.

  • Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC substrates; 400 nm excitation and 505 nm emission for AFC substrates).

  • Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Determination of Inhibition Constants (K_i) for a Slow-Binding Inhibitor

This protocol is adapted for determining the kinetic parameters of a slow-binding inhibitor like p35.

Materials:

  • Purified recombinant caspase

  • Fluorogenic caspase substrate

  • Purified p35 protein (or DQMD-containing peptide) at various concentrations

  • Assay Buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, mix the purified caspase with various concentrations of the p35 inhibitor in Assay Buffer.

    • Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature to allow for the slow-binding interaction to reach equilibrium.

  • Activity Measurement:

    • Following the pre-incubation, add the fluorogenic substrate to each well to a final concentration of 50 µM to start the reaction.

    • Immediately measure the fluorescence as described in the Caspase Activity Assay protocol.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (V₀).

    • Plot the residual enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the pre-incubation time for each inhibitor concentration.

    • Fit the data to the equation for slow-binding inhibition to determine the apparent association rate constant (k_obs).

    • Plot k_obs versus the inhibitor concentration. The slope of this line will give the association rate constant (k_ass), and the y-intercept will give the dissociation rate constant (k_diss).

    • Calculate the inhibition constant (K_i) as k_diss / k_ass.

Experimental Workflow for Caspase Inhibition Assay

Caspase_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents (Caspase, Inhibitor, Substrate, Buffer) Start->Prep_Reagents Preincubation Pre-incubate Caspase and Inhibitor Prep_Reagents->Preincubation Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate V₀, k_obs, k_ass, K_i) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining caspase inhibition kinetics.

Conclusion

The DQMD peptide sequence is a potent and broad-spectrum caspase recognition motif, functioning as a "suicide substrate" within the context of the baculovirus p35 protein. It effectively inhibits key initiator and effector caspases, thereby blocking both the extrinsic and intrinsic apoptotic pathways. While the inhibitory activity is best characterized for the full-length p35 protein, the DQMD sequence is the primary determinant of this function. The experimental protocols provided herein offer a framework for researchers to further investigate the specificity and kinetics of DQMD-based inhibitors, which hold potential for the development of novel therapeutics targeting caspase-mediated diseases.

References

FITC-DQMD-FMK: A Technical Guide to Detecting Early Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, the activation of which is considered a point of no return in the commitment of a cell to apoptosis. The detection of active caspase-3 is therefore a reliable indicator of early-stage apoptosis.

This technical guide provides an in-depth overview of FITC-DQMD-FMK, a fluorescently labeled, irreversible inhibitor of caspase-3, designed for the detection of apoptotic cells. The probe consists of a caspase-3 recognition sequence, Asp-Gln-Met-Asp (DQMD), linked to a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of caspase-3. The fluorescein isothiocyanate (FITC) label provides a fluorescent signal for detection by various methods, including flow cytometry and fluorescence microscopy.

While direct peer-reviewed data for this compound is limited, this guide will leverage extensive data available for the closely related and highly specific caspase-3 probe, FITC-DEVD-FMK, to provide a comprehensive understanding of its application.

Mechanism of Action

This compound is a cell-permeable probe that specifically targets and binds to the active form of caspase-3 within apoptotic cells. The mechanism involves:

  • Cellular Uptake: The hydrophobic nature of the FMK moiety allows the probe to passively diffuse across the plasma membrane of both healthy and apoptotic cells.

  • Specific Recognition and Covalent Binding: In apoptotic cells, where caspase-3 is active, the DQMD peptide sequence is recognized by the enzyme's substrate-binding pocket. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the cysteine residue in the active site of caspase-3.

  • Fluorescent Signal Retention: This irreversible binding ensures that the FITC label is retained within the apoptotic cells. Non-apoptotic cells, lacking significant levels of active caspase-3, do not retain the probe.

  • Detection: The accumulation of the FITC signal in apoptotic cells can be quantified and visualized using standard fluorescence detection techniques.

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR1). This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3, initiating the execution phase of apoptosis.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 (Active) Caspase-3 (Active) Pro-caspase-3->Caspase-3 (Active) Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates Cell Death Cell Death Apoptotic Substrates->Cell Death G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm DNA Damage DNA Damage Bax_Bak Bax_Bak DNA Damage->Bax_Bak Cytochrome c (mito) Cytochrome c (mito) Bax_Bak->Cytochrome c (mito) Cytochrome c (cyto) Cytochrome c (cyto) Cytochrome c (mito)->Cytochrome c (cyto) Apoptosome Apoptosome Cytochrome c (cyto)->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 (Active) Caspase-3 (Active) Pro-caspase-3->Caspase-3 (Active) Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates Cell Death Cell Death Apoptotic Substrates->Cell Death G cluster_setup Experiment Setup cluster_staining Staining cluster_analysis Analysis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Add this compound Add this compound Harvest Cells->Add this compound Incubate Incubate Add this compound->Incubate Wash Cells Wash Cells Incubate->Wash Cells Resuspend in Buffer Resuspend in Buffer Wash Cells->Resuspend in Buffer Add Viability Dye (PI) Add Viability Dye (PI) Resuspend in Buffer->Add Viability Dye (PI) Flow Cytometry Flow Cytometry Add Viability Dye (PI)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Investigating Apoptosis Pathways with FITC-DEVD-FMK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Fluorescein isothiocyanate (FITC)-conjugated DEVD-FMK (FITC-DEVD-FMK) for the investigation of apoptosis. This cell-permeable, non-toxic reagent is an invaluable tool for detecting activated caspase-3, a key executioner caspase in the apoptotic cascade. By irreversibly binding to the active form of caspase-3, FITC-DEVD-FMK allows for the direct visualization and quantification of apoptotic cells using various fluorescence-based techniques.

Core Principles and Mechanism of Action

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to pro-apoptotic stimuli.

Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 is a point of convergence for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

FITC-DEVD-FMK is a powerful tool for studying this process. It consists of the peptide sequence Asp-Glu-Val-Asp (DEVD), which is a preferred recognition motif for caspase-3, linked to a fluoromethyl ketone (FMK) group that irreversibly binds to the catalytic site of activated caspase-3. The entire complex is conjugated to FITC, a green fluorescent dye. Because it is cell-permeable, FITC-DEVD-FMK can be introduced to living cells, where it will only bind to cells undergoing apoptosis where caspase-3 has been activated.[1][2][3] This specificity allows for the sensitive and accurate detection of apoptotic cells.

Apoptosis Signaling Pathways Involving Caspase-3

The activation of caspase-3 is a hallmark of the execution phase of apoptosis. Understanding the pathways leading to its activation is crucial for apoptosis research.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_inhibitor Detection Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Cleavage Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Substrate Cleavage FITC-DEVD-FMK FITC-DEVD-FMK FITC-DEVD-FMK->Caspase-3 (Active) Irreversible Binding

Figure 1: Apoptosis signaling pathways leading to caspase-3 activation.

Experimental Protocols

The following are generalized protocols for the use of FITC-DEVD-FMK to detect activated caspase-3. Optimal conditions may vary depending on the cell type and apoptosis-inducing agent.

General Cell Preparation
  • Induce apoptosis in a cell suspension (e.g., 1 x 10⁶ cells/mL) using the desired method.[1][3]

  • Concurrently, maintain a negative control culture without the apoptosis-inducing agent.

  • An additional control can be prepared by pre-treating the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, before inducing apoptosis to confirm that the signal is caspase-dependent.[1][2][3]

Staining Protocol
  • Transfer 300 µL of both the induced and control cell suspensions into separate microfuge tubes.[1][3]

  • Add 1 µL of FITC-DEVD-FMK to each tube.[1][3]

  • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.[1][3]

  • Centrifuge the cells at 3000 rpm for 5 minutes and carefully remove the supernatant.[1][3]

  • Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.[1][3]

  • Repeat the wash step to remove any unbound reagent.[1][3]

Analysis Methods

The stained cells can be analyzed by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.

1. Flow Cytometry

  • Resuspend the final cell pellet in 300 µL of Wash Buffer.[1][3]

  • Keep the samples on ice until analysis.

  • Analyze the samples using a flow cytometer, detecting the FITC signal in the FL-1 channel.[1][3]

2. Fluorescence Microscopy

  • Resuspend the final cell pellet in 100 µL of Wash Buffer.[1][3]

  • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope using a FITC filter set. Apoptotic cells will exhibit a brighter green fluorescence compared to non-apoptotic cells.[1][3]

3. Fluorescence Plate Reader

  • Resuspend the final cell pellet in 100 µL of Wash Buffer.

  • Transfer the cell suspension to the wells of a black microtiter plate.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1][4]

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Induce Apoptosis in Cell Culture C Aliquot 300 µL of cells A->C B Prepare Control Cultures (Untreated, Z-VAD-FMK treated) B->C D Add 1 µL FITC-DEVD-FMK C->D E Incubate at 37°C for 30-60 min D->E F Wash cells twice with Wash Buffer E->F G Flow Cytometry F->G H Fluorescence Microscopy F->H I Fluorescence Plate Reader F->I

Figure 2: General experimental workflow for caspase-3 activity assay.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: Flow Cytometry Data

Sample ConditionPercentage of FITC-Positive Cells (%)Mean Fluorescence Intensity (MFI)
Untreated Control
Apoptosis Inducer
Apoptosis Inducer + Z-VAD-FMK

Table 2: Fluorescence Plate Reader Data

Sample ConditionRaw Fluorescence Units (RFU)Fold Change vs. Control
Untreated Control1.0
Apoptosis Inducer
Apoptosis Inducer + Z-VAD-FMK

Troubleshooting and Considerations

  • High Background: Ensure adequate washing steps to remove unbound FITC-DEVD-FMK.

  • Weak Signal: The timing of analysis after apoptosis induction is critical, as caspase activation is transient. Optimize the incubation time with the apoptosis-inducing agent.

  • Specificity: While DEVD is a preferred substrate for caspase-3, other caspases may show some cross-reactivity. It is advisable to confirm results with other methods, such as Western blotting for cleaved caspase-3.

  • Cell Permeability: The efficiency of probe entry can vary between cell types. Titration of the FITC-DEVD-FMK concentration may be necessary.

By following the protocols and considerations outlined in this guide, researchers can effectively utilize FITC-DEVD-FMK as a robust tool to investigate the intricate pathways of apoptosis and to assess the efficacy of potential therapeutic agents that modulate this fundamental cellular process.

References

FITC-DQMD-FMK for Live-Cell Imaging of Apoptosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process critical for tissue homeostasis and development. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, effector caspases like caspase-3 are central to the dismantling of the cell.[1][2] This technical guide provides a comprehensive overview of the use of FITC-DQMD-FMK, a fluorescently labeled, cell-permeable, and irreversible caspase inhibitor, for the detection and monitoring of apoptosis in living cells. This guide will detail the mechanism of action, provide experimental protocols, and present data interpretation strategies for live-cell imaging applications. While the specific peptide sequence "DQMD" is less common, this guide draws upon the well-established principles of similar, widely used fluorochrome-labeled caspase inhibitors (FLICA) such as FITC-DEVD-FMK.[3][4]

Introduction to Caspase Activation in Apoptosis

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5] Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5] Caspase-3, in particular, is a key executioner caspase, making its activation a reliable marker for cells undergoing apoptosis.[2][6]

This compound is designed as a tool for the in situ detection of activated caspases in living cells.[4] It comprises three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorophore for visualization by fluorescence microscopy and flow cytometry.

  • DQMD: A tetrapeptide sequence designed to be recognized and cleaved by specific activated caspases.

  • FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with the active site of the caspase, preventing further catalytic activity and trapping the fluorescent label within the cell.[4]

The cell-permeable nature of the compound allows it to freely enter cells.[3] In healthy, non-apoptotic cells, the probe remains unbound and can diffuse out of the cell. However, in apoptotic cells with activated caspases, the this compound probe binds to the active enzyme, leading to an accumulation of the fluorescent signal.[4]

Signaling Pathways

The activation of effector caspases is a central event in both the intrinsic and extrinsic apoptotic pathways.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, committing the cell to apoptosis.[5]

G Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation (FADD, pro-caspase-8) Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Extrinsic Apoptosis Pathway
Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[5] Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3.[5]

G Stress Intracellular Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Experimental Protocols

The following protocols are generalized for the use of FITC-labeled caspase inhibitors and should be optimized for specific cell types and experimental conditions.

Reagent Preparation and Storage

Proper handling and storage of this compound are crucial for maintaining its activity.

ParameterRecommendation
Storage Temperature -20°C[4]
Storage Conditions Protect from light and moisture.[4]
Solvent DMSO[4]
Stock Solution Concentration 2-5 mM[3]
Working Solution Dilute the stock solution in an appropriate buffer (e.g., Hanks Balanced Salt Solution with 20 mM HEPES) to the final desired concentration.

Table 1: Reagent Preparation and Storage Guidelines.

Live-Cell Imaging by Fluorescence Microscopy

This protocol outlines the steps for staining and imaging live cells to detect caspase activation.

G Start Seed cells in imaging-compatible vessel Induce Induce Apoptosis Start->Induce Stain Add this compound (e.g., 10 µM) Induce->Stain Incubate Incubate at 37°C (30-60 min) Stain->Incubate Wash Wash cells with HHBS or media Incubate->Wash Image Image using fluorescence microscope (FITC filter set) Wash->Image

Fluorescence Microscopy Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).

  • Staining: Add the this compound working solution to the cell culture medium to achieve the final desired concentration (typically in the range of 1-10 µM, optimization is recommended).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[3]

  • Washing: Gently wash the cells twice with pre-warmed Hanks Balanced Salt Solution (HHBS) or complete culture medium to remove unbound probe.[3]

  • Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~490 nm / ~525 nm).[4] Live-cell imaging can be performed in a stage-top incubator to maintain optimal conditions.[7]

Quantitative Analysis by Flow Cytometry

Flow cytometry allows for the quantification of the percentage of apoptotic cells in a population.

G Start Prepare cell suspension (1 x 10^6 cells/mL) Induce Induce Apoptosis Start->Induce Stain Add this compound Induce->Stain Incubate Incubate at 37°C (30-60 min) Stain->Incubate Wash Wash cells twice with Wash Buffer Incubate->Wash Analyze Analyze on flow cytometer (FL1 channel) Wash->Analyze

Flow Cytometry Workflow

Detailed Protocol:

  • Cell Preparation: Induce apoptosis in a cell suspension (e.g., 1 x 10^6 cells/mL).[8]

  • Staining: Add this compound to the cell suspension and incubate for 30-60 minutes at 37°C.[8]

  • Washing: Centrifuge the cells and wash twice with the provided wash buffer or PBS.[8]

  • Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer using the FL1 channel for FITC detection.

Data Interpretation and Quantitative Analysis

ParameterFluorescence MicroscopyFlow Cytometry
Qualitative Assessment Apoptotic cells exhibit bright green fluorescence, while healthy cells show minimal to no fluorescence. Morphological changes such as cell shrinkage and membrane blebbing can also be observed.[9]A shift in the fluorescence intensity of the cell population along the FL1 axis indicates an increase in caspase activity.
Quantitative Data The percentage of fluorescent cells can be determined by counting. Automated image analysis software can be used for unbiased quantification.Provides a quantitative measure of the percentage of apoptotic cells in a large population.[10] Can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[11]

Table 2: Data Interpretation for Fluorescence Microscopy and Flow Cytometry.

Troubleshooting and Considerations

  • High Background: Insufficient washing or use of a probe concentration that is too high can lead to high background fluorescence. Optimize washing steps and titrate the probe concentration.

  • Weak Signal: The apoptotic stimulus may not be potent enough, or the incubation time may be too short. Ensure the use of appropriate controls and consider a time-course experiment.

  • Phototoxicity: Minimize exposure to excitation light during live-cell imaging to reduce phototoxicity and photobleaching.[7]

  • Specificity: To confirm that the fluorescent signal is due to specific caspase binding, a competition experiment can be performed. Pre-incubate cells with an unlabeled, broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound.[11] A significant reduction in the fluorescent signal would indicate specific binding.

Conclusion

This compound, by analogy to other well-characterized fluorochrome-labeled caspase inhibitors, represents a valuable tool for the real-time detection of apoptosis in living cells. Its ability to irreversibly bind to activated caspases allows for a stable fluorescent signal that can be monitored by both fluorescence microscopy and flow cytometry. By following the detailed protocols and data interpretation guidelines presented in this technical guide, researchers can effectively utilize this reagent to investigate the intricate processes of apoptosis in various experimental models, aiding in the discovery and development of novel therapeutics.

References

The DQMD Sequence as a Substrate for Caspase-3/7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 and caspase-7 are key executioner enzymes in the apoptotic signaling cascade. Their proteolytic activity on a vast array of cellular substrates orchestrates the dismantling of the cell in a controlled manner. The substrate specificity of these caspases is crucial for their biological function and for the development of targeted therapeutics and diagnostic tools. While the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is widely recognized as the optimal recognition motif for caspase-3 and -7, other DxxD sequences, such as Asp-Gln-Met-Asp (DQMD), are also of significant interest, particularly in the context of inhibitor design and as potential non-canonical substrates. This technical guide provides an in-depth overview of the DQMD sequence as a substrate for caspase-3 and -7, summarizing available data, outlining experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Substrate Specificity and Inhibition

The substrate specificity of caspase-3 and -7 is primarily determined by the amino acid residues in the P4 to P1 positions of the substrate, which bind to the corresponding S4 to S1 pockets in the enzyme's active site. The S1 pocket of both caspases has a strong preference for Aspartic acid (Asp), making them Aspartate-specific cysteine proteases.

For comparative purposes, the kinetic parameters for the canonical DEVD substrate are presented below.

Substrate SequenceEnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Ac-DEVD-pNACaspase-310.3 ± 0.91.8 ± 0.11.7 x 105
Ac-DEVD-AMCCaspase-39.7 ± 0.832.8 ± 1.23.4 x 106
Ac-DEVD-pNACaspase-717.5 ± 1.50.2 ± 0.011.1 x 104
Ac-DEVD-AMCCaspase-715.2 ± 1.34.8 ± 0.23.2 x 105
DQMD-reporter Caspase-3 Data not available Data not available Data not available
DQMD-reporter Caspase-7 Data not available Data not available Data not available

Table 1: Comparative kinetic parameters for DEVD and DQMD substrates with Caspase-3 and Caspase-7. Data for DEVD is compiled from various literature sources and may vary based on experimental conditions. Data for a DQMD-reporter substrate is currently not available.

The inhibitor Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of caspase-3 and -7.

InhibitorTarget Enzyme(s)Inhibition Constant (Ki) or IC50Mechanism of Action
Z-DQMD-FMKCaspase-3, Caspase-7Data not availableIrreversible, covalent modification of the active site cysteine
Ac-DEVD-CHOCaspase-3Ki = 0.23 nMReversible, competitive
Ac-DEVD-CHOCaspase-7Ki = 1.6 nMReversible, competitive

Table 2: Inhibitors targeting Caspase-3 and -7. While specific Ki or IC50 values for Z-DQMD-FMK are not consistently reported, its use in numerous studies demonstrates its efficacy in inhibiting caspase-3/7 activity in cellular contexts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the interaction of the DQMD sequence with caspase-3 and -7.

Protocol 1: In Vitro Caspase Activity Assay using a DQMD-based Fluorogenic Substrate

This protocol is adapted from standard caspase-3/7 assays and assumes the availability of a custom-synthesized DQMD-reporter substrate (e.g., Ac-DQMD-AMC or Ac-DQMD-AFC).

Materials:

  • Recombinant active human caspase-3 and caspase-7

  • DQMD-fluorogenic substrate (e.g., Ac-DQMD-AMC) stock solution (10 mM in DMSO)

  • DEVD-fluorogenic substrate (e.g., Ac-DEVD-AMC) as a positive control

  • Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare the assay buffer and keep it on ice.

  • Dilute the recombinant caspase-3 and caspase-7 to the desired concentration (e.g., 10 nM) in the assay buffer.

  • Prepare a serial dilution of the DQMD-AMC and DEVD-AMC substrates in the assay buffer. A typical concentration range would be from 0 to 100 μM.

  • In the 96-well plate, add 50 μL of the diluted enzyme to each well. Include wells with assay buffer only as a blank.

  • To initiate the reaction, add 50 μL of the substrate dilutions to the wells containing the enzyme.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) every 1-2 minutes for at least 30 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Cellular Caspase-3/7 Inhibition Assay using Z-DQMD-FMK

This protocol outlines the use of Z-DQMD-FMK to inhibit apoptosis-induced caspase activity in a cell-based assay.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Z-DQMD-FMK stock solution (10 mM in DMSO)

  • Caspase-3/7 Glo® Assay kit (or a similar DEVD-based luminescent or fluorogenic substrate)

  • 96-well white or black microplate (depending on the assay kit)

  • Luminometer or fluorometer

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight (for adherent cells).

  • Pre-treat the cells with various concentrations of Z-DQMD-FMK (e.g., 0-50 μM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 μM Staurosporine) to the wells.

  • Incubate the cells for a time period sufficient to induce caspase activity (e.g., 3-6 hours).

  • Lyse the cells and measure caspase-3/7 activity according to the manufacturer's protocol of the chosen assay kit.

  • Plot the caspase activity against the concentration of Z-DQMD-FMK to determine the inhibitory effect.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to caspase-3/7 and the DQMD substrate.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis recombinant_caspase Recombinant Caspase-3/7 deconvolution Kinetic Parameter Determination (Km, kcat) recombinant_caspase->deconvolution Cleavage Assay dqmd_substrate DQMD-reporter Substrate dqmd_substrate->deconvolution cells Cell Culture apoptosis_induction Apoptosis Induction cells->apoptosis_induction caspase_activity_assay Caspase-3/7 Activity Assay apoptosis_induction->caspase_activity_assay zdqmd_fmk Z-DQMD-FMK Inhibitor zdqmd_fmk->caspase_activity_assay Inhibition signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor caspase8 Pro-caspase-8 death_receptor->caspase8 DISC formation active_caspase8 Active Caspase-8 caspase8->active_caspase8 Activation caspase37 Pro-caspase-3/7 active_caspase8->caspase37 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Pro-caspase-9 apaf1->caspase9 Apoptosome formation active_caspase9 Active Caspase-9 caspase9->active_caspase9 Activation active_caspase9->caspase37 active_caspase37 Active Caspase-3/7 caspase37->active_caspase37 Cleavage substrates Cellular Substrates (e.g., PARP, Lamin A/C) active_caspase37->substrates Cleavage at DxxD motifs (DEVD, DQMD, etc.) apoptosis Apoptosis substrates->apoptosis logical_relationship cluster_substrate Substrate Recognition cluster_outcome Potential Outcomes dqmd DQMD Sequence binding Binding dqmd->binding caspase_active_site Caspase-3/7 Active Site caspase_active_site->binding cleavage Substrate Cleavage (If a reporter is attached) binding->cleavage Leads to inhibition Enzyme Inhibition (If an inhibitory warhead is present, e.g., FMK) binding->inhibition Leads to

The Role of FITC-DEVD-FMK in the Investigation of Drug-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Fluorescein isothiocyanate (FITC)-conjugated DEVD-FMK (FITC-DEVD-FMK) in the study of drug-induced apoptosis. This guide will cover the underlying principles, experimental protocols, data interpretation, and visualization of the key signaling pathways involved.

Note on Reagent Specificity: The prompt specified "Fitc-DQMD-FMK". Extensive research has not identified a commercially available or academically cited caspase inhibitor with the "DQMD" peptide sequence. It is highly probable that this was a typographical error and the intended reagent was FITC-DEVD-FMK, a widely used and validated probe for activated caspase-3. This guide will, therefore, focus on FITC-DEVD-FMK.

Introduction to Drug-Induced Apoptosis and the Role of Caspase-3

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis in cancer cells. This process is tightly regulated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Both pathways converge on the activation of a family of cysteine proteases known as caspases.

Caspase-3 is a key executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Therefore, the detection of activated caspase-3 is a reliable indicator of apoptosis.

FITC-DEVD-FMK: A Tool for Detecting Activated Caspase-3

FITC-DEVD-FMK is a cell-permeable, non-toxic probe designed to specifically detect activated caspase-3 in living cells.[3] Its mechanism of action relies on three key components:

  • DEVD: A tetrapeptide sequence (Asp-Glu-Val-Asp) that is the recognition and cleavage site for caspase-3.

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the active site of activated caspase-3.

  • FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for the detection and quantification of the probe bound to activated caspase-3 using techniques such as flow cytometry, fluorescence microscopy, and fluorescence plate readers.[1]

Signaling Pathways in Drug-Induced Apoptosis

The induction of apoptosis by therapeutic drugs can be initiated through two primary signaling cascades: the intrinsic and extrinsic pathways. Both pathways ultimately lead to the activation of executioner caspases, including caspase-3.

Drug-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TRAIL-R) disc DISC Formation death_receptors->disc Ligand Binding procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Activated Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 stress Cellular Stress stress->p53 bcl2_family Bcl-2 Family (Bax, Bak) p53->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Activated Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis drug Anticancer Drug drug->death_receptors drug->dna_damage drug->stress

Caption: Overview of the intrinsic and extrinsic pathways of drug-induced apoptosis leading to the activation of caspase-3.

Experimental Protocols for Assessing Drug-Induced Apoptosis with FITC-DEVD-FMK

The following are generalized protocols for detecting activated caspase-3 using FITC-DEVD-FMK. It is essential to optimize these protocols for specific cell types and experimental conditions.

General Workflow

Experimental Workflow for FITC-DEVD-FMK Assay cell_culture 1. Cell Culture and Seeding drug_treatment 2. Drug Treatment to Induce Apoptosis cell_culture->drug_treatment controls 3. Prepare Controls (Untreated, Vehicle, Positive Control) drug_treatment->controls fitc_staining 4. Stain with FITC-DEVD-FMK controls->fitc_staining wash 5. Wash Cells fitc_staining->wash analysis 6. Analysis wash->analysis flow Flow Cytometry analysis->flow microscopy Fluorescence Microscopy analysis->microscopy plate_reader Fluorescence Plate Reader analysis->plate_reader

Caption: A generalized workflow for the detection of activated caspase-3 using FITC-DEVD-FMK.

Detailed Protocol for Flow Cytometry
  • Cell Preparation:

    • Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture medium.

    • Induce apoptosis by treating cells with the desired drug concentration and for the appropriate duration.

    • Include an untreated control and a vehicle control. A positive control (e.g., staurosporine or etoposide) is also recommended.

  • Staining:

    • Transfer 300 µL of the cell suspension to a flow cytometry tube.

    • Add 1 µL of FITC-DEVD-FMK to each tube.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[3]

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of wash buffer.

    • Repeat the wash step.

  • Analysis:

    • Resuspend the final cell pellet in 300 µL of wash buffer.

    • Analyze the samples on a flow cytometer using the FL1 channel (FITC).

    • A population of cells with increased FITC fluorescence indicates the presence of activated caspase-3.

Detailed Protocol for Fluorescence Microscopy
  • Cell Preparation and Staining: Follow steps 1 and 2 from the flow cytometry protocol.

  • Washing: Follow step 3 from the flow cytometry protocol.

  • Slide Preparation and Analysis:

    • Resuspend the final cell pellet in 100 µL of wash buffer.

    • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope using a FITC filter.

    • Apoptotic cells will exhibit bright green fluorescence.[1]

Detailed Protocol for Fluorescence Plate Reader
  • Cell Preparation and Staining: Follow steps 1 and 2 from the flow cytometry protocol, performing the experiment in a black, clear-bottom 96-well plate.

  • Washing:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant and add 200 µL of wash buffer to each well.

    • Repeat the wash step.

  • Analysis:

    • Resuspend the final cell pellet in 100 µL of wash buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[1]

    • An increase in fluorescence intensity in treated wells compared to control wells indicates caspase-3 activation.

Data Presentation and Interpretation

Quantitative data obtained from FITC-DEVD-FMK assays can be presented in tabular format to facilitate comparison between different treatments.

Flow Cytometry Data
Cell LineTreatmentConcentrationDuration (h)% Apoptotic Cells (FITC-Positive)Reference
JurkatCamptothecin10 µM4~41%[4]
JurkatStaurosporine2 µM4~99.7%[5]
BEL-7404Lanthanide Complex 5IC5012Significant increase vs. control[2]
Fluorescence Plate Reader Data
Cell LineTreatmentConcentrationDuration (h)Fold Increase in FluorescenceReference
HCT116Ruthenium Complex4 µM48Significant increase vs. control[6]
HepG2DoxorubicinVarious24Dose-dependent increase[7][8]
HK-2Cisplatin20 µM24Significant increase vs. control[8]

Conclusion

FITC-DEVD-FMK is a valuable and widely used tool for the specific detection and quantification of activated caspase-3, a key event in drug-induced apoptosis. The methodologies described in this guide, including flow cytometry, fluorescence microscopy, and fluorescence plate reader assays, provide robust platforms for screening the apoptotic potential of novel drug candidates and for elucidating the mechanisms of action of existing chemotherapeutic agents. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and reproducible data. The visualization of signaling pathways and experimental workflows, as provided, can further aid in the understanding and communication of research findings in the field of drug-induced apoptosis.

References

An In-depth Technical Guide to FITC-DQMD-FMK for Identifying Apoptotic Cells in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process critical to tissue homeostasis and development. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. The detection of active caspases is therefore a reliable method for identifying apoptotic cells. This technical guide provides a comprehensive overview of the use of Fluorescein isothiocyanate (FITC)-labeled DQMD-fluoromethylketone (FITC-DQMD-FMK), a fluorescent probe for the detection of active caspases in cultured cells. We will delve into its mechanism of action, provide detailed experimental protocols for its application in flow cytometry and fluorescence microscopy, and present representative quantitative data.

Introduction to Caspase Activation in Apoptosis

Apoptosis proceeds through distinct signaling pathways, the intrinsic and extrinsic pathways, which both converge on the activation of executioner caspases.[1] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[2] These executioner caspases are responsible for the proteolytic cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[3]

The identification of cells with active caspases is a definitive indicator of apoptosis.[4] Fluorochrome-labeled inhibitors of caspases (FLICA) are powerful tools for this purpose.[1] These reagents are cell-permeable and specifically bind to the active site of caspases, allowing for the fluorescent labeling of apoptotic cells.[1]

The this compound Probe

This compound is a specific type of FLICA reagent designed to detect the activity of executioner caspases, particularly caspase-3 and caspase-7. The probe consists of three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for the detection of labeled cells by fluorescence microscopy or flow cytometry.[5]

  • DQMD (Asp-Gln-Met-Asp): A four-amino-acid peptide sequence that is recognized by and binds to the active site of caspase-3 and caspase-7.[6]

  • FMK (Fluoromethylketone): An irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, ensuring that the fluorescent probe is retained within the cell.[5]

The cell-permeable nature of this compound allows it to freely enter both healthy and apoptotic cells. In healthy cells with inactive caspases, the probe does not bind and is eventually cleared. However, in apoptotic cells with activated caspase-3/7, the DQMD peptide directs the probe to the enzyme's active site, where the FMK moiety forms a stable thioether bond, leading to the accumulation of the fluorescent signal.[1][5]

Mechanism of Action

The mechanism of this compound in labeling apoptotic cells is a multi-step process that leverages the enzymatic activity of executioner caspases.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm probe_ext This compound (External) probe_int This compound (Internal) probe_ext->probe_int Cell Permeation caspase_active Active Caspase-3/7 probe_int->caspase_active Binding to Active Site caspase_inactive Inactive Caspase-3/7 caspase_inactive->caspase_active Apoptotic Signal labeled_caspase Fluorescently Labeled Active Caspase-3/7 caspase_active->labeled_caspase Irreversible Inhibition

Mechanism of this compound Action.

Experimental Protocols

The following are generalized protocols for the use of this compound in detecting apoptotic cells. Optimal conditions may vary depending on the cell type and experimental setup.

Staining Protocol for Flow Cytometry
  • Cell Preparation:

    • Induce apoptosis in your cell culture using the desired method. Include a non-induced (negative) control and a positive control (e.g., treatment with a known apoptosis inducer like staurosporine).

    • For an inhibitor control, pre-incubate a sample of induced cells with a pan-caspase inhibitor, such as Z-VAD-FMK, for at least 30 minutes prior to adding the this compound probe.[7]

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

  • Staining:

    • Add this compound to the cell suspension at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[7]

  • Washing:

    • Wash the cells twice with 1X Wash Buffer (e.g., PBS containing 2% FBS) to remove any unbound probe. Centrifuge at 300 x g for 5 minutes for each wash.[7]

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

    • Analyze the cells on a flow cytometer using the FL-1 channel (or equivalent for FITC detection).[7]

    • Optional: For late-stage apoptosis and necrosis discrimination, co-stain with a viability dye such as propidium iodide (PI) or 7-AAD.[4]

Staining Protocol for Fluorescence Microscopy
  • Cell Preparation and Staining:

    • Follow steps 1 and 2 from the flow cytometry protocol. Cells can be grown on coverslips in a multi-well plate.

  • Washing:

    • Gently wash the cells on the coverslips twice with 1X Wash Buffer.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides with a drop of mounting medium.

    • Observe the cells using a fluorescence microscope with a filter set appropriate for FITC (excitation ~490 nm, emission ~525 nm).[7]

    • Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence.

Experimental Workflow

The overall workflow for an apoptosis detection experiment using this compound is straightforward and can be adapted for various research needs.

G cluster_methods Detection Method start Start: Cell Culture induce Induce Apoptosis (e.g., Drug Treatment) start->induce controls Prepare Controls: - Negative (Untreated) - Positive (e.g., Staurosporine) - Inhibitor (e.g., Z-VAD-FMK) induce->controls stain Stain with This compound controls->stain wash Wash Cells stain->wash acquire Data Acquisition wash->acquire flow Flow Cytometry acquire->flow microscopy Fluorescence Microscopy acquire->microscopy analysis Data Analysis flow->analysis microscopy->analysis

Experimental Workflow for Apoptosis Detection.

Data Presentation and Interpretation

Quantitative data obtained from flow cytometry can be presented in tables for clear comparison between different treatment groups.

Table 1: Representative Flow Cytometry Data for Apoptosis Detection
Treatment Group% Apoptotic Cells (FITC-Positive)
Negative Control (Untreated)3.5%
Test Compound (10 µM)45.2%
Positive Control (Staurosporine, 1 µM)88.9%
Test Compound + Z-VAD-FMK8.1%

Note: The data presented are for illustrative purposes and will vary depending on the cell line, apoptosis-inducing agent, and experimental conditions.

When co-staining with a viability dye like Propidium Iodide (PI), flow cytometry data can distinguish between different cell populations:

  • Live cells: FITC-negative, PI-negative

  • Early apoptotic cells: FITC-positive, PI-negative

  • Late apoptotic/necrotic cells: FITC-positive, PI-positive

Table 2: Quantification of Cell Populations with this compound and PI Co-staining
Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Negative Control95.1%2.8%2.1%
Test Compound50.3%35.7%14.0%
Positive Control8.2%65.4%26.4%

Note: The data presented are for illustrative purposes.

Conclusion

This compound is a highly specific and sensitive tool for the detection of apoptotic cells in culture. Its ability to irreversibly bind to active caspase-3 and caspase-7 allows for the clear identification and quantification of cells undergoing apoptosis. The protocols provided in this guide, along with the representative data, offer a solid foundation for researchers to incorporate this valuable reagent into their studies of programmed cell death. Proper use of controls is essential for accurate data interpretation. This methodology is a cornerstone for apoptosis research in various fields, including cancer biology, neurodegenerative disease, and drug development.

References

Basic principles of using fluorescent caspase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Principles of Using Fluorescent Caspase Inhibitors

For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial. Among the various methods available, the use of fluorescently-labeled caspase inhibitors offers a robust and specific approach to identify and quantify apoptotic cells. This guide provides a comprehensive overview of the fundamental principles, practical applications, and detailed methodologies for employing these powerful research tools.

Introduction to Caspases and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving an apoptotic signal, undergo a proteolytic cascade. This cascade involves two main types of caspases:

  • Initiator Caspases: Such as caspase-8 and caspase-9, which are activated by specific signaling complexes like the death-inducing signaling complex (DISC) or the apoptosome.[1]

  • Executioner Caspases: Including caspase-3 and caspase-7, which are activated by initiator caspases and proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Mechanism of Action of Fluorescent Caspase Inhibitors

Fluorescent Labeled Inhibitors of Caspases (FLICA®) are cell-permeable reagents designed to detect active caspases in living cells.[3][4] The core of these inhibitors consists of three key components:

  • A Caspase-Specific Peptide Sequence: This sequence mimics the natural cleavage site for a particular caspase or a group of caspases, providing specificity.[5] For example, the sequence Val-Ala-Asp (VAD) is recognized by multiple caspases, making it a "poly-caspase" inhibitor.[1]

  • A Fluoromethyl Ketone (FMK) Moiety: The FMK group forms an irreversible, covalent bond with the reactive cysteine residue in the active site of the caspase enzyme.[6][7] This covalent linkage ensures that the fluorescent probe is retained within the cell.

  • A Fluorophore: A fluorescent dye, such as carboxyfluorescein (FAM) or sulforhodamine (SR), is attached to the peptide sequence, allowing for the detection of the inhibitor-caspase complex through fluorescence-based instrumentation.[5][8]

When a FLICA reagent is added to a cell population, it permeates the cell membrane. In apoptotic cells with active caspases, the inhibitor binds to the enzyme's active site, leading to an accumulation of the fluorescent signal.[9] In non-apoptotic cells, the unbound inhibitor diffuses out.[10]

G cluster_cell Cell Membrane cluster_apoptotic Apoptotic Cell cluster_healthy Healthy Cell inhibitor_out Fluorescent Caspase Inhibitor (Cell-Permeable) inhibitor_in_apo Inhibitor Inside Cell inhibitor_out->inhibitor_in_apo inhibitor_in_healthy Inhibitor Inside Cell inhibitor_out->inhibitor_in_healthy inhibitor_in Inhibitor Inside Cell active_caspase Active Caspase bound_complex Fluorescent Inhibitor-Caspase Complex (Signal Retained) inhibitor_in_apo->active_caspase Covalent Bonding (FMK group) inactive_caspase Inactive Pro-Caspase inhibitor_in_healthy->inactive_caspase No Binding inhibitor_out_healthy Inhibitor Diffuses Out inhibitor_in_healthy->inhibitor_out_healthy Unbound G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase37 Pro-Caspase-3, 7 caspase8->procaspase37 dna_damage Intracellular Stress (e.g., DNA Damage) mito Mitochondria dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase37 caspase37 Active Caspase-3, 7 procaspase37->caspase37 Cleavage substrates Cellular Substrates caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis G cluster_flow induce 1. Induce Apoptosis (e.g., Staurosporine) prepare 2. Prepare FLICA Working Solution induce->prepare incubate 3. Incubate Cells with FLICA (37°C, 30-60 min) prepare->incubate wash 4. Wash Cells (Remove unbound inhibitor) incubate->wash analyze 5. Analyze (Microscopy, Flow Cytometry, Plate Reader) wash->analyze

References

FITC-Labeled Peptide-Fluoromethyl Ketones: A Technical Guide for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC)-conjugated peptide fluoromethyl ketones (FMKs) are invaluable tools in fundamental cell biology research, particularly for the detection and quantification of apoptosis. These reagents provide a specific and sensitive method for identifying cells undergoing programmed cell death by targeting activated caspases, the key executioners of the apoptotic pathway. This guide will focus on the applications and methodologies of FITC-labeled caspase inhibitors, with a primary focus on FITC-DEVD-FMK, a specific inhibitor of caspase-3, a critical executioner caspase. It is presumed that the query for "FITC-D-QMD-FMK" contained a typographical error and was intended to be "FITC-DEVD-FMK", a widely used reagent for apoptosis detection.

Mechanism of Action

FITC-labeled peptide-FMKs are cell-permeable compounds that act as irreversible inhibitors of specific caspases. The peptide sequence of the inhibitor mimics the caspase recognition site, providing specificity. For instance, DEVD (Asp-Glu-Val-Asp) is the recognition sequence for caspase-3. The fluoromethyl ketone (FMK) moiety covalently binds to the active site of the activated caspase, forming a stable thioether bond. The attached FITC fluorophore then allows for the direct detection of cells with activated caspases using fluorescence-based techniques.[1][2]

Core Applications in Cell Biology

The primary application of FITC-labeled caspase inhibitors is the in situ detection of activated caspases within living cells, providing a clear marker for apoptosis.[1][2] This allows researchers to:

  • Identify and quantify apoptotic cells: By using techniques like flow cytometry or fluorescence microscopy, the percentage of apoptotic cells in a population can be accurately determined.[2][3]

  • Distinguish between apoptotic and necrotic cells: When used in conjunction with a viability dye such as propidium iodide (PI), it is possible to differentiate between early apoptotic cells (FITC-positive, PI-negative), late apoptotic/necrotic cells (FITC-positive, PI-positive), and live cells (FITC-negative, PI-negative).[3]

  • Monitor apoptosis in real-time: The cell-permeable and non-toxic nature of these inhibitors allows for the analysis of caspase activation in living cells over time.[2]

  • Evaluate the efficacy of pro- or anti-apoptotic drugs: These reagents are crucial in drug discovery for screening compounds that induce or inhibit apoptosis.

Quantitative Data Summary

For reproducible and accurate results, it is essential to adhere to optimized experimental parameters. The following tables summarize key quantitative data for the use of FITC-DEVD-FMK.

ParameterValueSource(s)
Excitation Maximum ~495 nm[4]
Emission Maximum ~521 nm[4]
Stock Solution 0.6 mM in DMSO[1]
Working Concentration 1 µl of stock per 300 µl of cells[2]
Incubation Time 30 - 60 minutes[2]
Incubation Temperature 37°C with 5% CO₂[2]

Table 1: Spectroscopic and Experimental Parameters for FITC-DEVD-FMK.

Reagent/ParameterRecommended Value/ProcedureSource(s)
Cell Density 1 x 10⁶ cells/ml[2]
Negative Control Untreated cells (no apoptosis induction)[2]
Inhibitor Control Pre-incubation with unlabeled Z-VAD-FMK (pan-caspase inhibitor) before adding FITC-DEVD-FMK.[2]
Wash Buffer Provided with kits, typically a phosphate-buffered saline (PBS) based solution.[2]
Centrifugation Speed 3000 rpm for 5 minutes[2]

Table 2: Cell Handling and Control Parameters.

Experimental Protocols

General Protocol for Apoptosis Detection using FITC-DEVD-FMK and Flow Cytometry

This protocol provides a general workflow for staining cells with FITC-DEVD-FMK for analysis by flow cytometry.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell population. An additional control can be prepared by pre-incubating cells with a broad-spectrum caspase inhibitor like Z-VAD-FMK (1 µl/ml) before inducing apoptosis to demonstrate the caspase-dependency of the FITC signal.[2]

  • Cell Preparation: After the induction period, harvest the cells and adjust the cell density to approximately 1 x 10⁶ cells/ml in your culture medium.

  • Staining: Aliquot 300 µl of the cell suspension into individual tubes. Add 1 µl of the FITC-DEVD-FMK stock solution to each tube.

  • Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[2]

  • Washing: After incubation, centrifuge the cells at 3000 rpm for 5 minutes and discard the supernatant.[2]

  • Resuspension and Second Wash: Resuspend the cell pellet in 0.5 ml of Wash Buffer, and repeat the centrifugation step.[2]

  • Final Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., 0.5 ml of Wash Buffer or PBS).

  • Counterstaining (Optional): For distinguishing between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) or 7-AAD can be added just before analysis according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel. If using a viability dye, its fluorescence will be detected in a different channel (e.g., FL3 for PI).

Visualizations

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_detection Detection Mechanism Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage e.g., PARP Apoptotic Body Formation Apoptotic Body Formation Substrate Cleavage->Apoptotic Body Formation FITC-DEVD-FMK FITC-DEVD-FMK FITC-DEVD-FMK->Caspase-3 Irreversible Binding

Caption: The apoptotic signaling cascade, highlighting the convergence on caspase-3.

Experimental Workflow for Apoptosis Detection

Experimental_Workflow cluster_controls Experimental Controls Induce Apoptosis in Cell Culture Induce Apoptosis in Cell Culture Harvest and Prepare Cells\n(1x10^6 cells/ml) Harvest and Prepare Cells (1x10^6 cells/ml) Induce Apoptosis in Cell Culture->Harvest and Prepare Cells\n(1x10^6 cells/ml) Add FITC-DEVD-FMK Add FITC-DEVD-FMK Harvest and Prepare Cells\n(1x10^6 cells/ml)->Add FITC-DEVD-FMK Incubate (37°C, 30-60 min) Incubate (37°C, 30-60 min) Add FITC-DEVD-FMK->Incubate (37°C, 30-60 min) Wash Cells (x2) Wash Cells (x2) Incubate (37°C, 30-60 min)->Wash Cells (x2) Resuspend in Buffer Resuspend in Buffer Wash Cells (x2)->Resuspend in Buffer Optional: Add Viability Dye (PI) Optional: Add Viability Dye (PI) Resuspend in Buffer->Optional: Add Viability Dye (PI) Analyze by Flow Cytometry Analyze by Flow Cytometry Optional: Add Viability Dye (PI)->Analyze by Flow Cytometry Untreated Cells Untreated Cells Untreated Cells->Harvest and Prepare Cells\n(1x10^6 cells/ml) Parallel Processing Inhibitor Control (Z-VAD-FMK) Inhibitor Control (Z-VAD-FMK) Inhibitor Control (Z-VAD-FMK)->Harvest and Prepare Cells\n(1x10^6 cells/ml) Parallel Processing

Caption: A streamlined workflow for detecting apoptosis using FITC-DEVD-FMK.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis of Activated Caspase-3 using FITC-D-QMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and development. A key executioner in this process is Caspase-3, a cysteine-aspartic protease. The detection of activated Caspase-3 is a widely accepted hallmark of apoptosis. This document provides a detailed protocol for the detection of active Caspase-3 in whole cells using the fluorescently labeled inhibitor FITC-D-QMD-FMK (Fluorescein isothiocyanate-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) and flow cytometry.

The FITC-D-QMD-FMK probe is a cell-permeable and non-toxic reagent that irreversibly binds to the active form of Caspase-3.[1] The peptide sequence DQMD, while less common than the DEVD sequence, is also recognized by Caspase-3. Upon binding, the FITC fluorophore allows for the direct detection and quantification of apoptotic cells by flow cytometry. This method provides a sensitive and specific means to analyze Caspase-3 activation at the single-cell level.

Mechanism of Action

The FITC-D-QMD-FMK probe consists of three key components:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for detection by flow cytometry.

  • D-QMD (Asp(OMe)-Gln-Met-Asp(OMe)): A peptide sequence that is recognized by and binds to the active site of Caspase-3.

  • FMK (fluoromethylketone): A reactive group that forms a covalent bond with the active site of Caspase-3, leading to irreversible inhibition and retention of the fluorescent probe within the cell.

When apoptotic pathways are activated, procaspase-3 is cleaved to its active form. The FITC-D-QMD-FMK probe diffuses into the cell and binds specifically to the activated Caspase-3. Unbound probe is washed away, and the cells retaining the fluorescent signal can be identified as apoptotic.

Experimental Protocols

This protocol is based on established methods for similar FITC-conjugated caspase inhibitors and provides a general guideline. Optimization may be required for different cell types and experimental conditions.

Materials and Reagents:

  • FITC-D-QMD-FMK

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Cell culture medium

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser and appropriate filters for FITC detection (e.g., 530/30 nm bandpass filter).

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of FITC-D-QMD-FMK by dissolving the lyophilized powder in DMSO. The final concentration of the stock solution will depend on the manufacturer's instructions, but a common starting point is 1-5 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation and Apoptosis Induction:

    • Culture cells to the desired density. For suspension cells, a concentration of 1 x 10^6 cells/mL is often used. For adherent cells, they should be gently detached using a non-enzymatic method to maintain cell integrity.

    • Induce apoptosis using a suitable agent and concentration for your cell type. A negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer) should always be included.

    • An additional control can be prepared by pre-incubating cells with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) before adding the apoptosis-inducing agent to confirm that the observed fluorescence is caspase-dependent.

  • Cell Staining:

    • Following the apoptosis induction period, transfer the cell suspension (or detached adherent cells) to flow cytometry tubes.

    • Add the FITC-D-QMD-FMK working solution to each sample. The optimal final concentration should be determined empirically, but a starting range of 1-10 µM is common.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

    • During the last 5-15 minutes of incubation, a viability dye (e.g., Propidium Iodide or 7-AAD) can be added to distinguish between apoptotic and necrotic cells.

  • Wash and Resuspension:

    • After incubation, wash the cells to remove unbound probe. Add 2 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant and gently resuspend the cell pellet in 300-500 µL of Wash Buffer.

    • Keep the cells on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Set up the flow cytometer using unstained and single-stained compensation controls to correctly set the fluorescence gates.

    • Acquire data for a sufficient number of events (typically 10,000-50,000 cells).

    • Apoptotic cells will exhibit a higher FITC fluorescence signal compared to non-apoptotic cells.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Cell Density 0.5 - 2 x 10^6 cells/mLOptimize for your specific cell type.
FITC-D-QMD-FMK Stock Solution 1 - 5 mM in DMSOStore at -20°C in aliquots.
FITC-D-QMD-FMK Working Concentration 1 - 10 µMTitrate for optimal signal-to-noise ratio.
Staining Incubation Time 30 - 60 minutesLonger times may be needed for some cell types.
Staining Incubation Temperature 37°C
Apoptosis Inducer Concentration Varies with agent and cell typeDetermine empirically through a dose-response experiment.
Viability Dye Concentration Per manufacturer's instructionse.g., Propidium Iodide at 1-5 µg/mL.

Table 2: Flow Cytometer Settings for FITC Detection

ParameterSetting
Excitation Laser 488 nm (Blue Laser)
Emission Filter 530/30 nm (or equivalent for FITC/GFP)
Forward Scatter (FSC) Linear Scale
Side Scatter (SSC) Linear Scale
FITC Fluorescence Logarithmic Scale

Mandatory Visualizations

Caspase_3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Recruitment of FADD Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Cleavage of Bid (crosstalk) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Caspase-3 signaling pathways.

Experimental_Workflow start Start with Cultured Cells induce Induce Apoptosis (e.g., with Staurosporine) start->induce stain Stain with FITC-D-QMD-FMK induce->stain wash Wash to Remove Unbound Probe stain->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data acquire->analyze

Caption: Experimental workflow for FITC-D-QMD-FMK assay.

References

Unveiling Apoptosis: A Guide to Using FITC-DQMD-FMK in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FITC-DQMD-FMK, a fluorescently labeled, cell-permeable probe, for the detection of activated caspases in fluorescence microscopy. This reagent is a valuable tool for studying the process of apoptosis, or programmed cell death, which is critical in various physiological and pathological conditions.

Introduction to this compound

This compound is a member of the fluorochrome-labeled inhibitors of caspases (FLICA) family.[1][2] These probes consist of three key components:

  • FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye.

  • DQMD: A four-amino-acid peptide sequence that provides specificity for a particular caspase or set of caspases. The precise caspase target for the DQMD sequence is not broadly documented; therefore, users should validate its specificity in their experimental system.

  • FMK (Fluoromethylketone): An irreversible inhibitor that covalently binds to the active site of caspases.[1]

The cell-permeable nature of this probe allows it to enter living cells and bind specifically to activated caspases.[3][4] Unbound probe diffuses out of the cell, and the resulting fluorescence serves as a direct marker for cells undergoing apoptosis.

Mechanism of Action

The fundamental principle behind this compound is the irreversible binding of the FMK moiety to a cysteine residue in the active site of a target caspase. The DQMD peptide sequence guides the inhibitor to the specific caspase. Once bound, the FITC fluorophore allows for the visualization of the cells containing the activated caspase using fluorescence microscopy.

Signaling Pathways of Apoptosis

Apoptosis is executed through a cascade of caspase activation, which can be initiated by two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[5][6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Bind DISC DISC Formation Death Receptors->DISC Activates Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Activates Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-3 Binds to active form

Figure 1. Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases like Caspase-3, which is the target for detection by probes such as this compound.

Data Presentation

ParameterValueReference
Fluorophore FITC (Fluorescein isothiocyanate)[1]
Excitation Maximum ~485-492 nm[8][9]
Emission Maximum ~516-535 nm[8][9]
Peptide Sequence DQMD-
Inhibitor Type FMK (Fluoromethylketone)[1]
Binding Irreversible, covalent[1]
Cell Permeability Yes[3][4]
Typical Stock Conc. 2-5 mM in DMSO[10]
Typical Working Conc. 10 µM (optimization required)[10]
Incubation Time 30-60 minutes[9][11]
Incubation Temp. 37°C[9][11]

Experimental Protocols

Experimental Workflow Diagram

G start Start cell_culture 1. Cell Seeding & Culture (e.g., on coverslips or chamber slides) start->cell_culture induce_apoptosis 2. Induce Apoptosis (e.g., with Staurosporine, TNF-α) cell_culture->induce_apoptosis controls 3. Prepare Controls (Negative, Positive, Unlabeled) induce_apoptosis->controls staining 4. Staining with this compound (Incubate at 37°C) controls->staining wash 5. Wash Cells (Remove unbound probe) staining->wash counterstain 6. (Optional) Counterstain (e.g., with Hoechst for nuclei) wash->counterstain imaging 7. Fluorescence Microscopy (Acquire images using FITC filter set) counterstain->imaging analysis 8. Image Analysis (Quantify fluorescent cells) imaging->analysis end End analysis->end

Figure 2. General experimental workflow for detecting activated caspases using this compound in fluorescence microscopy.

Detailed Protocol for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Wash Buffer (e.g., PBS or HHBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Negative control inhibitor (e.g., Z-VAD-FMK, a pan-caspase inhibitor)[9][11]

  • Coverslips or chamber slides suitable for microscopy

  • Optional: Nuclear counterstain (e.g., Hoechst 33342)

  • Optional: Mounting medium

Procedure:

  • Cell Preparation:

    • Seed cells on sterile coverslips or in chamber slides at a density that will result in a sub-confluent monolayer at the time of the experiment.

    • Allow cells to adhere and grow under normal culture conditions (e.g., 37°C, 5% CO2).

  • Induction of Apoptosis:

    • Treat the cells with the desired apoptosis-inducing agent at a predetermined optimal concentration and for a specific duration.

    • Positive Control: A known potent inducer of apoptosis for your cell type should be used.

    • Negative Control: Include an untreated cell population.

    • Inhibitor Control: Pre-incubate cells with a general caspase inhibitor like Z-VAD-FMK for at least 15-30 minutes before adding the apoptosis-inducing agent and this compound. This will help confirm the specificity of the signal.[8]

  • Staining with this compound:

    • Prepare a fresh working solution of this compound in complete cell culture medium. A final concentration of 10 µM is a good starting point, but this should be optimized.[10]

    • Remove the medium from the cells and add the this compound staining solution.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[9][11]

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells twice with Wash Buffer to remove any unbound probe.

  • Optional Counterstaining:

    • If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions to visualize the cell nuclei. This can help in assessing morphological changes associated with apoptosis, such as chromatin condensation.

    • Wash again with Wash Buffer.

  • Imaging:

    • Mount the coverslips on microscope slides with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope equipped with a standard FITC filter set (excitation ~485 nm, emission ~535 nm).[9][12]

    • Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show little to no fluorescence.

  • Image Analysis:

    • Acquire images using consistent settings for all samples.

    • The percentage of apoptotic cells can be quantified by counting the number of green fluorescent cells relative to the total number of cells (e.g., determined by nuclear staining or phase-contrast imaging).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of unbound probe.- Probe concentration is too high.- Increase the number and duration of wash steps.- Perform a titration to determine the optimal, lower probe concentration.
Weak or No Signal - Caspase activation has not occurred or is at a very low level.- Probe concentration is too low.- Imaging settings are not optimal.- Confirm apoptosis induction with a secondary method.- Optimize the timing of staining after apoptosis induction.- Increase the probe concentration.- Adjust microscope settings (e.g., exposure time, gain).
Non-specific Staining - The probe may be binding to other cellular components.- Include an inhibitor control (e.g., pre-treatment with Z-VAD-FMK) to verify caspase-dependent staining.
Photobleaching - Excessive exposure to excitation light.- Use an anti-fade mounting medium.- Minimize the exposure time during image acquisition.

Conclusion

This compound is a potent tool for the in situ detection of activated caspases in apoptotic cells via fluorescence microscopy. By following the detailed protocols and considering the necessary controls, researchers can effectively visualize and quantify apoptosis, gaining valuable insights into cell death mechanisms in various research and drug development contexts. Due to the limited public information on the specific caspase target of the DQMD peptide, empirical validation in the system of interest is highly recommended.

References

Staining Living Cells with FITC-DQMD-FMK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-DQMD-FMK is a fluorescently labeled, cell-permeable, and irreversible inhibitor of caspase-3. This reagent serves as a sensitive and specific tool for detecting caspase-3 activation in living cells, a key event in the apoptotic pathway. The molecule consists of a fluorescein isothiocyanate (FITC) fluorophore, which allows for detection by fluorescence-based methods. It is linked to a DQMD (Asp-Gln-Met-Asp) peptide sequence, which is specifically recognized by activated caspase-3. The fluoromethylketone (FMK) moiety covalently binds to the active site of caspase-3, ensuring that the fluorescent signal is retained within apoptotic cells. This property makes this compound an invaluable tool for studying apoptosis in various research and drug development contexts.

Mechanism of Action

The utility of this compound as a marker for apoptosis is based on the following sequence of events:

  • Cell Permeability: The hydrophobic nature of the FMK group allows the this compound conjugate to readily cross the plasma membrane of living cells.

  • Specific Recognition and Binding: Inside the cell, the DQMD peptide sequence is specifically recognized and bound by the active form of caspase-3.

  • Irreversible Inhibition: Upon binding, the FMK group forms a covalent thioether bond with the cysteine residue in the active site of caspase-3, leading to irreversible inhibition of the enzyme.

  • Fluorescent Detection: The FITC fluorophore, now covalently attached to the activated caspase-3, can be visualized and quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

This mechanism allows for the specific labeling of cells in which caspase-3 has been activated, providing a clear marker of apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and similar FITC-conjugated caspase inhibitors. These values should be used as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.

ParameterValueReference/Note
Excitation Maximum (λex) ~491-495 nmCharacteristic of FITC fluorophore.
Emission Maximum (λem) ~516-525 nmCharacteristic of FITC fluorophore.
Recommended Concentration 1-10 µMOptimization is recommended for each cell type and experimental condition.
Incubation Time 30 minutes - 4 hoursTime-course experiments are advised to determine the optimal incubation period.[1]
Storage -20°C, protected from lightSupplied as a solution in DMSO. Avoid repeated freeze-thaw cycles.
Negative Control Z-VAD-FMK (pan-caspase inhibitor)Pre-incubation with a pan-caspase inhibitor can be used to confirm the specificity of the signal.[2]

Experimental Protocols

I. Staining Protocol for Fluorescence Microscopy

This protocol is designed for the qualitative assessment of caspase-3 activation in adherent or suspension cells.

Materials:

  • This compound (reconstituted in DMSO)

  • Cell culture medium

  • Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Z-VAD-FMK (optional, for negative control)

  • Fluorescence microscope with FITC filter set

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for microscopy and culture them to the desired confluency.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

    • Negative Control (Optional): Pre-incubate a set of cells with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20 µM) for 30 minutes before adding the apoptosis-inducing agent.[2]

  • Staining with this compound:

    • Prepare a fresh working solution of this compound in cell culture medium to a final concentration of 1-10 µM.

    • Remove the medium from the cells and add the this compound working solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with 1X Wash Buffer.

  • Imaging:

    • Mount the coverslips on a microscope slide with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope using a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm). Apoptotic cells will exhibit bright green fluorescence.

II. Staining Protocol for Flow Cytometry

This protocol allows for the quantitative analysis of apoptotic cells in a population.

Materials:

  • This compound (reconstituted in DMSO)

  • Cell culture medium

  • Wash Buffer (e.g., PBS)

  • Apoptosis-inducing agent

  • Z-VAD-FMK (optional, for negative control)

  • Flow cytometer tubes

  • Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

  • Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium). Adjust the cell density to 1 x 10^6 cells/mL in culture medium.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control group.

    • Negative Control (Optional): Pre-incubate a set of cells with Z-VAD-FMK before inducing apoptosis.

  • Staining with this compound:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold 1X Wash Buffer.

    • Repeat the wash step.

  • Flow Cytometric Analysis:

    • Resuspend the final cell pellet in 300-500 µL of 1X Wash Buffer.

    • Analyze the samples on a flow cytometer using the FL1 channel (or equivalent for FITC).

    • Gate on the cell population of interest and quantify the percentage of FITC-positive (apoptotic) cells.

Visualizations

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Apoptotic Stimulus Apoptotic Stimulus Death Receptors Death Receptors Apoptotic Stimulus->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-3 Binds to active form

Caption: Apoptosis signaling pathways leading to Caspase-3 activation.

experimental_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Stain with this compound Stain with this compound Induce Apoptosis->Stain with this compound Wash Cells Wash Cells Stain with this compound->Wash Cells Analyze Analyze Wash Cells->Analyze End End Analyze->End

Caption: General experimental workflow for staining with this compound.

logical_relationship Apoptotic Cell Apoptotic Cell Active Caspase-3 Active Caspase-3 Apoptotic Cell->Active Caspase-3 This compound This compound Active Caspase-3->this compound Binds Fluorescent Signal Fluorescent Signal This compound->Fluorescent Signal Emits No Signal No Signal This compound->No Signal No Emission Non-Apoptotic Cell Non-Apoptotic Cell Inactive Caspase-3 Inactive Caspase-3 Non-Apoptotic Cell->Inactive Caspase-3 Inactive Caspase-3->this compound No Binding

Caption: Logical relationship between apoptosis and this compound signal.

References

Application Notes and Protocols: FITC-DQMD-FMK Assay for Quantifying Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The activation of a family of cysteine proteases, known as caspases, is a fundamental event in the process of apoptosis, or programmed cell death.[1][2] Among these, Caspase-3 is considered a key executioner caspase, responsible for cleaving a multitude of cellular proteins, leading to the systematic disassembly of the cell. The detection of active Caspase-3 is, therefore, a widely accepted hallmark of apoptosis.

The FITC-DQMD-FMK assay is a sensitive and specific method for detecting active caspases in living cells.[3] This assay employs a cell-permeable probe consisting of three key components:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye that allows for detection by fluorescence microscopy, flow cytometry, or a microplate reader.

  • DQMD (Asp-Gln-Met-Asp): A tetrapeptide sequence that is a variation of the canonical Caspase-3 recognition motif, DEVD (Asp-Glu-Val-Asp).[4][5] While DEVD is the optimal sequence, other variations are recognized and cleaved by effector caspases.[4] This sequence guides the probe to the active site of the target caspase.

  • FMK (Fluoromethylketone): A reactive group that forms a covalent, irreversible bond with the cysteine residue in the active site of the caspase.[3]

Mechanism of Action: The non-toxic, cell-permeable this compound probe readily diffuses into cells. In apoptotic cells where caspases are active, the probe's peptide sequence (DQMD) binds to the enzyme's active site.[3] The FMK group then forms an irreversible covalent bond with the caspase.[3] This action permanently attaches the fluorescent FITC molecule to the active enzyme. Unbound probe is washed away, and the resulting fluorescence intensity within the cell is directly proportional to the amount of active caspase, providing a clear marker for cells undergoing apoptosis.[6][7] This method is robust, allowing for the quantification of apoptotic cells and the study of apoptosis kinetics.[8]

Visualizations

Apoptosis is triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like Caspase-3.[9][10]

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where Caspase-8 is activated.[11]

  • Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[11] This leads to the release of cytochrome c from the mitochondria.[10] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome.[10]

  • Execution Phase: Activated initiator caspases (Caspase-8 and Caspase-9) then cleave and activate the executioner pro-caspase-3.[2][12] Active Caspase-3 proceeds to cleave critical cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.

Caspase Activation Pathway Caspase Activation Pathways in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Stress Signals Stress Signals Mitochondrion Mitochondrion Stress Signals->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Substrates Substrates Caspase-3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase activation pathways leading to apoptosis.

The general workflow for the this compound assay is straightforward and can be adapted for analysis by flow cytometry, fluorescence microscopy, or plate reader.

Experimental Workflow This compound Assay Workflow start Start step1 1. Cell Culture & Induce Apoptosis start->step1 step2 2. Add this compound Probe step1->step2 step3 3. Incubate (37°C, 5% CO2) step2->step3 step4 4. Wash Cells step3->step4 analysis Analysis step4->analysis flow Flow Cytometry analysis->flow microscopy Fluorescence Microscopy analysis->microscopy reader Plate Reader analysis->reader end End flow->end microscopy->end reader->end

Caption: General experimental workflow for the this compound assay.

This diagram illustrates the logical relationship of how the this compound probe specifically labels active caspases.

Probe Mechanism Mechanism of this compound Probe cluster_cell Inside Apoptotic Cell cluster_detection Detection Probe This compound (Cell Permeable) Binding 1. DQMD sequence recognizes active site Probe->Binding ActiveCaspase Active Caspase-3 (with Cys in active site) ActiveCaspase->Binding CovalentBond 2. FMK forms covalent bond with Cysteine Binding->CovalentBond LabeledCaspase Fluorescently Labeled Active Caspase CovalentBond->LabeledCaspase Fluorescence Green Fluorescence (Ex: ~485 nm, Em: ~535 nm) LabeledCaspase->Fluorescence Results in

Caption: Mechanism of irreversible binding and fluorescence labeling.

Detailed Experimental Protocols

Note: These protocols are adapted from standard procedures for similar FITC-labeled caspase inhibitors (e.g., FITC-DEVD-FMK) and should be optimized for your specific cell type and experimental conditions.[6][13][14]

  • This compound Stock Solution: Prepare a 2-5 mM stock solution in anhydrous DMSO.[13] For a vial containing 100 µg (assuming MW ~1000 g/mol ), adding 20-50 µL of DMSO would yield a 10-4 mM solution. Store in small aliquots at -20°C, protected from light and moisture.

  • Wash Buffer: 1X Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

  • Control Inhibitor (Optional): A pan-caspase inhibitor like Z-VAD-FMK can be used as a negative control to demonstrate the specificity of the FITC probe.[14][15]

  • Induce Apoptosis: Seed cells at a density of 1 x 10⁶ cells/mL. Treat cells with the desired apoptotic stimulus for the appropriate duration. Concurrently, maintain an untreated control cell culture.[6]

  • Negative Control (Optional): To an aliquot of induced cells, add a pan-caspase inhibitor (e.g., Z-VAD-FMK at a final concentration of 20 µM) and incubate for 15-30 minutes prior to adding the FITC probe. This will inhibit caspase activity and should result in a low fluorescence signal.[14]

  • Labeling: Aliquot 300 µL of the cell suspension into flow cytometry tubes for each condition (untreated, treated, treated + control inhibitor).[6]

  • Add Probe: Add the this compound stock solution to each tube to achieve a final concentration of 5-10 µM (e.g., add 1 µL of a 3 mM stock to 300 µL of cells for a 10 µM final concentration). Mix gently.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[6][13]

  • Washing: Centrifuge the cells at 300-400 x g (approx. 3000 rpm) for 5 minutes.[6] Discard the supernatant.

  • Resuspend: Resuspend the cell pellet in 0.5 mL of Wash Buffer. Centrifuge again. Repeat this wash step once more to ensure removal of unbound probe.[6]

  • Analysis: Resuspend the final cell pellet in 300-500 µL of Wash Buffer. Keep samples on ice and protected from light. Analyze by flow cytometry, typically using the FL1 channel (FITC).[14]

  • Induce Apoptosis: Seed cells on glass coverslips or in chamber slides. Grow to the desired confluency and induce apoptosis as described above.

  • Labeling: Remove the culture medium and add fresh medium containing the this compound probe at a final concentration of 5-10 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Carefully remove the labeling medium. Gently wash the cells twice with 1 mL of Wash Buffer.

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature if desired, followed by washing with PBS. However, for live-cell imaging, skip this step.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium (with DAPI for nuclear counterstaining, if desired).

  • Analysis: Observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation ~485 nm, Emission ~535 nm).[15] Apoptotic cells will exhibit bright green fluorescence.

Data Presentation

Quantitative data obtained from FITC-caspase inhibitor assays are typically presented as the percentage of fluorescently-positive cells or as a change in mean fluorescence intensity (MFI). The following tables provide representative data from hypothetical experiments.

Table 1: Flow Cytometry Analysis of Apoptosis (Data is representative and will vary by cell type and stimulus)

Treatment GroupDuration (hours)% FITC-Positive Cells (Apoptotic)Mean Fluorescence Intensity (MFI)
Untreated Control243.5%150
Drug X (10 µM)1225.8%850
Drug X (10 µM)2465.2%2100
Drug X + Z-VAD-FMK245.1%180
Staurosporine (1 µM)688.9%3500

Table 2: Microplate Reader Analysis of Apoptosis (Data is representative and will vary by cell type and stimulus)

Treatment GroupConcentrationRelative Fluorescence Units (RFU) at 4 hours
Untreated Control-1,250
Compound Y1 µM3,400
Compound Y10 µM11,500
Compound Y100 µM25,800
Positive Control (Etoposide)50 µM22,100

Application Notes

  • Specificity: While the DQMD sequence is designed for effector caspases like Caspase-3/7, there can be some overlap in substrate specificity among caspases.[16] For definitive identification, consider using additional methods like Western blotting for cleaved Caspase-3.

  • Multiplexing: The this compound assay can be combined with other apoptotic markers for a more comprehensive analysis.[8] For example, it can be used with markers of membrane integrity like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (FITC-positive, PI-negative) and late apoptotic/necrotic cells (FITC-positive, PI-positive).[17]

  • Time Course: Caspase activation is a transient event. It is crucial to perform a time-course experiment to determine the optimal time point for measuring apoptosis in your specific model system.

  • Controls are Critical: Always include an untreated (negative) control and a known apoptosis inducer (positive) control. Using a pan-caspase inhibitor like Z-VAD-FMK can confirm that the observed fluorescence is caspase-dependent.[18]

  • Photostability: FITC is susceptible to photobleaching. Minimize light exposure during incubation and analysis steps. Use anti-fade mounting media for microscopy.

References

Optimal Concentration of Fitc-DQMD-FMK for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fitc-DQMD-FMK is a fluorescently labeled, cell-permeable, irreversible inhibitor of caspases. The "DQMD" peptide sequence is designed to target specific caspases, which are key mediators of apoptosis (programmed cell death). The fluoromethylketone (FMK) moiety forms a covalent bond with the active site of the caspases, ensuring irreversible inhibition. The fluorescein isothiocyanate (FITC) label allows for the detection of cells with activated caspases using techniques such as fluorescence microscopy and flow cytometry.[1]

The determination of the optimal concentration of this compound is critical for obtaining accurate and reproducible results in apoptosis assays. An insufficient concentration may lead to incomplete labeling and underestimation of apoptosis, while an excessive concentration can result in non-specific binding and potential cytotoxicity. This document provides detailed application notes and a generalized protocol to guide researchers in determining the optimal working concentration of this compound for their specific cell type and experimental setup.

Mechanism of Action

The mechanism of this compound in detecting activated caspases involves a multi-step process. First, the cell-permeable nature of the compound allows it to passively diffuse across the plasma membrane of living cells. Once inside an apoptotic cell, the DQMD peptide sequence specifically recognizes and binds to the active site of its target caspases. Subsequently, the FMK group covalently bonds to a cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition. The stable FITC-caspase complex is retained within the cell, and the resulting fluorescence can be quantified to determine the extent of caspase activation.

Determining the Optimal Concentration

The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental conditions. Therefore, it is essential to perform a dose-response experiment to determine the ideal concentration for each new cell line or experimental system. A typical starting point for optimization, based on similar FITC-labeled caspase inhibitors, is in the range of 1-10 µM.

Factors Influencing Optimal Concentration:
  • Cell Type: Different cell lines may exhibit varying permeability to the inhibitor and possess different levels of endogenous caspase activity.

  • Cell Density: Higher cell densities may require a higher concentration of the inhibitor to ensure adequate labeling of all apoptotic cells.

  • Induction of Apoptosis: The strength and duration of the apoptotic stimulus can affect the kinetics of caspase activation and, consequently, the required inhibitor concentration.

  • Incubation Time: The duration of exposure to this compound will influence the extent of labeling.

Data Presentation: Recommended Concentration Ranges for FITC-Labeled Caspase Inhibitors

While specific data for this compound is limited, the following table summarizes typical concentration ranges for other commonly used FITC-labeled caspase inhibitors in various cell lines. This information can serve as a valuable starting point for optimizing the concentration of this compound.

Caspase InhibitorPeptide SequenceTarget CaspasesCell LineTypical ConcentrationReference
FITC-VAD-FMKVal-Ala-AspPan-CaspaseJurkat10 µMPromega Corporation
FITC-DEVD-FMKAsp-Glu-Val-AspCaspase-3, -7HeLa1-10 µMAbcam
FITC-LEHD-FMKLeu-Glu-His-AspCaspase-9Jurkat5-10 µMMilliporeSigma
Z-VAD-FMK (unlabeled)Val-Ala-AspPan-CaspaseGranulosa Cells10-50 µM[2]
Z-DEVD-FMK (unlabeled)Asp-Glu-Val-AspCaspase-3Lung Cancer Cells15 µM[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell treatment for the detection of apoptosis by flow cytometry and fluorescence microscopy. It is highly recommended to optimize the inhibitor concentration and incubation time for each specific cell type and experimental condition.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Wash Buffer: Phosphate-buffered saline (PBS) or a similar physiological buffer.

  • Binding Buffer (for co-staining with Annexin V): 10 mM HEPES/NaOH (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂.[3]

Protocol 1: Apoptosis Detection by Flow Cytometry
  • Cell Preparation:

    • Induce apoptosis in your target cells using the desired method. Include appropriate positive and negative controls. A common cell density to start with is 1 x 10⁶ cells/mL.[4][5]

    • As a negative control, incubate a sample of non-induced cells under the same conditions.

    • For an inhibitor control, pre-incubate a sample of induced cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30 minutes before adding this compound.[4]

  • Staining:

    • To 300 µL of cell suspension, add this compound to the desired final concentration (start with a titration from 1-10 µM).

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[4][5]

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of Wash Buffer.

    • Repeat the wash step twice.

  • Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

    • Analyze the cells by flow cytometry, using the FITC channel (excitation ~488 nm, emission ~520 nm).

Protocol 2: Apoptosis Detection by Fluorescence Microscopy
  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in a chamber slide.

    • Induce apoptosis as described in Protocol 1.

  • Staining:

    • Add this compound directly to the culture medium to the desired final concentration.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Gently wash the cells twice with pre-warmed Wash Buffer.

  • Visualization:

    • Mount the coverslip on a microscope slide with a drop of mounting medium.

    • Observe the cells using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will exhibit bright green fluorescence.

Mandatory Visualization

Signaling Pathway of Apoptosis and Caspase Activation

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Pro_Caspase_8 Pro-Caspase-8 Apoptotic_Stimulus->Pro_Caspase_8 activates Active_Caspase_8 Active Caspase-8 Pro_Caspase_8->Active_Caspase_8 cleavage Pro_Caspase_3 Pro-Caspase-3 Active_Caspase_8->Pro_Caspase_3 activates Active_Caspase_3 Active Caspase-3 Pro_Caspase_3->Active_Caspase_3 cleavage Apoptosis Apoptosis Active_Caspase_3->Apoptosis executes Fluorescence Fluorescence Signal Active_Caspase_3->Fluorescence Fitc_DQMD_FMK This compound Fitc_DQMD_FMK->Active_Caspase_3 binds & inhibits Fitc_DQMD_FMK->Fluorescence emits

Caption: Caspase activation cascade in apoptosis and detection by this compound.

Experimental Workflow for Apoptosis Detection

G Cell_Culture 1. Cell Culture Induce_Apoptosis 2. Induce Apoptosis Cell_Culture->Induce_Apoptosis Add_Inhibitor 3. Add this compound Induce_Apoptosis->Add_Inhibitor Incubate 4. Incubate (30-60 min) Add_Inhibitor->Incubate Wash 5. Wash Cells (2x) Incubate->Wash Analysis 6. Analysis Wash->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Analysis->Fluorescence_Microscopy

References

Application Notes and Protocols: Co-staining of FITC-DQMD-FMK with other Apoptotic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and disease. The ability to accurately identify and quantify apoptotic cells is essential for research in various fields, including oncology, immunology, and neurobiology. FITC-DQMD-FMK is a fluorescently labeled, cell-permeable, and irreversible pan-caspase inhibitor. The DQMD peptide sequence is recognized by the active site of caspases, and the fluoromethylketone (FMK) moiety forms a covalent bond with the enzyme, effectively and irreversibly inhibiting it. The fluorescein isothiocyanate (FITC) label provides a fluorescent signal for the detection of cells with activated caspases, a hallmark of apoptosis.

Multiparameter analysis using co-staining with other apoptotic markers allows for a more detailed and robust characterization of the apoptotic process. This document provides detailed protocols for co-staining this compound with other key markers of apoptosis, including Annexin V for detecting phosphatidylserine (PS) externalization, Propidium Iodide (PI) for assessing plasma membrane integrity, and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) for detecting DNA fragmentation.

Key Apoptotic Events and Markers

A multi-parametric approach provides a more comprehensive understanding of the stage of apoptosis.[1]

  • Caspase Activation (Early Stage): Activation of caspases is a central event in the apoptotic cascade.[1] this compound allows for the detection of cells in the early stages of apoptosis.

  • Phosphatidylserine (PS) Externalization (Early Stage): In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2][3]

  • Loss of Plasma Membrane Integrity (Late Stage/Necrosis): In late-stage apoptosis and necrosis, the plasma membrane becomes permeable. Propidium Iodide (PI), a fluorescent nucleic acid stain, is membrane impermeant and is therefore excluded from viable and early apoptotic cells.[2][3] Its entry into the cell indicates a loss of membrane integrity.[2]

  • DNA Fragmentation (Late Stage): A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[4] The TUNEL assay detects these DNA breaks.

Data Presentation

The following tables summarize the expected results from co-staining experiments using flow cytometry. The distribution of cell populations will vary depending on the cell type, the apoptosis-inducing agent, and the duration of treatment.

Table 1: Co-staining with this compound and Propidium Iodide (PI)

Cell PopulationThis compound StainingPI StainingInterpretation
ViableNegativeNegativeHealthy, non-apoptotic cells
Early ApoptoticPositiveNegativeCells with activated caspases but intact plasma membranes
Late Apoptotic/NecroticPositivePositiveCells with activated caspases and compromised plasma membranes
NecroticNegativePositiveCells with compromised plasma membranes without significant caspase activation

Table 2: Co-staining with this compound and Annexin V-FITC

Cell PopulationThis compound StainingAnnexin V StainingInterpretation
ViableNegativeNegativeHealthy, non-apoptotic cells
Early ApoptoticPositivePositiveCells undergoing apoptosis, showing both caspase activation and PS externalization
Pre-Apoptotic (PS flip)NegativePositiveCells with PS externalization preceding significant caspase activation
Caspase-ActivatedPositiveNegativeCells with activated caspases before significant PS externalization

Table 3: Triple-staining with this compound, Annexin V, and a viability dye (e.g., 7-AAD or a fixable viability dye)

Cell PopulationThis compound StainingAnnexin V StainingViability Dye StainingInterpretation
ViableNegativeNegativeNegativeHealthy, non-apoptotic cells
Early ApoptoticPositivePositiveNegativeCells in early apoptosis
Late ApoptoticPositivePositivePositiveCells in late-stage apoptosis
NecroticNegative/LowPositivePositivePrimarily necrotic cells

Experimental Protocols

Protocol 1: Co-staining with this compound and Propidium Iodide (PI) for Flow Cytometry

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Propidium Iodide (PI) staining solution

  • 1X Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control.

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can damage cell surface proteins. Centrifuge at 300 x g for 5 minutes.

  • Wash Cells: Wash the cell pellet once with cold 1X PBS.

  • This compound Staining:

    • Resuspend the cell pellet in 100 µL of fresh, pre-warmed cell culture medium.

    • Add this compound to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Wash: Add 1 mL of 1X Wash Buffer (if provided with the kit) or 1X PBS and centrifuge at 300 x g for 5 minutes. Repeat the wash step.

  • Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • PI Staining: Add 5 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Protocol 2: Co-staining with Active Caspase-3 (using FITC-DEVD-FMK as a proxy for this compound) and TUNEL for Fluorescence Microscopy

Materials:

  • Cells cultured on coverslips or tissue sections

  • Apoptosis-inducing agent

  • FITC-DEVD-FMK (as a proxy for this compound)

  • TUNEL assay kit (with a red fluorophore, e.g., TMR red-dUTP)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.

  • FITC-DEVD-FMK Staining:

    • Add FITC-DEVD-FMK directly to the culture medium to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Fixation: Wash cells with 1X PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with 1X PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing TMR red-dUTP.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash: Wash the cells three times with 1X PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with 1X PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the staining using a fluorescence microscope with appropriate filter sets for FITC (green), TMR red (red), and DAPI (blue).

Visualizations

Apoptosis Signaling Pathways

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates ApoptoticBody Apoptotic Body Formation Substrates->ApoptoticBody FITC_DQMD_FMK This compound FITC_DQMD_FMK->Caspase8 FITC_DQMD_FMK->Caspase9 FITC_DQMD_FMK->Caspase3

Caption: Overview of the main apoptosis signaling pathways.

Experimental Workflow for Multiparameter Apoptosis Analysis

ApoptosisWorkflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis InduceApoptosis 1. Induce Apoptosis (e.g., Drug Treatment) HarvestCells 2. Harvest Cells InduceApoptosis->HarvestCells StainCaspase 3. Stain with This compound HarvestCells->StainCaspase StainAnnexinV 4. Stain with Annexin V StainCaspase->StainAnnexinV StainPI 5. Stain with PI StainAnnexinV->StainPI FlowCytometry 6. Analyze by Flow Cytometry StainPI->FlowCytometry Gating 7. Gate Populations FlowCytometry->Gating Quantification 8. Quantify Cell Populations Gating->Quantification Viable Viable Gating->Viable EarlyApoptotic Early Apoptotic Gating->EarlyApoptotic LateApoptotic Late Apoptotic/ Necrotic Gating->LateApoptotic

Caption: Experimental workflow for apoptosis detection.

References

Application of FITC-DQMD-FMK for Detecting Caspase-3 Activation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-DQMD-FMK is a powerful tool for identifying and quantifying apoptosis in cancer cell lines. This cell-permeable, non-toxic reagent specifically targets activated caspase-3, a key executioner enzyme in the apoptotic cascade. The molecule consists of a peptide sequence (DQMD) recognized by caspase-3, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the active site of the enzyme, and a fluorescein isothiocyanate (FITC) label for fluorescent detection. This covalent binding ensures that the fluorescent signal is retained within apoptotic cells, making it an ideal probe for analysis via fluorescence microscopy and flow cytometry. The ability to detect activated caspase-3 provides a reliable method for assessing the efficacy of anti-cancer therapies designed to induce apoptosis.

Principle of the Assay

The this compound assay is based on the specific detection of activated caspase-3 within living cells. In healthy, non-apoptotic cells, caspase-3 exists as an inactive pro-enzyme and does not react with the probe. However, upon induction of apoptosis, initiator caspases cleave pro-caspase-3, leading to the formation of the active enzyme. The cell-permeable this compound reagent diffuses into the cells and the DQMD peptide sequence directs it to the active site of caspase-3. The FMK group then forms an irreversible covalent bond with a cysteine residue in the catalytic site of the activated caspase. This results in the accumulation of the FITC label within apoptotic cells, which can then be visualized and quantified using fluorescence-based techniques.

Data Presentation

The following tables provide representative quantitative data from flow cytometry analysis of cancer cell lines treated with apoptosis-inducing agents and stained with a FITC-labeled caspase-3 inhibitor.

Table 1: Dose-Dependent Induction of Apoptosis in Jurkat Cells

Treatment (Staurosporine Concentration)Percentage of Apoptotic Cells (FITC-Positive)
Control (0 µM)5%
0.1 µM25%
0.5 µM60%
1.0 µM85%
2.0 µM95%

Table 2: Time-Course of Apoptosis Induction in MCF-7 Cells

Treatment (Doxorubicin, 1 µM)Time PointPercentage of Apoptotic Cells (FITC-Positive)
Control24h3%
Doxorubicin6h15%
Doxorubicin12h40%
Doxorubicin24h75%

Table 3: Comparative Analysis of Apoptosis in Different Cancer Cell Lines

Cell LineTreatment (Camptothecin, 5 µM, 12h)Percentage of Apoptotic Cells (FITC-Positive)
HeLaControl4%
HeLaCamptothecin65%
A549Control2%
A549Camptothecin50%
U-2 OSControl6%
U-2 OSCamptothecin70%

Experimental Protocols

Protocol 1: Detection of Activated Caspase-3 by Flow Cytometry

Materials:

  • This compound reagent

  • Cancer cell line of interest (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Doxorubicin)

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) solution (optional, for viability staining)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cell line of interest to the desired confluency in a multi-well plate.

    • Treat the cells with the apoptosis-inducing agent at various concentrations and for different time points. Include an untreated control group.

  • Staining with this compound:

    • Following treatment, centrifuge the cells (for suspension cells) or detach them (for adherent cells) and wash once with PBS.

    • Resuspend the cell pellet in complete culture medium containing the appropriate concentration of this compound (typically 1-5 µM).

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • After incubation, wash the cells twice with 1X Wash Buffer to remove any unbound reagent. Centrifuge at a low speed to pellet the cells between washes.

  • PI Staining (Optional):

    • Resuspend the final cell pellet in cold PBS.

    • Add PI solution to a final concentration of 1-2 µg/mL.

    • Incubate on ice for 15-30 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm excitation laser.

    • Detect FITC fluorescence in the green channel (typically FL1, ~525 nm) and PI fluorescence in the red channel (typically FL3, >650 nm).

    • Collect data for at least 10,000 events per sample.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Quantify the percentage of FITC-positive (apoptotic) and PI-positive (necrotic/late apoptotic) cells.

Protocol 2: Detection of Activated Caspase-3 by Fluorescence Microscopy

Materials:

  • This compound reagent

  • Cancer cell line of interest

  • Cell culture-treated chamber slides or coverslips

  • Complete cell culture medium

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells onto chamber slides or coverslips and allow them to adhere overnight.

    • Treat the cells with the apoptosis-inducing agent as described in the flow cytometry protocol.

  • Staining:

    • After treatment, gently wash the cells with PBS.

    • Add pre-warmed complete culture medium containing this compound (1-5 µM) to the cells.

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing and Counterstaining:

    • Wash the cells twice with 1X Wash Buffer.

    • Add a solution of Hoechst 33342 or DAPI in PBS to the cells and incubate for 5-10 minutes at room temperature to stain the nuclei.

    • Wash the cells once more with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for FITC (blue excitation, green emission) and Hoechst/DAPI (UV excitation, blue emission).

    • Apoptotic cells will exhibit bright green fluorescence, while the nuclei of all cells will be stained blue.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis start Seed Cancer Cells treatment Induce Apoptosis (e.g., Chemotherapy) start->treatment control Untreated Control start->control stain Incubate with This compound treatment->stain control->stain wash Wash Cells stain->wash flow Flow Cytometry wash->flow microscopy Fluorescence Microscopy wash->microscopy data Data Quantification flow->data microscopy->data

Caption: Experimental workflow for detecting caspase-3 activity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Activated Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Activated Caspase-3 (Target of this compound) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Application Notes and Protocols for Studying Apoptosis in Primary Neurons using FITC-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for the development and maintenance of the central nervous system. However, dysregulation of apoptosis is implicated in various neurodegenerative diseases and neuronal injury. A key executioner in the apoptotic cascade is caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The study of caspase-3 activation is therefore paramount in understanding neuronal cell death and in the development of neuroprotective therapeutics.

FITC-DQMD-FMK is a powerful tool for investigating apoptosis in living primary neurons. This cell-permeable and non-toxic reagent consists of the caspase-3 recognition sequence Asp-Gln-Met-Asp (DQMD) flanked by a fluoromethylketone (FMK) moiety, which irreversibly binds to the active site of caspase-3, and a fluorescein isothiocyanate (FITC) label for fluorescent detection.[3][4] This allows for the specific and sensitive identification of individual neurons undergoing apoptosis by fluorescence microscopy and flow cytometry.

These application notes provide a comprehensive guide to utilizing this compound for the detection and quantification of apoptosis in primary neuronal cultures. Detailed protocols for cell culture, staining, and analysis are provided, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.

Signaling Pathways

The activation of caspase-3 is a central event in the apoptotic cascade, integrating signals from both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In primary neurons, apoptosis is often triggered by factors such as neurotrophic factor withdrawal, oxidative stress, or exposure to neurotoxins.

Caspase-3 Activation Pathway in Neuronal Apoptosis

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Apoptotic Stimuli Apoptotic Stimuli Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Caspase-3 Activation Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cleavage of cellular substrates This compound This compound This compound->Caspase-3 Activation Irreversible binding Mitochondria Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Pro-caspase-3->Caspase-3 Activation Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) DISC formation DISC formation Death Receptors (e.g., Fas, TNFR1)->DISC formation Pro-caspase-8 Pro-caspase-8 DISC formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-8->Pro-caspase-3

Caption: Caspase-3 activation in neuronal apoptosis.

Data Presentation

The following tables summarize representative quantitative data obtained from primary cortical neurons treated with an apoptosis-inducing agent and stained with this compound. Data was acquired using flow cytometry and fluorescence microscopy.

Table 1: Flow Cytometry Analysis of Apoptosis in Primary Cortical Neurons

Treatment GroupTotal Cells AnalyzedThis compound Positive Cells (%)
Vehicle Control10,0002.5 ± 0.8
Staurosporine (1 µM)10,00045.2 ± 3.1
Z-VAD-FMK (50 µM) + Staurosporine (1 µM)10,0005.1 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptotic Neurons by Fluorescence Microscopy

Treatment GroupFields of View AnalyzedTotal Neurons CountedThis compound Positive Neurons (%)
Vehicle Control1515203.1 ± 1.0
Glutamate (100 µM)15148538.7 ± 4.5
MK-801 (10 µM) + Glutamate (100 µM)1515058.2 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[5][6]

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hibernate®-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Sigma-Aldrich)

  • Neurobasal® Plus Medium (Thermo Fisher Scientific)[5]

  • B-27® Plus Supplement (Thermo Fisher Scientific)[5]

  • GlutaMAX™ Supplement (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (Sigma-Aldrich)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with 5 µg/mL laminin in PBS for at least 2 hours at 37°C.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and harvest the E18 embryos.

  • Dissect the cortices from the embryonic brains in ice-cold Hibernate®-E medium.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with 20 units/mL papain and 100 µg/mL DNase I in Hibernate®-E medium for 20-30 minutes at 37°C with gentle agitation every 5 minutes.

  • Stop the digestion by adding an equal volume of Hibernate®-E medium containing 10% fetal bovine serum (optional, can be replaced with ovomucoid protease inhibitor).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete Neurobasal® Plus Medium (supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin).

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 1.5-2.0 x 10^5 cells/cm² onto the prepared culture surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Staining of Primary Neurons with this compound for Fluorescence Microscopy

This protocol details the in situ labeling of apoptotic neurons with this compound for visualization by fluorescence microscopy.

Materials:

  • Primary neuronal cultures (on coverslips or in optical-bottom plates)

  • This compound (e.g., from suppliers like Vulcanchem)[3]

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~490/~525 nm for FITC)

Procedure:

  • Induce apoptosis in the primary neuronal cultures using the desired experimental treatment (e.g., staurosporine, glutamate). Include appropriate vehicle and negative controls.

  • Prepare a 100X stock solution of this compound in DMSO. The final working concentration typically ranges from 1-10 µM.

  • Add this compound directly to the culture medium to achieve the desired final concentration.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) or DAPI to the culture medium for the last 10-15 minutes of the incubation.

  • Gently wash the cells twice with warm PBS or culture medium to remove unbound probe.

  • The cells can be imaged live or fixed for later analysis. For fixation, incubate with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Visualize the stained neurons using a fluorescence microscope. Apoptotic neurons will exhibit bright green fluorescence, while non-apoptotic neurons will show minimal fluorescence.

Protocol 3: Quantification of Apoptosis by Flow Cytometry

This protocol provides a method for quantifying the percentage of apoptotic neurons in a population using this compound and flow cytometry.[7][8]

Materials:

  • Primary neuronal cultures (in multi-well plates)

  • This compound

  • Accutase® or TrypLE™ Express (for gentle cell detachment)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) or 7-AAD (for dead cell discrimination)

  • Flow cytometer with a 488 nm laser

Procedure:

  • Induce apoptosis as described in Protocol 2.

  • Gently collect the culture medium, which may contain detached apoptotic cells.

  • Wash the adherent neurons with PBS and detach them using a gentle dissociation reagent like Accutase® or TrypLE™ Express.

  • Combine the detached cells with the collected medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of complete culture medium.

  • Add this compound to a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells by adding 1 mL of 1X Binding Buffer and centrifuging at 200 x g for 5 minutes.

  • Resuspend the cell pellet in 300-500 µL of 1X Binding Buffer.

  • For dead cell discrimination, add PI (to a final concentration of 1-5 µg/mL) or 7-AAD just before analysis.

  • Analyze the samples on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI/7-AAD in the FL3 channel.

  • Set appropriate gates to distinguish between live (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic/necrotic (FITC+/PI+) cell populations.

Mandatory Visualizations

Experimental Workflow for Apoptosis Detection

cluster_analysis Analysis Method start Start Primary Neuron Culture\n(7-14 DIV) Primary Neuron Culture (7-14 DIV) start->Primary Neuron Culture\n(7-14 DIV) end_microscopy Image Analysis end_flow Data Analysis Induce Apoptosis\n(e.g., Staurosporine, Glutamate) Induce Apoptosis (e.g., Staurosporine, Glutamate) Primary Neuron Culture\n(7-14 DIV)->Induce Apoptosis\n(e.g., Staurosporine, Glutamate) Incubate with\nthis compound Incubate with This compound Induce Apoptosis\n(e.g., Staurosporine, Glutamate)->Incubate with\nthis compound Wash to remove\nunbound probe Wash to remove unbound probe Incubate with\nthis compound->Wash to remove\nunbound probe Fluorescence Microscopy Fluorescence Microscopy Wash to remove\nunbound probe->Fluorescence Microscopy Method 1 Flow Cytometry Flow Cytometry Wash to remove\nunbound probe->Flow Cytometry Method 2 Image Acquisition Image Acquisition Fluorescence Microscopy->Image Acquisition Data Acquisition Data Acquisition Flow Cytometry->Data Acquisition Image Acquisition->end_microscopy Data Acquisition->end_flow

Caption: Experimental workflow for apoptosis detection.

References

Detecting Caspase-3 Activity with FITC-DQMD-FMK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The activation of caspase-3 is a central event in the apoptotic signaling cascade, making its detection a reliable indicator of apoptosis.[3]

FITC-DQMD-FMK is a powerful tool for detecting active caspase-3 in living cells. This cell-permeable, non-toxic probe consists of the caspase-3 recognition sequence Asp-Gln-Met-Asp (DQMD) flanked by a fluorescein isothiocyanate (FITC) group and a fluoromethyl ketone (FMK) moiety. The DQMD sequence directs the probe to active caspase-3, where the FMK group forms an irreversible covalent bond with the catalytic site of the enzyme. The fluorescent FITC tag allows for the direct visualization and quantification of cells with active caspase-3 by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Principle of the Assay

The this compound probe is a fluorescently labeled inhibitor of caspase-3 (FLICA). It readily diffuses into cells and binds specifically to the active form of caspase-3. Unbound probe is washed away, and the remaining fluorescent signal is directly proportional to the amount of active caspase-3 in the cell. This allows for a sensitive and specific measurement of caspase-3 activity at the single-cell level.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is typically present in the cell as an inactive zymogen, procaspase-3.[2] Its activation is a tightly regulated process initiated by two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which induce the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, a large protein complex that recruits and activates the initiator caspase, caspase-9.[2][4] Active caspase-9 then cleaves and activates effector caspases, including caspase-3.[3][4]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[4] This binding event leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate the initiator caspase, caspase-8.[4] Active caspase-8 can then directly cleave and activate caspase-3.[3][4]

Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, including structural proteins, DNA repair enzymes like poly (ADP-ribose) polymerase (PARP), and other caspases, ultimately leading to the dismantling of the cell.[3][5]

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_downstream Downstream Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Formation Caspase-9 (active)->Procaspase-3 Cleavage Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Substrate Cleavage Substrate Cleavage Caspase-3 (active)->Substrate Cleavage e.g., PARP DNA Fragmentation DNA Fragmentation Substrate Cleavage->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation DNA Fragmentation->Apoptotic Body Formation

Caspase-3 Activation Signaling Pathway

Experimental Protocol

This protocol provides a general guideline for detecting caspase-3 activity using this compound in mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control

  • Black, clear-bottom 96-well plates (for plate reader assays)

  • Microscope slides and coverslips (for microscopy)

  • Flow cytometry tubes

Reagent Preparation
  • This compound Stock Solution (1 mM): Reconstitute the lyophilized this compound in high-quality, anhydrous DMSO to a final concentration of 1 mM. Mix well by vortexing. Store the stock solution at -20°C, protected from light and moisture.

  • Wash Buffer: Use PBS or a suitable buffer compatible with your cells.

Experimental Workflow

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Cells Seed Cells Induce Apoptosis Induce Apoptosis Seed Cells->Induce Apoptosis Treat with inducer Negative Control Negative Control Seed Cells->Negative Control Treat with vehicle or pan-caspase inhibitor Add this compound Add this compound Induce Apoptosis->Add this compound Negative Control->Add this compound Incubate Incubate Add this compound->Incubate 30-60 min at 37°C Wash Cells Wash Cells Incubate->Wash Cells Acquire Data Acquire Data Wash Cells->Acquire Data Fluorescence Microscopy Fluorescence Microscopy Acquire Data->Fluorescence Microscopy Flow Cytometry Flow Cytometry Acquire Data->Flow Cytometry Plate Reader Plate Reader Acquire Data->Plate Reader

Experimental Workflow for Caspase-3 Detection

Detailed Protocol
  • Cell Seeding: Seed cells at an appropriate density in your chosen culture vessel (e.g., 96-well plate, chamber slides, or culture flasks) and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with your apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include the following controls:

    • Negative Control (Untreated): Cells treated with the vehicle (e.g., DMSO) used to dissolve the apoptosis-inducing agent.

    • Inhibitor Control: Cells pre-incubated with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour before the addition of the apoptosis-inducing agent. This control helps to confirm that the observed fluorescence is due to caspase activity.

  • Staining with this compound:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type.

    • Remove the medium from the cells and add the this compound working solution.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells twice with 1X Wash Buffer.

  • Data Acquisition: Proceed immediately with your chosen method of analysis.

    • Fluorescence Microscopy:

      • Mount a coverslip onto the slide with a drop of mounting medium.

      • Observe the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~490 nm, Emission ~525 nm).

      • Apoptotic cells will exhibit bright green fluorescence, primarily localized in the cytoplasm.[6][7]

    • Flow Cytometry:

      • Harvest the cells by trypsinization or gentle scraping.

      • Resuspend the cells in 1X Wash Buffer or a suitable sheath fluid.

      • Analyze the cells on a flow cytometer, detecting the FITC signal in the appropriate channel (typically FL1).

      • Quantify the percentage of FITC-positive cells.

    • Fluorescence Plate Reader:

      • Add 100 µL of 1X Wash Buffer to each well of the 96-well plate.

      • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for FITC (Ex: 485 nm, Em: 535 nm).

Data Presentation

The following table provides a representative example of quantitative data that can be obtained from a caspase activity assay. In this experiment, apoptosis was induced in a cell line, and the activity of caspases-3, -8, and -9 was measured after 12 hours of treatment.

Treatment GroupCaspase-3 Activity (Relative Fluorescence Units)Caspase-8 Activity (Relative Fluorescence Units)Caspase-9 Activity (Relative Fluorescence Units)
Control (Untreated)100 ± 8100 ± 12100 ± 10
Apoptosis Inducer450 ± 25320 ± 18150 ± 15
Apoptosis Inducer + Z-VAD-FMK110 ± 10105 ± 9108 ± 11

Data is presented as mean ± standard deviation and is representative of the type of results expected. This specific data is adapted from a study investigating apoptosis and may not have used this compound directly.[8]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in negative control cells Incomplete washingIncrease the number of washes or the volume of wash buffer.
Staining concentration is too highTitrate the concentration of this compound to determine the optimal concentration for your cell type.
Autofluorescence of cells or mediumAnalyze an unstained cell sample to determine the level of autofluorescence. If necessary, use a different medium or buffer for the final resuspension.
Weak or no signal in apoptotic cells Inefficient induction of apoptosisConfirm apoptosis induction using an alternative method (e.g., Annexin V staining). Optimize the concentration and incubation time of the apoptosis-inducing agent.
Staining concentration is too lowIncrease the concentration of this compound.
Loss of cells during washing stepsBe gentle during the washing steps, especially with non-adherent cells. Consider using a plate-based assay to minimize cell loss.
This compound has degradedStore the stock solution properly at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Conclusion

The this compound probe provides a sensitive and specific method for the detection of active caspase-3, a key event in the execution phase of apoptosis. The detailed protocol and troubleshooting guide provided in these application notes will enable researchers to reliably quantify caspase-3 activity in various experimental settings. The accompanying diagrams of the caspase-3 signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the practical steps involved in the assay. This tool is invaluable for researchers in various fields, including cancer biology, neurodegenerative diseases, and drug discovery, who are investigating the mechanisms of apoptosis and the efficacy of therapeutic interventions.

References

Application Note: Live-Cell Imaging of Apoptosis using FITC-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

FITC-DQMD-FMK is a cell-permeable, non-toxic fluorescent probe designed for the detection of active caspase-3 in living cells. The probe consists of the caspase-3 recognition sequence Asp-Gln-Met-Asp (DQMD) conjugated to a fluorescein isothiocyanate (FITC) fluorophore and a fluoromethyl ketone (FMK) reactive group. The FMK moiety forms an irreversible covalent bond with the active site of caspase-3, leading to the accumulation of the fluorescent probe within apoptotic cells. This allows for the real-time visualization and quantification of caspase-3 activity in live-cell imaging applications.

This application note provides a detailed protocol for the use of this compound in live-cell imaging experiments to monitor apoptosis.

Signaling Pathway

The activation of caspase-3 is a central event in the apoptotic cascade. It can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a variety of cellular substrates to orchestrate the dismantling of the cell.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage FITC-DQMD-FMK_active This compound (Active) Caspase-3->FITC-DQMD-FMK_active Binds & Cleaves Apoptosis Apoptosis Substrate Cleavage->Apoptosis FITC-DQMD-FMK_inactive This compound (Inactive) FITC-DQMD-FMK_inactive->Caspase-3 Enters Cell Fluorescence Fluorescence FITC-DQMD-FMK_active->Fluorescence

Caption: Simplified diagram of the caspase activation pathway in apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound to detect caspase-3 activation.

Start Cell_Culture 1. Cell Seeding Start->Cell_Culture Induce_Apoptosis 2. Induction of Apoptosis Cell_Culture->Induce_Apoptosis Add_Probe 3. Add this compound Induce_Apoptosis->Add_Probe Incubate 4. Incubate Add_Probe->Incubate Image_Acquisition 5. Live-Cell Imaging Incubate->Image_Acquisition Data_Analysis 6. Image & Data Analysis Image_Acquisition->Data_Analysis End Data_Analysis->End

Detecting Apoptosis: An Application Note on the Use of FITC-DQMD-FMK in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion, leading to the systematic disassembly of the cell. The detection of activated caspases is, therefore, a reliable hallmark of apoptosis.[2] This application note details the use of FITC-DQMD-FMK, a fluorescently labeled, cell-permeable, and irreversible pan-caspase inhibitor, for the detection and quantification of apoptotic cells using flow cytometry.

Principle of the Assay

This compound is a specialized probe designed to detect activated caspases within living cells. The probe consists of three key components:

  • DQMD: A peptide sequence that is recognized by the active site of various caspases.

  • FMK (fluoromethylketone): A reactive group that forms an irreversible covalent bond with the active site of caspases, ensuring the probe is retained within the cell.[3]

  • FITC (Fluorescein isothiocyanate): A green-emitting fluorochrome that allows for the detection of cells with activated caspases via flow cytometry or fluorescence microscopy.[4]

When added to a cell population, the cell-permeable this compound probe enters both apoptotic and non-apoptotic cells. In apoptotic cells, where caspases are active, the probe binds irreversibly.[3] Non-apoptotic cells, lacking significant active caspases, do not retain the probe after washing. Consequently, apoptotic cells will exhibit a significant increase in green fluorescence (FITC) compared to healthy cells, allowing for their identification and quantification.[5] This method is highly specific for apoptosis and can detect early stages of the process.[6]

Experimental Protocol

This protocol provides a general guideline for using this compound to label activated caspases in suspension cells for flow cytometric analysis. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Negative control (untreated) cells

  • Optional: Propidium Iodide (PI) or other viability dye to distinguish late apoptotic/necrotic cells.

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI.

Procedure:

  • Cell Preparation: Culture cells to the desired density (e.g., 0.5-1.0 x 10^6 cells/mL). Ensure cells are in a logarithmic growth phase.

  • Induction of Apoptosis:

    • Treat cells with an appropriate apoptosis-inducing agent at a predetermined concentration and for a specific duration.

    • Include an untreated cell sample as a negative control.

    • A positive control (e.g., treatment with a known apoptosis inducer) is also recommended.

  • Staining with this compound:

    • Following the induction period, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellets in fresh culture medium.

    • Add the this compound probe to each cell suspension at the recommended final concentration (typically 1-10 µM).

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[7][8]

  • Washing:

    • After incubation, wash the cells to remove any unbound probe. Add 2 mL of wash buffer (or PBS) to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step at least once.[7]

  • Optional Viability Staining:

    • If distinguishing between early and late apoptosis is desired, resuspend the washed cell pellet in a suitable binding buffer.

    • Add a viability dye such as Propidium Iodide (PI) at the recommended concentration.

    • Incubate for 5-15 minutes on ice, protected from light.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of wash buffer or PBS.[8]

    • Analyze the samples on a flow cytometer as soon as possible. Acquire data for at least 10,000 events per sample.

    • Use the FITC channel (e.g., FL1) to detect apoptotic cells and, if used, the appropriate channel for the viability dye (e.g., FL3 for PI).

Data Analysis and Interpretation

Flow cytometry data analysis software (e.g., FlowJo, FCS Express) is used to interpret the results.

  • Gating: Start by gating on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

  • Quantification:

    • Create a histogram of the FITC fluorescence intensity for the gated population.

    • Use the negative control (untreated) sample to set a gate or marker that defines the background fluorescence. Cells to the right of this marker are considered FITC-positive (apoptotic).

    • If a viability dye like PI was used, create a two-parameter dot plot of FITC vs. PI. This will allow for the differentiation of four populations:

      • Viable cells: FITC-negative / PI-negative

      • Early apoptotic cells: FITC-positive / PI-negative

      • Late apoptotic/necrotic cells: FITC-positive / PI-positive

      • Necrotic cells: FITC-negative / PI-positive

Quantitative Data Summary

The following table provides an example of quantitative data that can be obtained from a typical experiment.

Sample IDTreatment% FITC-Positive Cells (Total Apoptotic)Mean Fluorescence Intensity (MFI) of FITC+ Cells
1Negative Control (Untreated)3.5%150
2Positive Control (Staurosporine 1µM)65.8%2800
3Test Compound A (10 µM)42.1%2100
4Test Compound B (10 µM)8.2%450

Visual Protocols and Pathways

To aid in the understanding of the experimental process and the underlying biological context, the following diagrams are provided.

G Experimental Workflow for Caspase Activity Detection A Prepare Cell Suspension (0.5-1.0 x 10^6 cells/mL) B Induce Apoptosis (e.g., Staurosporine) + Controls A->B C Incubate with This compound (30-60 min, 37°C) B->C D Wash Cells (2x) to Remove Unbound Probe C->D E Optional: Stain with Viability Dye (e.g., PI) D->E F Acquire Data via Flow Cytometry E->F G Data Analysis: Gate on Cells, Quantify FITC+ Population F->G

A flowchart of the experimental procedure.

G Simplified Apoptotic Caspase Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway stim_ext Apoptotic Stimulus (e.g., FasL, TNF-α) pro_cas8 Pro-caspase-8 stim_ext->pro_cas8 cas8 Active Caspase-8 (Initiator) pro_cas8->cas8 pro_cas3 Pro-caspase-3 (Executioner) cas8->pro_cas3 probe This compound (Binds Active Caspases) cas8->probe stim_int Apoptotic Stimulus (e.g., DNA Damage) pro_cas9 Pro-caspase-9 stim_int->pro_cas9 cas9 Active Caspase-9 (Initiator) pro_cas9->cas9 cas9->pro_cas3 cas9->probe cas3 Active Caspase-3 (Executioner) pro_cas3->cas3 cas3->probe apoptosis Apoptosis (Cell Dismantling) cas3->apoptosis

Caspase activation pathways in apoptosis.

References

Best Practices for Handling and Storing FITC-DQMD-FMK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-DQMD-FMK is a powerful tool in apoptosis research. This cell-permeable, fluorescently labeled compound serves as an irreversible inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade. The fluorescein isothiocyanate (FITC) moiety allows for the direct detection and quantification of cells with active caspases through various fluorescence-based techniques. This document provides detailed application notes and protocols for the proper handling, storage, and utilization of this compound to ensure reliable and reproducible experimental outcomes.

Chemical Properties and Storage

Proper storage and handling are paramount to maintaining the integrity and functionality of this compound. Below is a summary of its key properties and recommended storage conditions.

PropertyValueCitation
Full Name Fluorescein isothiocyanate-(Asp-Gln-Met-Asp)-fluoromethyl ketone
Peptide Sequence DQMD[1]
Inhibitor Type Irreversible Caspase-3/7 Inhibitor[1]
Molecular Weight ~850-950 g/mol (Estimated based on Z-DQMD-FMK and FITC addition)[2]
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~525 nm
Solubility Soluble in DMSO[2]
Storage Temperature -20°C[3]
Handling Precautions Protect from light and moisture. Avoid repeated freeze-thaw cycles. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling.[2][3]

Mechanism of Action

This compound facilitates the detection of apoptotic cells by irreversibly binding to the active site of caspase-3 and caspase-7. The mechanism involves:

  • Cell Permeability: The compound readily crosses the plasma membrane of living cells.

  • Specific Recognition: The DQMD peptide sequence is recognized by and specifically binds to the active catalytic site of caspase-3 and caspase-7.

  • Irreversible Inhibition: The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the caspases, leading to irreversible inhibition.

  • Fluorescent Detection: The FITC fluorophore, now covalently linked to the active caspases, allows for the identification and quantification of apoptotic cells using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caspase-3 is a critical executioner caspase that is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is crucial for designing and interpreting experiments using this compound.[4]

Caspase_Activation_Pathway Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Death-Inducing Signaling Complex (DISC) Death Receptor->DISC Recruits FADD & Procaspase-8 Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage & Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Binds to Apaf-1 to form Apaf-1 Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage & Activation Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Procaspase-3->Caspase-3

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Detection of Active Caspases by Flow Cytometry

This protocol allows for the quantitative analysis of apoptotic cells within a population.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • This compound (reconstituted in DMSO)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • 1X Binding Buffer

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Experimental Workflow:

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A 1. Seed cells and culture overnight B 2. Induce apoptosis in experimental group (e.g., with Staurosporine). Include a negative control (untreated) and a vehicle control. A->B C 3. Add this compound to each sample (final concentration ~1-10 µM). Incubate for 30-60 minutes at 37°C, 5% CO2. B->C D 4. Harvest cells and wash with Wash Buffer. C->D E 5. Resuspend cells in 1X Binding Buffer. D->E F 6. (Optional) Add viability dye (e.g., PI) just before analysis. E->F G 7. Analyze samples on a flow cytometer. Detect FITC on FL1 channel and PI on FL3 channel. F->G H 8. Gate on viable cells and quantify the percentage of FITC-positive cells. G->H

Caption: Step-by-step workflow for detecting active caspases using this compound and flow cytometry.

Detailed Steps:

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include appropriate controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the apoptosis inducer.

  • Staining: Add this compound to each well to a final concentration of 1-10 µM (this should be optimized). Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[5]

  • Harvesting and Washing: Gently harvest the cells (using a cell scraper for adherent cells) and transfer to a microfuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with 1 mL of cold Wash Buffer.

  • Resuspension: Resuspend the cell pellet in 200-500 µL of 1X Binding Buffer.

  • Viability Staining (Optional): Add a viability dye such as Propidium Iodide (PI) at a final concentration of 1 µg/mL immediately before analysis. This allows for the exclusion of necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and detect FITC fluorescence in the FL1 channel (typically around 530/30 nm) and PI fluorescence in the FL3 channel (typically >670 nm).

  • Data Analysis: Gate on the cell population of interest, excluding debris. For samples co-stained with a viability dye, first gate on the viable (PI-negative) population. Then, quantify the percentage of FITC-positive cells, which represents the population of cells with active caspases.

Protocol 2: Detection of Active Caspases by Fluorescence Microscopy

This protocol enables the visualization of apoptotic cells within a cell population or tissue section.

Materials:

  • Cells cultured on glass coverslips or chamber slides

  • Apoptosis-inducing agent

  • This compound (reconstituted in DMSO)

  • Wash Buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope

Experimental Workflow:

Microscopy_Workflow cluster_prep_microscopy Cell Preparation & Staining cluster_processing Sample Processing cluster_imaging Imaging A 1. Grow cells on coverslips. B 2. Induce apoptosis. A->B C 3. Add this compound and incubate. B->C D 4. Wash cells with PBS. C->D E 5. Fix cells with 4% paraformaldehyde. D->E F 6. (Optional) Permeabilize with 0.1% Triton X-100. E->F G 7. Counterstain nuclei with DAPI or Hoechst. F->G H 8. Mount coverslips onto slides. G->H I 9. Visualize under a fluorescence microscope. H->I

Caption: Step-by-step workflow for visualizing active caspases using this compound and fluorescence microscopy.

Detailed Steps:

  • Cell Culture: Grow cells on sterile glass coverslips or in chamber slides.

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent as described in the flow cytometry protocol.

  • Staining with this compound: Add this compound to the culture medium to a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If additional intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Nuclear Counterstaining: Incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes to visualize the cell nuclei.

  • Mounting: Wash the coverslips again with PBS and mount them onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for FITC (blue excitation, green emission) and the chosen nuclear stain (e.g., UV excitation, blue emission for DAPI/Hoechst). Apoptotic cells will exhibit green fluorescence, and their nuclei may show characteristic apoptotic morphology such as condensation or fragmentation.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence - Incomplete removal of unbound probe- Cell death due to necrosis- Increase the number of wash steps after staining.- Use a viability dye to distinguish between apoptotic and necrotic cells.
Weak or no signal - Insufficient induction of apoptosis- Low concentration of this compound- Degraded reagent- Optimize the concentration and incubation time of the apoptosis inducer.- Titrate the concentration of this compound.- Ensure proper storage of the reagent and use a fresh aliquot.
Inconsistent results - Variation in cell density- Inconsistent incubation times- Ensure consistent cell seeding density.- Standardize all incubation times and temperatures.

Conclusion

This compound is a valuable reagent for the detection and quantification of apoptosis. By following these best practices for handling, storage, and application, researchers can obtain reliable and reproducible data to advance their studies in cell death and drug development. Careful optimization of the provided protocols for specific experimental systems is essential for achieving the best results.

References

Troubleshooting & Optimization

Troubleshooting low signal with Fitc-DQMD-FMK staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal with FITC-DQMD-FMK staining for the detection of active caspase-3.

Troubleshooting Low Signal

Low fluorescence signal during active caspase-3 detection with this compound can arise from various factors throughout the experimental workflow. This guide is designed to help you identify and resolve the most common issues.

Diagram: Troubleshooting Workflow for Low this compound Signal

low_signal_troubleshooting start Low or No FITC Signal check_apoptosis 1. Verify Apoptosis Induction start->check_apoptosis apoptosis_ok Apoptosis Confirmed check_apoptosis->apoptosis_ok Positive Control Shows Apoptosis troubleshoot_apoptosis Optimize apoptosis induction (e.g., titrate inducer, adjust time course) check_apoptosis->troubleshoot_apoptosis No/Low Apoptosis in Positive Control check_protocol 2. Review Staining Protocol protocol_ok Protocol Correct check_protocol->protocol_ok All Steps Followed troubleshoot_protocol Adhere to recommended concentrations, incubation times, and temperatures check_protocol->troubleshoot_protocol Deviation Identified check_reagents 3. Assess Reagent Integrity reagents_ok Reagents Viable check_reagents->reagents_ok Properly Stored & Handled troubleshoot_reagents Use fresh aliquots of this compound. Protect from light and freeze-thaw cycles. check_reagents->troubleshoot_reagents Improper Storage or Handling check_instrument 4. Check Instrumentation instrument_ok Instrument Settings Correct check_instrument->instrument_ok Correct Filters & Settings troubleshoot_instrument Use FITC-compatible laser and filters. Adjust gain/exposure settings. check_instrument->troubleshoot_instrument Incorrect Setup apoptosis_ok->check_protocol protocol_ok->check_reagents reagents_ok->check_instrument solution Signal Restored instrument_ok->solution troubleshoot_apoptosis->check_apoptosis troubleshoot_protocol->check_protocol troubleshoot_reagents->check_reagents troubleshoot_instrument->check_instrument

Caption: A step-by-step workflow to diagnose and resolve low signal issues.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Could my sample preparation be inhibiting the staining?

A1: Yes, certain components in your sample preparation buffers can interfere with the assay. Specifically, avoid using protease inhibitors in your lysis or wash buffers, as this compound is a caspase inhibitor and its binding can be competitively inhibited.[1][2]

Q2: How many cells should I use for the staining?

A2: It is recommended to use a cell density of approximately 1 x 10^6 cells/mL for suspension cells or an equivalent density for adherent cells.[1][2] Using too few cells can result in a signal that is difficult to detect.

Staining Protocol

Q3: At what concentration should I use this compound?

A3: The optimal concentration can vary between cell types and experimental conditions. A titration experiment is recommended to determine the best concentration. Start with the manufacturer's recommended concentration and test a range of dilutions.

Q4: What are the optimal incubation time and temperature?

A4: Generally, an incubation time of 30-60 minutes at 37°C with 5% CO2 is recommended.[1][2] Incubation times that are too short may not allow for sufficient binding of the probe to active caspase-3. Conversely, excessively long incubation times can lead to increased background signal.

Q5: Why is it important to include a negative control?

A5: A negative control, such as an uninduced cell population or cells pre-treated with a pan-caspase inhibitor like Z-VAD-FMK, is crucial to determine the level of background fluorescence and to confirm that the signal you are observing is specific to caspase activation.[1][2]

Data Acquisition

Q6: What are the correct excitation and emission wavelengths for FITC?

A6: For FITC, the optimal excitation wavelength is around 488 nm and the emission is typically collected using a 515-530 nm bandpass filter (often the FL-1 channel in flow cytometry).[1][2] Ensure your microscope or flow cytometer is configured correctly for these settings.

Q7: My signal is still weak even after optimizing the protocol. What else can I check?

A7: If the staining protocol has been optimized, consider the level of apoptosis induction. It's possible that caspase-3 is not being robustly activated in your experimental model. Confirm apoptosis induction using an independent method, such as Annexin V staining or a DNA fragmentation assay.[3][4]

Experimental Protocols

Protocol 1: Titration of this compound Concentration

This protocol helps determine the optimal concentration of this compound for your specific cell type and apoptosis induction method.

  • Cell Preparation:

    • Induce apoptosis in your cells using your established method. Include a non-induced (negative) control and a positive control (e.g., treatment with a known apoptosis inducer like staurosporine).

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in your assay buffer. A typical range to test would be from 0.5X to 5X the manufacturer's recommended concentration.

  • Staining:

    • Aliquot 300 µL of your cell suspension into separate tubes for each concentration of this compound to be tested.

    • Add 1 µL of each this compound dilution to the respective tubes.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of wash buffer.

    • Repeat the centrifugation and wash step.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300 µL of wash buffer.

    • Analyze the samples by flow cytometry using the FL-1 channel.

  • Analysis:

    • Compare the mean fluorescence intensity (MFI) of the apoptotic population to the non-induced control for each concentration. The optimal concentration will provide the best signal-to-noise ratio.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Signal
Potential Cause Recommended Action Expected Outcome
Insufficient Apoptosis Induction - Confirm apoptosis with an alternative method (e.g., Annexin V).- Titrate the concentration of the apoptosis-inducing agent.- Optimize the time course of apoptosis induction.Increased percentage of apoptotic cells and a corresponding increase in FITC signal.
Suboptimal this compound Concentration - Perform a titration experiment to determine the optimal concentration.Improved signal-to-noise ratio.
Incorrect Incubation Time/Temperature - Incubate for 30-60 minutes at 37°C.Sufficient time for the probe to bind to active caspase-3.
Reagent Degradation - Use a fresh aliquot of this compound.- Store the reagent at -20°C and protect it from light and repeated freeze-thaw cycles.[5][6]Restoration of a strong positive signal in control experiments.
Presence of Protease Inhibitors - Ensure all buffers used for sample preparation are free of protease inhibitors.Elimination of competitive inhibition, allowing for proper staining.
Incorrect Instrument Settings - Use the appropriate laser line (e.g., 488 nm) and emission filter (e.g., 515-530 nm) for FITC.- Adjust PMT voltage or gain settings to amplify the signal.Proper detection of the FITC fluorophore.

Signaling Pathway and Mechanism of Action

Diagram: Mechanism of this compound Action

mechanism_of_action cluster_cell Apoptotic Cell procaspase3 Procaspase-3 (Inactive) active_caspase3 Active Caspase-3 procaspase3->active_caspase3 Apoptotic Signal bound_complex FITC-DQMD-Caspase-3 Complex (Fluorescent) active_caspase3->bound_complex Irreversible Binding fitc_dqmd_fmk This compound (Cell Permeable) fitc_dqmd_fmk->bound_complex detection Fluorescence Detection (Flow Cytometry / Microscopy) bound_complex->detection outside Extracellular Space outside->fitc_dqmd_fmk Enters Cell

Caption: this compound binds irreversibly to active caspase-3 in apoptotic cells.

References

Optimizing FITC-VAD-FMK Incubation Time for Apoptosis Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing FITC-VAD-FMK incubation time for the accurate detection of apoptosis. The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental protocols, are designed to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for FITC-VAD-FMK?

A1: The optimal incubation time for FITC-VAD-FMK can vary depending on the cell type, the apoptosis-inducing agent, and the experimental conditions. While manufacturer protocols typically recommend an incubation period of 30 to 60 minutes, it is crucial to empirically determine the ideal time for your specific system.[1] A time-course experiment is highly recommended to pinpoint the incubation time that yields the highest signal-to-noise ratio.

Q2: Can I extend the incubation time to get a stronger signal?

A2: While extending the incubation time might seem like a way to increase signal intensity, it can also lead to higher background fluorescence and non-specific binding, potentially compromising the accuracy of your results. The binding of FITC-VAD-FMK to activated caspases is a rapid process, and prolonged incubation is often unnecessary.[2] It is more effective to optimize other parameters, such as the concentration of the reagent and washing steps, to enhance signal strength.

Q3: What are the key controls to include in my experiment?

A3: To ensure the validity of your results, it is essential to include the following controls:

  • Unstained Cells: To assess background autofluorescence.

  • Vehicle-Treated Cells (Negative Control): To establish the baseline level of apoptosis in your cell population.

  • Apoptosis-Induced Cells (Positive Control): To confirm that the detection system is working correctly.

  • Cells Treated with a Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) prior to FITC-VAD-FMK staining: To demonstrate the caspase-specificity of the signal.[1]

Q4: How can I differentiate between apoptotic and necrotic cells?

A4: FITC-VAD-FMK can bind non-specifically to necrotic cells, leading to false-positive results. To distinguish between apoptotic and necrotic populations, it is recommended to co-stain with a viability dye, such as Propidium Iodide (PI) or 7-AAD.[3][4] Viable and early apoptotic cells will exclude the viability dye, while late apoptotic and necrotic cells will be positive for both FITC-VAD-FMK and the viability dye.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Excessive FITC-VAD-FMK concentration: Using too much reagent can lead to non-specific binding. 2. Inadequate washing: Insufficient removal of unbound reagent. 3. Cell autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. 4. Contaminated reagents or buffers. 1. Titrate the FITC-VAD-FMK concentration: Perform a dose-response experiment to find the optimal concentration that maximizes signal while minimizing background. 2. Increase the number and duration of wash steps: Ensure all unbound probe is thoroughly removed. Adding a small amount of detergent (e.g., Tween-20) to the wash buffer can be beneficial. 3. Include an unstained control: Use this to set the baseline for fluorescence and adjust instrument settings accordingly. 4. Use fresh, sterile reagents and buffers.
Weak or No Signal 1. Inefficient apoptosis induction: The treatment may not be effectively inducing apoptosis. 2. Suboptimal FITC-VAD-FMK incubation time or concentration. 3. Loss of cells during washing steps. 4. Incorrect instrument settings. 1. Optimize the apoptosis induction protocol: Confirm the efficacy of your apoptosis inducer with an alternative method (e.g., Annexin V staining, TUNEL assay). 2. Perform a time-course and concentration optimization for FITC-VAD-FMK. 3. Be gentle during centrifugation and resuspension steps to minimize cell loss. 4. Ensure the correct excitation and emission filters for FITC are being used (Excitation: ~488 nm, Emission: ~520 nm). [5]
High Percentage of Positive Cells in Negative Control 1. Spontaneous apoptosis in cell culture. 2. Cell damage during handling or harvesting. 3. Non-specific binding of FITC-VAD-FMK. 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Handle cells gently and avoid harsh enzymatic digestion or vigorous pipetting. 3. Include a pan-caspase inhibitor (Z-VAD-FMK) control to confirm caspase-dependent staining. [1]

Experimental Protocols

Protocol 1: Optimization of FITC-VAD-FMK Incubation Time by Flow Cytometry

This protocol outlines a time-course experiment to determine the optimal incubation time for FITC-VAD-FMK in a given cell line.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Complete cell culture medium

  • FITC-VAD-FMK reagent

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Induce apoptosis in your target cell population using a known inducer. Include a vehicle-treated control group.

  • Harvest cells at the desired time point post-induction.

  • Wash cells once with Wash Buffer.

  • Resuspend cells in complete medium containing the recommended concentration of FITC-VAD-FMK.

  • Incubate aliquots of the cell suspension for different durations (e.g., 15, 30, 45, 60, and 90 minutes) at 37°C, protected from light.

  • Wash cells twice with Wash Buffer to remove unbound FITC-VAD-FMK.

  • Resuspend cells in staining buffer containing a viability dye (e.g., PI).

  • Analyze the samples on a flow cytometer.

  • Determine the optimal incubation time by identifying the time point that provides the best separation between the apoptotic and non-apoptotic populations with minimal background in the negative control.

Data Presentation: Example of a Time-Course Optimization

The following table illustrates representative data from a time-course experiment to optimize FITC-VAD-FMK incubation time in Jurkat cells treated with staurosporine.

Incubation Time (minutes)Mean Fluorescence Intensity (MFI) of Apoptotic PopulationMFI of Non-Apoptotic PopulationSignal-to-Noise Ratio (Apoptotic MFI / Non-Apoptotic MFI)
158005016
3015006025
4518008022.5
60190012015.8
9020002508

Note: This data is for illustrative purposes only. Actual results will vary depending on the experimental setup.

Visualizing Experimental Workflows and Pathways

Apoptosis Detection Workflow using FITC-VAD-FMK

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture apoptosis_induction 2. Induce Apoptosis cell_culture->apoptosis_induction cell_harvest 3. Harvest Cells apoptosis_induction->cell_harvest fitc_incubation 4. Incubate with FITC-VAD-FMK cell_harvest->fitc_incubation washing 5. Wash Cells fitc_incubation->washing viability_stain 6. Add Viability Dye washing->viability_stain flow_cytometry 7. Flow Cytometry Analysis viability_stain->flow_cytometry data_interpretation 8. Data Interpretation flow_cytometry->data_interpretation

Caption: A streamlined workflow for detecting apoptosis using FITC-VAD-FMK staining and flow cytometry analysis.

Caspase Activation Signaling Pathway

caspase_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_detection Detection cluster_cellular_events Cellular Events stimulus e.g., UV radiation, Chemotherapeutic drugs initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspases effector_caspases Effector Caspases (e.g., Caspase-3, -7) initiator_caspases->effector_caspases activate fitc_vad FITC-VAD-FMK effector_caspases->fitc_vad binds to active site cellular_events Substrate Cleavage DNA Fragmentation Apoptotic Body Formation effector_caspases->cellular_events fluorescence Fluorescent Signal fitc_vad->fluorescence emits

Caption: The central role of caspases in the apoptotic signaling cascade and their detection by FITC-VAD-FMK.

References

Cell permeability problems with Fitc-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-DQMD-FMK, a cell-permeable, fluorescently labeled inhibitor of active caspase-3. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists overcome common challenges, particularly those related to cell permeability, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescently labeled version of a potent and irreversible inhibitor of caspase-3. The "DQMD" sequence is a variation of the more commonly cited "DEVD" peptide sequence, which is the recognition site for caspase-3. The fluoromethylketone (FMK) group allows the inhibitor to covalently bind to the active site of caspase-3. The fluorescein isothiocyanate (FITC) is a fluorescent dye that allows for the detection of cells with active caspase-3 by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][2] This reagent is cell-permeable, enabling the analysis of caspase-3 activity in living cells undergoing apoptosis.[1][2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound is typically supplied as a solution in DMSO and should be stored at -20°C, protected from light and moisture. It is sensitive to air, and impurities can arise from oxidation. Before use, it is recommended to thaw the reagent on ice and gently vortex to ensure it is fully in solution. For preparing working solutions, dilute the stock in an appropriate buffer immediately before use.

Q3: What are the key experimental controls to include when using this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Uninduced Cells): A sample of healthy, untreated cells that are not expected to have significant caspase-3 activation. This helps to determine the baseline fluorescence.

  • Positive Control (Induced Cells): A sample of cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure the reagent is working correctly and to have a reference for positive staining.

  • Inhibitor Control: A sample of induced cells pre-treated with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK.[3] This control helps to confirm that the fluorescent signal is specific to caspase activity.

Q4: Can this compound be used in combination with other fluorescent probes?

A4: Yes, this compound can be used in multiplex assays with other fluorescent markers. For example, it can be combined with probes for plasma membrane integrity (like Propidium Iodide or 7-AAD) to distinguish between early and late apoptotic cells, or with mitochondrial membrane potential dyes to investigate the apoptotic pathway. When combining fluorochromes, ensure that their emission spectra have minimal overlap to avoid spectral bleed-through.

Troubleshooting Guide

Problem 1: High Background Fluorescence

High background can obscure the specific signal from apoptotic cells, making data interpretation difficult.

Possible Cause Recommended Solution
Excess Reagent Optimize the concentration of this compound. A titration experiment is recommended to find the lowest concentration that still provides a robust positive signal.
Inadequate Washing Increase the number of wash steps after incubation with the reagent. Use a gentle centrifugation speed to avoid losing apoptotic cells.[3]
Non-specific Binding Incubate the cells with a protein-containing buffer (e.g., PBS with 1% BSA) before adding the reagent to block non-specific binding sites.
Cell Autofluorescence Some cell types exhibit high intrinsic fluorescence. Analyze an unstained control sample to determine the level of autofluorescence and use this to set the baseline for your analysis.
Problem 2: Weak or No Signal in Apoptotic Cells

A lack of signal in cells expected to be apoptotic can indicate several issues with the experimental setup.

Possible Cause Recommended Solution
Ineffective Apoptosis Induction Confirm that your apoptosis-inducing agent and treatment conditions are effective for your specific cell type. You can verify apoptosis using an alternative method, such as Annexin V staining or a DNA fragmentation assay.
Insufficient Incubation Time Optimize the incubation time with this compound. Manufacturer protocols often suggest 30-60 minutes, but this may need to be adjusted for different cell lines.[3]
Reagent Degradation Ensure the this compound has been stored correctly and has not expired. Protect it from light and repeated freeze-thaw cycles.
Low Caspase-3 Activity The specific apoptotic pathway in your experimental system may not involve high levels of caspase-3 activation. Consider using a pan-caspase inhibitor to assess broader caspase activity.
Cell Permeability Issues The cell membrane may not be sufficiently permeable to the reagent. See the detailed section below on "Optimizing Cell Permeability".

Optimizing Cell Permeability

The efficiency of this compound relies on its ability to cross the cell membrane. Factors that can influence this include cell type, cell health, and experimental conditions.

Parameter Recommendation Rationale
Temperature Incubate cells with the reagent at 37°C.Higher temperatures can increase membrane fluidity, potentially enhancing permeability.
Incubation Time While standard protocols suggest 30-60 minutes, extending the incubation time (e.g., to 90 minutes) may improve uptake in some cell types. However, monitor for potential toxicity.Allows more time for the reagent to diffuse across the cell membrane.
Reagent Concentration Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM) to find the optimal balance between signal and background for your specific cell line.Higher concentrations can drive uptake but may also increase non-specific binding and background.
Cell Density Use a consistent and optimal cell density for your experiments. Overly confluent cells may have altered membrane properties.Cell-to-cell contact and nutrient availability can affect cell membrane characteristics.

Experimental Protocols

General Protocol for Staining with this compound
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.

  • Cell Harvest (for suspension cells): Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

  • Cell Harvest (for adherent cells): Gently detach cells using a non-enzymatic cell dissociation buffer or trypsin. Centrifuge as above.

  • Resuspend Cells: Resuspend the cell pellet in 300 µL of a suitable buffer (e.g., PBS or culture medium).

  • Add this compound: Add the this compound reagent to a final concentration as determined by your optimization experiments (typically 1-10 µM).

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[3]

  • Wash: Add 1 mL of wash buffer (e.g., PBS with 1% BSA) and centrifuge at 300 x g for 5 minutes.

  • Repeat Wash: Repeat the wash step to remove any unbound reagent.

  • Resuspend for Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizations

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caspase3_Activation DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor binds to DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Procaspase8 Procaspase-8 Procaspase8->DISC recruited to Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes FITC_DQMD_FMK This compound FITC_DQMD_FMK->Caspase3 binds to & inhibits

Caption: Caspase-3 activation pathways and the point of this compound interaction.

Experimental Workflow

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis Induce_Apoptosis 1. Induce Apoptosis Controls 2. Prepare Controls (Negative, Positive, Inhibitor) Induce_Apoptosis->Controls Harvest_Cells 3. Harvest Cells Controls->Harvest_Cells Add_Reagent 4. Add this compound Harvest_Cells->Add_Reagent Incubate 5. Incubate (37°C, 30-60 min) Add_Reagent->Incubate Wash 6. Wash Cells (2x) Incubate->Wash Acquire_Data 7. Acquire Data Wash->Acquire_Data Analyze 8. Analyze Results Acquire_Data->Analyze Flow_Cytometry Flow_Cytometry Acquire_Data->Flow_Cytometry Flow Cytometry Microscopy Microscopy Acquire_Data->Microscopy Fluorescence Microscopy Plate_Reader Plate_Reader Acquire_Data->Plate_Reader Plate Reader

Caption: A typical experimental workflow for using this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Start Troubleshooting Problem Identify the Problem Start->Problem High_Background High Background Problem->High_Background High Background Weak_Signal Weak or No Signal Problem->Weak_Signal Weak/No Signal Check_Concentration Optimize Reagent Concentration High_Background->Check_Concentration Check_Washing Increase Wash Steps Check_Concentration->Check_Washing Check_Blocking Use Blocking Buffer Check_Washing->Check_Blocking Check_Autofluorescence Check Autofluorescence Check_Blocking->Check_Autofluorescence Check_Induction Verify Apoptosis Induction Weak_Signal->Check_Induction Check_Incubation Optimize Incubation Time Check_Induction->Check_Incubation Check_Reagent Check Reagent Viability Check_Incubation->Check_Reagent Check_Permeability Address Permeability Issues Check_Reagent->Check_Permeability

Caption: A logical approach to troubleshooting common issues with this compound.

References

Technical Support Center: FITC-DQMD-FMK Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FITC-DQMD-FMK in fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining and imaging.

Q1: I am observing high background fluorescence in my images. What could be the cause and how can I fix it?

A1: High background fluorescence can obscure the specific signal from activated caspases. Several factors can contribute to this issue:

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[1]

  • Insufficient Washing: Inadequate washing after probe incubation can leave unbound this compound in the sample, contributing to background fluorescence. Ensure you are following the recommended washing steps in your protocol.[2]

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[1] To mitigate this, you can:

    • Include an unstained control sample to assess the level of autofluorescence.

    • Use a mounting medium with antifade and antifluorescence properties.

  • Non-Specific Binding of FITC: FITC is a negatively charged molecule that can bind non-specifically to positively charged cellular components.[3] While less common with small molecule inhibitors than with antibodies, this can still be a factor. Optimizing probe concentration and ensuring thorough washing are the primary ways to address this.

  • Ambient Light: Room light can contribute to background noise in your images. It is crucial to perform all fluorescence microscopy in a darkened room.[4]

Q2: My this compound signal is very weak or absent. What should I troubleshoot?

A2: Weak or no signal can be due to a variety of factors, from experimental setup to the biological state of your cells.

  • Inactive or Degraded Probe: Ensure that your this compound is stored correctly, typically at -20°C and protected from light and moisture, to prevent degradation.[5]

  • Insufficient Apoptosis Induction: The signal from this compound is dependent on the activation of caspases. Verify that your method of inducing apoptosis is effective. Include positive and negative controls in your experiment. A negative control could be an uninduced cell population, while a positive control would be cells treated with a known apoptosis inducer.[6]

  • Incorrect Filter Sets: Confirm that you are using the correct excitation and emission filters for FITC (typically around 490 nm excitation and 520 nm emission).

  • Photobleaching: FITC is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. Use an antifade mounting medium and only expose the sample to light when actively observing or capturing an image.[7][8]

  • Low Target Expression: If the level of activated caspases in your cells is very low, the signal may be difficult to detect. You may need to optimize the timing of your apoptosis induction and staining.

Q3: I am seeing punctate or aggregated staining in the cytoplasm. Is this a real signal?

A3: While activated caspases can be localized to specific cellular compartments, punctate staining can sometimes be an artifact.

  • Probe Aggregation: If the this compound comes out of solution, it can form fluorescent aggregates that can be mistaken for a specific signal. Ensure the probe is fully dissolved in DMSO before diluting it in your aqueous buffer.

  • Cellular Stress: In some cases, high concentrations of the probe or the DMSO vehicle can induce cellular stress, leading to the formation of intracellular vesicles that may accumulate the probe. Use the lowest effective concentration of the probe and the DMSO vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect?

A1: this compound is a cell-permeable, fluorescently labeled inhibitor of caspases. The "FITC" is fluorescein isothiocyanate, a green fluorescent dye. "DQMD" is the peptide sequence that is recognized by specific caspases, and "FMK" (fluoromethyl ketone) is a functional group that allows the probe to irreversibly bind to the active site of caspases. This probe is designed to detect activated caspases within living cells, which is a hallmark of apoptosis.

Q2: How does this compound work?

A2: The probe is cell-permeable and can enter living cells. In cells undergoing apoptosis, caspases are activated. The DQMD peptide sequence of the probe is recognized and binds to the active site of these caspases. The FMK group then forms a covalent bond with the caspase, effectively and irreversibly trapping the fluorescent FITC label at the site of caspase activity.[3][9] Unbound probe is then washed away, and the cells with activated caspases can be visualized by their green fluorescence.

Q3: What are the appropriate controls for a this compound experiment?

A3: To ensure the validity of your results, several controls are essential:

  • Negative Control (Uninduced): A sample of cells that have not been treated with an apoptosis-inducing agent. This helps to determine the basal level of caspase activity and background fluorescence.[6]

  • Positive Control (Induced): A sample of cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure that the probe is working and that your detection system is set up correctly.

  • Unlabeled Control: An unstained sample of both induced and uninduced cells to assess autofluorescence.

  • Inhibitor Control: Pre-treating cells with an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) before adding the this compound.[2][6] A significant reduction in the FITC signal in this control group would confirm the specificity of the probe for activated caspases.

Experimental Protocols

General Protocol for Staining Cells with this compound

This is a general guideline; optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound

  • DMSO (high purity)

  • Cell culture medium

  • Apoptosis-inducing agent

  • Wash Buffer (e.g., PBS or HBSS)

  • Mounting medium (preferably with an antifade reagent)

  • Microscope slides or coverslips

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them on sterile coverslips or chamber slides to achieve a sub-confluent monolayer.

    • For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL.

  • Induction of Apoptosis:

    • Treat cells with your desired apoptosis-inducing agent for the appropriate time and concentration.

    • Include a vehicle-treated control group (negative control).

  • Probe Preparation:

    • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the manufacturer's instructions.

    • Immediately before use, dilute the stock solution to the desired working concentration in pre-warmed cell culture medium or an appropriate buffer.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[2]

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with Wash Buffer to remove any unbound probe.[2]

  • Imaging:

    • For adherent cells, mount the coverslips onto microscope slides using an antifade mounting medium.

    • For suspension cells, you can cytospin the cells onto a slide or view them in a suitable imaging chamber.

    • Observe the cells using a fluorescence microscope with a filter set appropriate for FITC (Excitation ~490 nm, Emission ~520 nm).

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Working Concentration 1-10 µMOptimal concentration should be determined by titration for each cell type.
Incubation Time 30-60 minutesLonger incubation times may increase background signal.[2]
Incubation Temperature 37°CStandard cell culture conditions.
Excitation Wavelength ~490 nm
Emission Wavelength ~520 nm

Signaling Pathways and Workflows

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptotic signaling pathways leading to Caspase-3 activation.

cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis Prepare Cells Prepare Cells Induce Apoptosis Induce Apoptosis Prepare Cells->Induce Apoptosis Negative Control Negative Control Prepare Cells->Negative Control Positive Control Positive Control Induce Apoptosis->Positive Control Prepare this compound Prepare this compound Incubate with Cells Incubate with Cells Prepare this compound->Incubate with Cells Wash Cells Wash Cells Incubate with Cells->Wash Cells Fluorescence Microscopy Fluorescence Microscopy Wash Cells->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Troubleshooting Troubleshooting Image Analysis->Troubleshooting

Caption: Experimental workflow for this compound staining and analysis.

References

Technical Support Center: FITC-DQMD-FMK Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-DQMD-FMK apoptosis assays. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this reagent for apoptosis detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescently labeled, cell-permeable probe used to detect active caspases within living cells, which is a key event in apoptosis.[1] The molecule consists of:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye.

  • DQMD: A peptide sequence that is designed to be recognized and cleaved by a specific caspase or set of caspases. The exact specificity of the "DQMD" sequence is not broadly documented in scientific literature, suggesting it may be targeted towards a specific or novel caspase interaction.

  • FMK (Fluoromethylketone): An irreversible inhibitor that covalently binds to the active site of the caspase.[1]

The probe enters the cell and, if the target caspase is active, the DQMD sequence directs it to the enzyme. The FMK group then forms an irreversible bond, retaining the FITC label inside the apoptotic cell. These fluorescent cells can then be detected by flow cytometry, fluorescence microscopy, or a microplate reader.[1]

Q2: What are the appropriate controls for an this compound apoptosis assay?

A2: Proper controls are crucial for valid results. The following controls are recommended:

  • Negative Control (Untreated Cells): Cells that have not been induced to undergo apoptosis. This group establishes the baseline fluorescence.

  • Positive Control (Apoptosis-Induced Cells): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure the assay is working correctly.

  • Inhibitor Control: Apoptosis-induced cells pre-treated with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK.[2][3][4][5] This control ensures that the fluorescence signal is specific to caspase activity.

Q3: How does this compound compare to other FITC-labeled caspase inhibitors?

A3: The primary difference lies in the peptide sequence, which determines the caspase specificity.[1]

ReagentTarget Caspase(s)Primary Application
FITC-DEVD-FMK Caspase-3/7Executioner phase of apoptosis[6][7]
FITC-LEHD-FMK Caspase-9Intrinsic apoptosis pathway[5][8]
FITC-IETD-FMK Caspase-8Extrinsic apoptosis pathway[4]
FITC-VAD-FMK Pan-caspaseGeneral apoptosis detection[2][3][9]
This compound Specific Caspase(s)Targeted apoptosis research (specificity of DQMD is not widely established)[1]

Troubleshooting Guide

Issue 1: High background fluorescence in the negative control.

Possible Cause Troubleshooting Step
Reagent Concentration Too High: Titrate the concentration of this compound to determine the optimal signal-to-noise ratio.
Insufficient Washing: Increase the number of wash steps after incubation with the probe to remove unbound reagent.[2]
Non-specific Binding: The FITC molecule can sometimes bind non-specifically to cellular components.[10] Include a blocking step with a protein-containing solution, such as BSA or serum, in your staining buffer.[11] Dead cells are also known to non-specifically bind antibodies and fluorescent probes.[11] Consider co-staining with a viability dye like propidium iodide (PI) or DAPI to exclude dead cells from the analysis.
Autofluorescence: Some cell types naturally exhibit autofluorescence. Analyze an unstained control sample to determine the level of autofluorescence and, if necessary, use a compensation channel during flow cytometry analysis.

Issue 2: No or weak signal in the positive control.

Possible Cause Troubleshooting Step
Ineffective Apoptosis Induction: Confirm that your apoptosis-inducing agent and protocol are effective for your cell type. You can use an alternative method for detecting apoptosis, such as Annexin V staining, to verify.[12]
Incorrect Reagent Concentration: Ensure that this compound is being used at the recommended concentration. If the concentration is too low, the signal may be undetectable.
Incorrect Incubation Time: Optimize the incubation time with the probe. A longer incubation may be necessary for some cell types.[2]
Reagent Degradation: FITC-labeled reagents are light-sensitive. Store the reagent at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
Caspase Activation Timing: The activation of specific caspases occurs at different times during apoptosis. Your time point for analysis may be too early or too late to detect the peak activity of the caspase targeted by DQMD. Perform a time-course experiment to determine the optimal time point.

Issue 3: High signal in the inhibitor control (Z-VAD-FMK).

Possible Cause Troubleshooting Step
Insufficient Inhibitor Concentration: Ensure the pan-caspase inhibitor is used at a concentration sufficient to block all caspase activity.
Inhibitor Added Too Late: The pan-caspase inhibitor must be added before or at the same time as the apoptosis-inducing agent to prevent initial caspase activation.
Non-Caspase Dependent Fluorescence: The fluorescence may be due to non-specific binding or another cellular process. Refer to the troubleshooting steps for high background fluorescence.

Experimental Protocols

General Protocol for this compound Staining

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

1. Induction of Apoptosis:

  • Culture cells to the desired density.

  • Induce apoptosis using your chosen method (e.g., chemical treatment, UV irradiation).

  • For a positive control, treat cells with a known apoptosis inducer.

  • For a negative control, incubate cells without the apoptosis inducer.

  • For an inhibitor control, pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the apoptosis inducer.[2][3]

2. Staining with this compound:

  • Following apoptosis induction, harvest the cells (e.g., by centrifugation for suspension cells or trypsinization for adherent cells).

  • Resuspend the cell pellet in a suitable buffer.

  • Add the this compound probe at the optimized concentration.

  • Incubate for 30-60 minutes at 37°C, protected from light.[2]

3. Washing:

  • After incubation, wash the cells to remove unbound probe. This typically involves centrifuging the cells, removing the supernatant, and resuspending in a wash buffer. Repeat this step at least once.[2]

4. Analysis:

  • Flow Cytometry: Resuspend the final cell pellet in a suitable buffer for flow cytometry and analyze using the FL-1 channel for FITC.[3]

  • Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of buffer, place a drop on a microscope slide, and examine using a fluorescence microscope with a FITC filter.[3]

  • Microplate Reader: Resuspend the final cell pellet and transfer to a black-walled microplate for fluorescence measurement (Excitation ~492 nm, Emission ~516 nm).[1]

Signaling Pathways and Experimental Workflow

Caspase Activation Pathways in Apoptosis

Apoptosis, or programmed cell death, is primarily executed through the activation of a cascade of proteases called caspases.[13] There are two main pathways leading to caspase activation: the extrinsic and intrinsic pathways.[14]

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of initiator caspase-8.[15]

  • Intrinsic Pathway: Triggered by intracellular stress signals (e.g., DNA damage, growth factor deprivation), which leads to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[14]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 (Initiator) death_receptors->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the main caspase activation pathways in apoptosis.

Experimental Workflow for this compound Assay

The following diagram illustrates the general workflow for performing an apoptosis assay using this compound.

G cluster_controls Prepare Cell Cultures & Controls cluster_analysis Analysis neg_control Negative Control (Untreated) induce_apoptosis Induce Apoptosis neg_control->induce_apoptosis pos_control Positive Control (Apoptosis Inducer) pos_control->induce_apoptosis inhib_control Inhibitor Control (Z-VAD-FMK + Inducer) inhib_control->induce_apoptosis stain Stain with This compound induce_apoptosis->stain wash Wash Cells stain->wash flow Flow Cytometry wash->flow microscopy Fluorescence Microscopy wash->microscopy plate_reader Microplate Reader wash->plate_reader

References

Dealing with high background in Fitc-DQMD-FMK flow cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-DQMD-FMK flow cytometry assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the detection of active caspase-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled, cell-permeable, irreversible inhibitor of caspase-1. It is used to detect activated caspase-1 within living cells by flow cytometry. The probe consists of a peptide sequence (DQMD) recognized by active caspase-1, a fluoromethyl ketone (FMK) moiety that covalently binds to the active site of the enzyme, and a fluorescein isothiocyanate (FITC) fluorescent reporter. This allows for the identification and quantification of cells undergoing inflammasome activation.

Q2: What are the essential controls for a this compound experiment?

A2: To ensure the validity of your results, the following controls are essential:

  • Unstained Cells: To set the baseline fluorescence of your cell population and define the negative gate.

  • Negative Control (Unstimulated Cells): Cells that have not been treated with a stimulus to activate the inflammasome. This control helps to determine the basal level of caspase-1 activity and background fluorescence.

  • Positive Control (Stimulated Cells): Cells treated with a known inflammasome activator (e.g., LPS and nigericin or ATP) to induce caspase-1 activation. This confirms that the staining procedure is working correctly.

  • Inhibitor Control: Stimulated cells pre-treated with a pan-caspase inhibitor (like Z-VAD-FMK) before adding this compound.[1] This control helps to confirm the specificity of the this compound signal for active caspases.

Q3: How can I be sure the signal I'm seeing is specific to caspase-1 activation?

A3: The specificity of the signal can be confirmed through several approaches. Firstly, using a negative control of unstimulated cells should show significantly lower fluorescence compared to your stimulated sample. Secondly, an inhibitor control, where cells are pre-incubated with a broad-spectrum caspase inhibitor like Z-VAD-FMK, should prevent the binding of this compound and thus reduce the fluorescent signal, demonstrating that the signal is dependent on caspase activity.[1] Additionally, using cells from a caspase-1 knockout animal (if available) would be a definitive control to demonstrate specificity.

Troubleshooting Guide: High Background

High background fluorescence is a common issue in flow cytometry experiments with this compound. The following guide provides potential causes and solutions in a question-and-answer format.

Q4: I am observing high fluorescence in my negative control (unstimulated) cells. What could be the cause?

A4: High background in negative controls can be due to several factors:

  • Non-specific binding of the probe: The this compound probe can non-specifically adhere to cells, particularly dead cells.

  • Excessive probe concentration: Using too high a concentration of the probe can lead to increased non-specific binding.

  • Insufficient washing: Failure to adequately wash away unbound probe will result in high background.

  • Spontaneous inflammasome activation: Certain cell types may have high basal levels of inflammasome activation or can be activated by handling during the experimental procedure.

Q5: How can I reduce non-specific binding of the this compound probe?

A5: To minimize non-specific binding, consider the following:

  • Include a viability dye: Dead cells are known to non-specifically bind fluorescent probes.[2] Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to gate out dead cells during analysis.

  • Optimize probe concentration: Titrate the this compound probe to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Post-staining incubation: After staining and washing, incubate the cells in fresh culture media for a period (e.g., 30-60 minutes) to allow any unbound probe to diffuse out of the cells.[3]

  • Use appropriate blocking agents: Including serum or BSA in your staining buffer can help to block non-specific binding sites.[2]

Q6: What are the recommended steps to optimize the staining protocol and reduce background?

A6: Optimizing your staining protocol is crucial. Here are some key steps:

  • Titrate the this compound reagent: Perform a dose-response experiment to find the lowest concentration of the probe that still gives a robust positive signal.

  • Optimize incubation time: An incubation time of 30-60 minutes at 37°C is a good starting point, but this may need to be optimized for your specific cell type and experimental conditions.[1]

  • Increase wash steps: After incubation with the probe, perform at least two washes with a suitable buffer to remove all unbound reagent.[1]

  • Gentle cell handling: Minimize harsh vortexing or centrifugation speeds to maintain cell viability.

Quantitative Data Summary
ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ cells/mLCan be adjusted based on cell type.
This compound Concentration Titrate (start with manufacturer's recommendation, e.g., 1:300)Optimal concentration is cell-type dependent.
Incubation Time 30 - 60 minutesLonger times may increase background.
Incubation Temperature 37°COptimal for enzymatic activity.
Wash Steps 2-3 timesUse a buffer containing protein (e.g., PBS + 2% FBS).

Experimental Protocol: this compound Staining for Flow Cytometry

This protocol provides a general guideline for staining cells with this compound to detect active caspase-1.

  • Cell Preparation:

    • Induce inflammasome activation in your cells using your desired method. For a positive control, treat cells with an appropriate stimulus (e.g., LPS priming followed by ATP or nigericin). Include a negative control of unstimulated cells.

    • Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in your preferred culture medium.

    • Aliquot 300 µL of the cell suspension into flow cytometry tubes.

  • Staining:

    • Prepare a working solution of this compound at the optimized concentration. A typical starting dilution is 1:300 from a stock solution.

    • Add 1 µL of the this compound working solution to each tube.[1]

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[1]

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of wash buffer (e.g., PBS with 2% FBS).

    • Repeat the centrifugation and wash step at least once more.

  • Optional: Post-Staining Incubation:

    • After the final wash, resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30-60 minutes at 37°C to allow for the diffusion of unbound probe out of the cells.[3]

    • Centrifuge and resuspend in flow cytometry staining buffer.

  • Viability Staining (Optional but Recommended):

    • Resuspend the cells in 100-200 µL of flow cytometry staining buffer.

    • Add a viability dye according to the manufacturer's instructions.

    • Incubate as recommended by the viability dye protocol, typically on ice and protected from light.

  • Acquisition:

    • Analyze the samples on a flow cytometer. Use the FITC channel (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) to measure this compound fluorescence.

    • Collect a sufficient number of events for statistical analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting High Background with this compound start High Background Signal Observed q1 Is a viability dye included? start->q1 sol1 Incorporate a viability dye to exclude dead cells. q1->sol1 a1_no q2 Has the probe concentration been optimized? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Titrate the this compound probe to find the optimal concentration. q2->sol2 a2_no q3 Are wash steps sufficient? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Increase the number of washes (2-3 times) after staining. q3->sol3 a3_no q4 Is a post-staining diffusion step included? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Add a 30-60 min incubation in fresh media after washing. q4->sol4 a4_no end_node Background Signal Resolved q4->end_node a4_yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for high background.

Caspase1_Activation_Pathway Caspase-1 Activation via the Inflammasome cluster_inflammasome Inflammasome Complex Sensor Sensor Protein (e.g., NLRP3) ASC ASC (Adaptor Protein) Sensor->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Proximity-induced auto-cleavage PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) PAMPs_DAMPs->Sensor Activates FITC_probe This compound ActiveCasp1->FITC_probe Covalently binds Fluorescence FITC Fluorescence (Detected by Flow Cytometry) FITC_probe->Fluorescence Results in

Caption: Caspase-1 activation pathway.

References

Technical Support Center: FITC-DQMD-FMK Staining Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for validating FITC-DQMD-FMK staining results. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound is a cell-permeable, fluorescently labeled probe used to detect active caspases, key enzymes in the apoptotic pathway. The probe consists of three components:

  • FITC (Fluorescein isothiocyanate): A green fluorescent dye.

  • DQMD (Asp-Gln-Met-Asp): A peptide sequence recognized by active caspase-3 and caspase-7.

  • FMK (Fluoromethylketone): An irreversible inhibitor that covalently binds to the active site of the caspase.

When apoptosis is induced, caspases like caspase-3 and -7 are activated. The this compound probe enters the cell and binds irreversibly to these active caspases.[1][2] The accumulation of the fluorescent probe within the cell allows for the identification and quantification of apoptotic cells using methods like flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[3][4][5]

Q2: What are the essential controls for a this compound staining experiment?

A2: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Untreated Cells): This sample consists of healthy, untreated cells that are stained with this compound. It helps determine the baseline fluorescence and the level of non-specific staining in non-apoptotic cells.

  • Positive Control (Apoptosis-Induced Cells): This sample consists of cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) and stained with this compound. This confirms that the staining protocol and reagent are working correctly to detect apoptosis.[6][7]

  • Inhibitor Control (Apoptosis-Induced + Pan-Caspase Inhibitor): This sample is pre-treated with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, before adding the apoptosis-inducing agent and the this compound probe.[3][8][9][10] A significant reduction in fluorescence compared to the positive control indicates that the signal is specific to caspase activity.

Q3: How can I quantify the results from my this compound staining?

A3: Quantification is typically performed using flow cytometry. The percentage of FITC-positive cells in a population is determined by setting a gate based on the negative control. The mean fluorescence intensity (MFI) of the positive population can also be measured to assess the level of caspase activation. For fluorescence microscopy, quantification can be done by counting the number of green fluorescent cells out of the total number of cells (e.g., counterstained with a nuclear dye like DAPI or Hoechst) in several fields of view. A fluorescence plate reader will provide a single fluorescence value for the entire well.

Q4: Can I use fixed cells for this compound staining?

A4: No, this assay is designed for use in living cells. The probe is cell-permeable and targets active enzymes within an intact cell. Fixation can compromise the cell membrane and inactivate the target enzymes, leading to unreliable results.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background Fluorescence 1. Reagent Concentration Too High: The concentration of this compound may be excessive, leading to non-specific binding.Titrate the this compound reagent to determine the optimal concentration that provides a good signal-to-noise ratio.
2. Inadequate Washing: Insufficient washing can leave unbound probe in the background.Increase the number and/or duration of wash steps after incubation with the probe.[3]
3. Cell Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.Analyze an unstained sample of your cells by flow cytometry to determine the level of autofluorescence and set your gates accordingly.
Weak or No Signal 1. Inefficient Apoptosis Induction: The concentration of the inducing agent or the incubation time may not be sufficient to induce a detectable level of apoptosis.Optimize the concentration of the apoptosis-inducing agent and the incubation time. Perform a time-course experiment to identify the peak of caspase activation.[7]
2. Reagent Degradation: The this compound reagent may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).Store the reagent protected from light at -20°C.[4] Aliquot the reagent upon first use to avoid multiple freeze-thaw cycles.
3. Caspase Activity is Low or Absent: The chosen cell line may be resistant to the apoptosis inducer, or the specific caspases targeted by DQMD may not be activated in your model.Use a positive control cell line known to undergo apoptosis with your inducer. Consider using a pan-caspase inhibitor like FITC-VAD-FMK to detect a broader range of caspases.[2][5][8]
Inconsistent Results 1. Variability in Cell Health and Density: Differences in cell confluence or health can affect their response to apoptosis induction.Ensure consistent cell seeding density and health for all experimental conditions.
2. Inconsistent Reagent Addition or Incubation Times: Variations in the experimental protocol can lead to inconsistent staining.Use precise pipetting techniques and ensure all samples are incubated for the same duration.
3. Instrument Settings: Fluctuations in the settings of the flow cytometer or fluorescence microscope can affect signal detection.Use standardized instrument settings for all acquisitions within an experiment. Calibrate the instrument regularly.

Experimental Protocols

Detailed Protocol for this compound Staining for Flow Cytometry

Materials:

  • This compound probe

  • DMSO (for reconstituting the probe)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Suspension cells or adherent cells with detachment solution (e.g., trypsin)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Seed cells at a density of 1 x 10^6 cells/mL in your desired culture vessel.

    • For adherent cells, allow them to attach overnight.

  • Induction of Apoptosis:

    • Positive Control: Treat cells with an appropriate concentration of an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-6 hours).

    • Inhibitor Control: Pre-incubate cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1 hour before adding the apoptosis-inducing agent.[10]

    • Negative Control: Incubate cells with vehicle control (e.g., DMSO) under the same conditions.

  • Staining:

    • Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined by titration, but a starting concentration of 1-10 µM is common.[2]

    • For suspension cells, gently pellet the cells and resuspend them in the staining solution.

    • For adherent cells, add the staining solution directly to the culture medium.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[3][5]

  • Washing:

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • For adherent cells, gently aspirate the medium and wash with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

    • Wash the cells twice by resuspending the cell pellet in 1 mL of ice-cold PBS and centrifuging as before.[3][5]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer using the FL1 channel (FITC).

    • Use the negative control sample to set the gate for the FITC-negative population.

    • Acquire at least 10,000 events per sample.

Data Presentation

Table 1: Hypothetical Flow Cytometry Data for this compound Staining
Treatment Group% FITC-Positive Cells (Apoptotic)Mean Fluorescence Intensity (MFI) of FITC-Positive Population
Negative Control (Untreated)2.5%150
Positive Control (Staurosporine)65.8%2500
Inhibitor Control (Z-VAD-FMK + Staurosporine)5.2%200
Experimental Drug A32.1%1800
Experimental Drug B8.9%350

This table illustrates how to present quantitative data from a flow cytometry experiment. The percentage of apoptotic cells and the MFI provide a comprehensive view of the treatment effects.

Mandatory Visualizations

Signaling Pathway: Caspase-3 Activation

Caspase_Activation Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 activates Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 activates Procaspase3 Pro-caspase-3 (Inactive) Caspase8->Procaspase3 cleaves & activates Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 (Active) Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.

Experimental Workflow: this compound Staining

Staining_Workflow Start Start: Cell Culture Induce Induce Apoptosis (Positive & Experimental Groups) Start->Induce Inhibit Pre-treat with Z-VAD-FMK (Inhibitor Control) Start->Inhibit Stain Incubate with This compound Induce->Stain Inhibit->Induce Wash Wash Cells Stain->Wash Analyze Analyze by Flow Cytometry or Microscopy Wash->Analyze End End: Data Interpretation Analyze->End

Caption: Step-by-step experimental workflow for this compound staining and analysis.

Logical Relationships: Troubleshooting Logic

Caption: A decision tree to guide troubleshooting common issues in this compound staining experiments.

References

Technical Support Center: FITC-DQMD-FMK Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FITC-DQMD-FMK and other fluorescently-labeled caspase inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, fluorescently labeled peptide inhibitor of caspases. The 'FITC' (Fluorescein isothiocyanate) is a fluorescent dye that allows for detection. The 'DQMD' (Asp-Gln-Met-Asp) is a peptide sequence that is recognized by active caspases. The 'FMK' (fluoromethyl ketone) group forms an irreversible covalent bond with the active site of the caspases. When this compound binds to an active caspase, the fluorescent marker is retained within the cell, allowing for the identification of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1] The DQMD sequence is a known caspase cleavage site, notably found in the baculovirus p35 protein, suggesting it can be recognized by various caspases involved in apoptosis.[2]

Q2: What is the impact of overall cell health on the performance of this compound?

A2: Cell health is a critical factor. The assay is designed to detect active caspases, which are hallmarks of apoptosis. However, other cell states can influence the results:

  • Healthy, Viable Cells: These cells should have inactive caspases and an intact cell membrane. Therefore, they should show minimal to no fluorescence.

  • Apoptotic Cells: These cells have active caspases that will bind to this compound, resulting in a strong fluorescent signal. Early apoptotic cells will still have intact cell membranes.

  • Late Apoptotic/Secondary Necrotic Cells: These cells have progressed through apoptosis and have lost membrane integrity. They will likely be positive for this compound but will also be permeable to viability dyes like propidium iodide (PI) or 7-AAD.[3]

  • Necrotic Cells: Primary necrosis is generally considered a caspase-independent process.[4] Therefore, necrotic cells should ideally not stain with this compound. However, some studies suggest that certain caspases can be activated during some forms of necrotic cell death, which could potentially lead to false-positive signals.[5] It is crucial to use a co-stain for membrane integrity to differentiate from apoptosis.

Q3: How can I distinguish between apoptotic and necrotic cells using this assay?

A3: The most reliable method is to co-stain your cells with a viability dye that is excluded from live cells with intact membranes, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

  • Apoptotic cells: FITC-positive / PI-negative

  • Late Apoptotic/Secondary Necrotic cells: FITC-positive / PI-positive

  • Necrotic cells: FITC-negative (ideally) / PI-positive

  • Live cells: FITC-negative / PI-negative

Q4: What are the appropriate controls for my this compound experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Unstained Cells: To determine the level of autofluorescence in your cell population.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the reagent and detection system are working correctly.

  • Negative Control (Untreated Cells): Healthy, untreated cells to establish the baseline fluorescence.

  • Inhibitor Control: Pre-treating cells with an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) before adding this compound. This should block the fluorescent signal and confirm the specificity of the staining for active caspases.[3][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Fluorescence 1. Cell density is too high. Optimize cell density. A starting point of 1 x 10^6 cells/mL is often recommended.
2. Inadequate washing. Ensure thorough washing of cells after incubation with the this compound reagent to remove any unbound probe. Use the recommended wash buffer.
3. Reagent concentration is too high. Titrate the this compound concentration to find the optimal balance between signal and background.
4. Autofluorescence of cells or medium. Include an unstained control to assess autofluorescence. Consider using a different fluorescent dye with a longer wavelength if autofluorescence in the FITC channel is high.
5. Non-specific binding. Block with an appropriate serum or BSA before staining.[7]
Weak or No Signal 1. Inefficient induction of apoptosis. Optimize the concentration and incubation time of your apoptosis-inducing agent. Confirm apoptosis induction with a secondary method.
2. Reagent degradation. Store the this compound reagent protected from light and at the recommended temperature (-20°C). Avoid repeated freeze-thaw cycles.
3. Low caspase activity. The specific caspases activated may not be efficiently targeted by the DQMD sequence. Consider using a pan-caspase inhibitor like FITC-VAD-FMK.
4. Incorrect instrument settings. Ensure the excitation and emission wavelengths on the flow cytometer or microscope are correctly set for FITC (Excitation: ~490 nm, Emission: ~520 nm).
High Percentage of Double-Positive (FITC+/PI+) Cells 1. Cells are in late-stage apoptosis or secondary necrosis. This is an expected outcome at later time points after apoptosis induction. Perform a time-course experiment to capture early apoptotic events.
2. High concentration of apoptosis inducer causing rapid cell death. Titrate the concentration of your inducing agent to achieve a more controlled apoptotic response.
Inconsistent Results 1. Variability in cell health and density. Ensure consistent cell culture conditions and accurately count cells before each experiment.
2. Inconsistent incubation times. Adhere strictly to the recommended incubation times for both the apoptosis induction and the this compound staining.

Experimental Protocols

General Staining Protocol for Suspension Cells (Flow Cytometry)
  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include positive and negative controls.

  • Cell Concentration: Adjust the cell concentration to approximately 1 x 10^6 cells/mL in your culture medium.

  • Staining: Add this compound to a final concentration of 1-10 µM (optimization may be required).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of wash buffer. Repeat the wash step.

  • Viability Staining (Optional but Recommended): Resuspend the cells in a buffer containing a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Analysis: Analyze the cells immediately by flow cytometry.

General Staining Protocol for Adherent Cells (Fluorescence Microscopy)
  • Cell Culture: Grow adherent cells on coverslips or in a chamber slide.

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent.

  • Staining: Add this compound directly to the culture medium to a final concentration of 1-10 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Gently wash the cells twice with wash buffer.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA stain like Hoechst 33342 to visualize nuclear morphology.

  • Mounting and Visualization: Mount the coverslip and visualize the cells using a fluorescence microscope with the appropriate filter set for FITC.

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways, both of which culminate in the activation of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid cleavage ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases CellStress Intracellular Stress (e.g., DNA Damage) CellStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Data Acquisition & Analysis Start Start with Healthy Cells InduceApoptosis Induce Apoptosis (e.g., Staurosporine) Start->InduceApoptosis Controls Prepare Controls: - Untreated - Positive - Inhibitor (Z-VAD-FMK) Start->Controls AddFITC Add this compound InduceApoptosis->AddFITC Controls->AddFITC Incubate Incubate 30-60 min at 37°C AddFITC->Incubate Wash Wash Cells Incubate->Wash AddPI Add Viability Dye (e.g., PI) Wash->AddPI FlowCytometry Flow Cytometry AddPI->FlowCytometry Microscopy Fluorescence Microscopy AddPI->Microscopy DataAnalysis Data Analysis: - Quantify Populations - Assess Morphology FlowCytometry->DataAnalysis Microscopy->DataAnalysis

References

Optimizing laser and filter settings for Fitc-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the use of Fitc-DQMD-FMK in caspase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser and filter settings for this compound?

A1: this compound is a fluorescent probe utilizing the FITC (Fluorescein isothiocyanate) fluorophore. For optimal detection, use a 488 nm laser for excitation.[1] The emission peak of FITC is approximately 519 nm, so a standard FITC filter set (e.g., 530/30 nm or similar) is recommended.[1]

Q2: What is the spectral profile of FITC?

A2: FITC has an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm.[1][2] While the 488 nm laser line is not the absolute peak of excitation, it is a very common and effective laser for exciting FITC.[1]

Q3: Is this compound cell-permeable?

A3: Yes, similar to other FMK-conjugated caspase inhibitors, this compound is designed to be cell-permeable, allowing for the detection of active caspases in living cells.[3][4][5]

Q4: What is the mechanism of action for this compound?

A4: this compound is an activity-based probe. The DQMD peptide sequence targets a specific caspase. Upon binding to the active site of the target caspase, the fluoromethylketone (FMK) group forms an irreversible covalent bond. This results in the accumulation of the FITC fluorophore at the site of caspase activity, enabling detection by fluorescence.

Q5: How should I store this compound?

A5: It is recommended to store this compound at -20°C, protected from light and moisture. As with many fluorescently labeled reagents, repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Laser/Filter Settings Ensure you are using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm). Verify that the correct filter cube is in place.
Low Caspase Activity Ensure that your experimental model is appropriately stimulated to induce apoptosis and subsequent caspase activation. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify the assay is working.
Incorrect Reagent Concentration Titrate the concentration of this compound to determine the optimal working concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time Optimize the incubation time with the probe. A typical starting point is 30-60 minutes, but this may need to be adjusted.[4][5]
Photobleaching FITC is susceptible to photobleaching.[2] Minimize exposure of your samples to light. When performing microscopy, reduce the laser power and exposure time to the minimum required for a good signal.
pH Sensitivity of FITC The fluorescence of FITC is pH-sensitive and decreases in acidic environments.[6] Ensure that your wash and imaging buffers are at a physiological pH (around 7.4).
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Excess Probe Concentration Use the lowest effective concentration of this compound as determined by your titration experiments. Excess unbound probe will contribute to background.
Inadequate Washing Steps Ensure thorough washing of the cells after incubation with the probe to remove any unbound reagent. Use a buffer like PBS or Hanks' Balanced Salt Solution (HBSS).[3]
Autofluorescence Some cell types exhibit high intrinsic fluorescence. To account for this, include an unstained control sample (cells treated with the apoptosis inducer but not the FITC probe) to determine the baseline autofluorescence.
Non-specific Binding While the FMK moiety provides high specificity for active caspases, some non-specific binding can occur. Ensure that your cell density is optimal and that cells are healthy before inducing apoptosis.

Experimental Protocols

General Protocol for Caspase Activity Detection in Suspension Cells using Flow Cytometry
  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include appropriate negative and positive controls.

  • Incubate with this compound: Add the optimized concentration of this compound to the cell suspension. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash Cells: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 1X Wash Buffer (e.g., PBS). Repeat the wash step.

  • Acquire Data: Resuspend the final cell pellet in an appropriate buffer for flow cytometry. Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter.

General Protocol for Caspase Activity Detection in Adherent Cells using Fluorescence Microscopy
  • Cell Seeding: Seed adherent cells on a suitable imaging plate or coverslips and allow them to attach overnight.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus.

  • Incubate with this compound: Add the optimized concentration of this compound to the cell culture medium. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash Cells: Gently aspirate the medium and wash the cells twice with 1X Wash Buffer.

  • Imaging: Add fresh imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with a 488 nm laser and a FITC filter set.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis induce Induce Apoptosis add_probe Add this compound induce->add_probe control Negative Control (Uninduced) control->add_probe incubate Incubate (37°C, 30-60 min) add_probe->incubate wash1 Wash with Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 flow Flow Cytometry wash2->flow microscopy Fluorescence Microscopy wash2->microscopy

Caption: Experimental workflow for caspase activity detection.

troubleshooting_logic start Start Analysis signal_check Is the signal weak or absent? start->signal_check background_check Is the background high? signal_check->background_check No weak_signal_solutions Troubleshoot Weak Signal: - Check laser/filter settings - Verify apoptosis induction - Optimize probe concentration/incubation - Minimize photobleaching - Check buffer pH signal_check->weak_signal_solutions Yes high_bg_solutions Troubleshoot High Background: - Reduce probe concentration - Ensure adequate washing - Include autofluorescence control background_check->high_bg_solutions Yes optimal_result Optimal Result background_check->optimal_result No weak_signal_solutions->background_check high_bg_solutions->optimal_result

Caption: Troubleshooting logic for this compound experiments.

References

Ensuring Reproducibility in FITC-DEVD-FMK Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments utilizing FITC-DEVD-FMK for the detection of activated caspase-3.

Frequently Asked Questions (FAQs)

Q1: What is FITC-DEVD-FMK and how does it work?

A1: FITC-DEVD-FMK is a cell-permeable, non-toxic probe used to detect activated caspase-3, a key mediator in the execution phase of apoptosis.[1] The probe consists of the caspase-3 recognition sequence (DEVD) linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the enzymatic active site of activated caspase-3.[2] This complex is further conjugated to fluorescein isothiocyanate (FITC), a green fluorescent dye, allowing for the direct detection of cells with activated caspase-3 by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][2]

Q2: What is the optimal concentration of FITC-DEVD-FMK to use?

A2: The optimal concentration can vary depending on the cell type and experimental conditions. A common starting point is to prepare a 250X stock solution in DMSO and dilute it 1:250 in the cell suspension.[2] However, it is recommended to perform a titration experiment to determine the ideal concentration for your specific cell line and apoptosis-inducing agent.

Q3: How long should I incubate my cells with FITC-DEVD-FMK?

A3: A typical incubation time is between 30 minutes to 1 hour at 37°C in a 5% CO2 incubator.[1][3] Longer incubation times may lead to non-specific binding and increased background fluorescence.

Q4: Can I use FITC-DEVD-FMK in fixed cells?

A4: No, FITC-DEVD-FMK is designed for use in living cells. The probe is cell-permeable and targets the active enzyme. Fixation denatures proteins, including active caspases, which would prevent the binding of the probe.

Q5: How should I store FITC-DEVD-FMK?

A5: It is important to store FITC-DEVD-FMK at -20°C, protected from light and moisture. Some suppliers note that the product is air-sensitive, and impurities can arise from air oxidation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background/Non-Specific Staining 1. Probe concentration is too high. 2. Incubation time is too long. 3. Incomplete washing of cells. 4. Probe degradation or aggregation. 1. Titrate the FITC-DEVD-FMK concentration to find the optimal signal-to-noise ratio. 2. Reduce the incubation time. A 30-60 minute incubation is typically sufficient. [1][3]3. Ensure thorough washing of cells with buffer (e.g., HHBS or provided wash buffer) after incubation to remove unbound probe. [1][2]4. Store the probe properly at -20°C, protected from light and moisture. Prepare fresh dilutions for each experiment.
Weak or No Signal 1. Apoptosis was not successfully induced. 2. Caspase-3 is not activated in your specific apoptotic pathway. 3. Probe concentration is too low. 4. Incorrect filter settings on the microscope or flow cytometer. 5. The probe has degraded. 1. Confirm apoptosis induction using a positive control or an alternative apoptosis assay (e.g., Annexin V staining). 2. Consider that some apoptotic pathways may not involve caspase-3. Investigate the specific signaling cascade of your experimental model. 3. Increase the concentration of FITC-DEVD-FMK. Perform a titration to find the optimal concentration. 4. Use the appropriate filter set for FITC (Excitation: ~485 nm, Emission: ~535 nm). [1]5. Use a fresh vial of the probe and ensure proper storage.
Inconsistent Results Between Experiments 1. Variability in cell health and density. 2. Inconsistent timing of apoptosis induction and probe addition. 3. Differences in incubation times or temperatures. 4. Instrument settings are not consistent. 1. Ensure consistent cell culture conditions, including passage number and confluency. 2. Maintain a strict and consistent timeline for all experimental steps. 3. Use a calibrated incubator and a timer to ensure consistent incubation conditions. 4. Save and reuse instrument settings for each experiment to minimize variability.
Inhibitor control (e.g., Z-VAD-FMK) does not block the signal 1. The unlabeled inhibitor was not added at the appropriate time. 2. The concentration of the unlabeled inhibitor is too low. 3. The observed fluorescence is due to non-caspase related effects. 1. For effective inhibition, the unlabeled pan-caspase inhibitor (like Z-VAD-FMK) should be added to the cells before or concurrently with the apoptosis-inducing agent. [1][4]2. Ensure the concentration of the unlabeled inhibitor is sufficient to block all active caspases. 3. Some studies suggest that under certain conditions, the binding of these probes can be complex and may involve mechanisms other than direct binding to the active site of caspases. [4] Consider using additional apoptosis markers to confirm your results.

Experimental Protocols

General Protocol for Staining Cells with FITC-DEVD-FMK

This protocol provides a general guideline. Modifications may be necessary for specific cell types and experimental designs.

  • Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. Concurrently, maintain an untreated control cell population. An additional negative control can be prepared by pre-treating cells with a pan-caspase inhibitor like Z-VAD-FMK (at a final concentration of ~1 µl/ml) before inducing apoptosis.[1][3]

  • Prepare FITC-DEVD-FMK: Prepare a working solution of FITC-DEVD-FMK in an appropriate buffer. For example, dilute a 250X DMSO stock solution 1:250 into the cell suspension.[2]

  • Incubate with Probe: Add the FITC-DEVD-FMK working solution to each cell sample (induced, uninduced, and inhibitor-treated) and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[1][3]

  • Wash Cells: Centrifuge the cells at approximately 3000 rpm for 5 minutes and discard the supernatant.[1][3] Resuspend the cell pellet in 0.5 ml of Wash Buffer and centrifuge again. Repeat this wash step at least once to ensure the removal of any unbound probe.[1][2]

  • Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.

Data Acquisition Settings
Parameter Flow Cytometry Fluorescence Microscopy Fluorescence Plate Reader
Excitation Wavelength ~488 nm (Blue Laser)FITC filter set~485 nm[1]
Emission Wavelength ~530 nm (e.g., FL1 channel)FITC filter set~535 nm[1]

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis start Start with healthy cell culture induce Induce Apoptosis (e.g., with Staurosporine) start->induce control_neg Negative Control (Untreated Cells) start->control_neg control_inhib Inhibitor Control (e.g., Z-VAD-FMK + Inducer) start->control_inhib add_probe Add FITC-DEVD-FMK to all samples induce->add_probe control_neg->add_probe control_inhib->add_probe incubate Incubate at 37°C for 30-60 min add_probe->incubate wash1 Wash cells with buffer incubate->wash1 wash2 Repeat wash step wash1->wash2 flow Flow Cytometry wash2->flow microscopy Fluorescence Microscopy wash2->microscopy plate_reader Fluorescence Plate Reader wash2->plate_reader analysis Data Analysis and Comparison flow->analysis microscopy->analysis plate_reader->analysis

Caption: Experimental workflow for FITC-DEVD-FMK staining.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_detection Detection ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Pro-caspase-8 -> Active Caspase-8 receptor->caspase8 caspase3 Pro-caspase-3 -> Active Caspase-3 caspase8->caspase3 stress Intracellular Stress mito Mitochondria stress->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Pro-caspase-9 -> Active Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis probe FITC-DEVD-FMK probe->caspase3 Inhibits & Binds

Caption: Caspase-3 activation pathways and FITC-DEVD-FMK binding.

References

Validation & Comparative

A Comparative Guide to Caspase Inhibitors: Profiling Fitc-DQMD-FMK Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the selection of an appropriate caspase inhibitor is paramount for elucidating cellular pathways and developing novel therapeutics. This guide provides a comprehensive comparison of Fitc-DQMD-FMK, a fluorescently labeled inhibitor, with other widely used caspase inhibitors. By examining their specificity, mechanism of action, and experimental applications, this document aims to equip researchers with the necessary information to make informed decisions for their studies.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. Their activation triggers a cascade of proteolytic events that dismantle the cell in a controlled manner. Consequently, inhibitors of caspases are invaluable tools for studying apoptosis and are being investigated as potential therapeutic agents for diseases characterized by excessive or insufficient cell death.

These inhibitors typically consist of a peptide sequence that mimics the caspase cleavage site, coupled with a reactive group that forms a covalent bond with the active site of the enzyme. The peptide sequence dictates the inhibitor's specificity for different caspases. Furthermore, conjugation with a fluorescent marker, such as fluorescein isothiocyanate (FITC), allows for the direct detection and quantification of caspase activity in living cells.

Overview of Compared Caspase Inhibitors

This guide focuses on the comparison of this compound with the following established caspase inhibitors:

  • Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor, widely used to block apoptosis in a general manner.

  • Z-DEVD-FMK: A more specific inhibitor targeting the executioner caspases-3 and -7.

  • Fitc-DEVD-FMK: A fluorescently labeled inhibitor specific for caspases-3 and -7, enabling direct visualization of their activity.

Mechanism of Action

This compound, like the other inhibitors discussed here, is a cell-permeable compound that irreversibly binds to the active site of caspases. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its inactivation. The addition of the FITC fluorophore allows for the detection of cells with active caspases using techniques such as fluorescence microscopy and flow cytometry.

Specificity Profile

The specificity of a caspase inhibitor is determined by its peptide recognition sequence. The DQMD sequence in this compound suggests a preference for executioner caspases, particularly caspase-3 and potentially caspase-7. This is based on the known substrate preferences of these enzymes.

dot

cluster_inhibitors Caspase Inhibitor Specificity Inhibitor Inhibitor CaspaseTarget CaspaseTarget This compound This compound Caspase3 Caspase-3 This compound->Caspase3 Caspase7 Caspase-7 This compound->Caspase7 Z-VAD-FMK Z-VAD-FMK PanCaspase Pan-Caspase Z-VAD-FMK->PanCaspase Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Caspase3 Z-DEVD-FMK->Caspase7 Fitc-DEVD-FMK Fitc-DEVD-FMK Fitc-DEVD-FMK->Caspase3 Fitc-DEVD-FMK->Caspase7

Caption: Specificity of various caspase inhibitors.

Quantitative Comparison of Caspase Inhibitors

The potency of an inhibitor is typically measured by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. While quantitative data for well-established inhibitors are available, specific Ki or IC50 values for this compound are not readily found in the public domain.

InhibitorTarget CaspasesKi ValueIC50 ValueFluorescent Label
This compound Caspase-3, Caspase-7 (inferred)Not AvailableNot AvailableFITC
Z-VAD-FMK Pan-CaspaseNot Available25-400 nM for various caspases[1]None
Z-DEVD-FMK Caspase-3, Caspase-6, Caspase-7, Caspase-8, Caspase-10Not Available18 µM for blocking 6-OHDA-induced apoptosis[1]None
Ac-DEVD-CHO Caspase-3, Caspase-70.2 nM (Caspase-3), 0.3 nM (Caspase-7)[1][2]Not AvailableNone
Fitc-DEVD-FMK Caspase-3, Caspase-7Not AvailableNot AvailableFITC

Signaling Pathways

Caspase inhibitors act within the apoptotic signaling cascades. There are two main pathways leading to apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are the primary targets of this compound and DEVD-based inhibitors.

dot

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via tBid Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3, -7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

In Situ Caspase Activity Assay Using FITC-Labeled Inhibitors

This protocol describes the general procedure for detecting active caspases in living cells using a FITC-labeled inhibitor like this compound or Fitc-DEVD-FMK.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • FITC-labeled caspase inhibitor (e.g., this compound)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Induce apoptosis by treating the cells with an appropriate stimulus for a specific duration. Include a non-treated control group.

  • Labeling with FITC-Inhibitor:

    • Prepare the FITC-labeled caspase inhibitor working solution according to the manufacturer's instructions. A typical final concentration is in the micromolar range.

    • Add the working solution directly to the cell culture medium.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Gently wash the cells twice with PBS to remove any unbound inhibitor.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with a FITC filter set. Apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell population for green fluorescence using a flow cytometer.

dot

start Start culture Culture and treat cells to induce apoptosis start->culture add_inhibitor Add FITC-labeled caspase inhibitor culture->add_inhibitor incubate Incubate for 30-60 min at 37°C add_inhibitor->incubate wash Wash cells twice with PBS incubate->wash analysis Analyze by fluorescence microscopy or flow cytometry wash->analysis end End analysis->end

Caption: Experimental workflow for in situ caspase detection.

Conclusion

This compound emerges as a valuable tool for the specific detection of executioner caspases, primarily caspase-3 and potentially caspase-7, in living cells. Its fluorescent label offers a direct and convenient method for visualizing apoptotic cells. While direct quantitative comparisons of its potency with other inhibitors are currently limited by the lack of available data, its specificity, inferred from its peptide sequence, positions it as a useful reagent for focused studies on the roles of these key executioner caspases.

For broader inhibition of apoptosis, Z-VAD-FMK remains the inhibitor of choice. For applications where fluorescent detection is not required but specificity for caspases-3 and -7 is desired, Z-DEVD-FMK is a suitable alternative. The choice of inhibitor will ultimately depend on the specific experimental question, the required level of specificity, and the desired method of detection. Further studies are warranted to quantitatively characterize the potency and selectivity of this compound to allow for a more direct comparison with other commercially available caspase inhibitors.

References

A Comparative Guide: Validating FITC-DQMD-FMK Caspase-3/7 Activity with Western Blotting for Cleaved Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

In the study of apoptosis, the activation of executioner caspases, particularly caspase-3 and caspase-7, is a pivotal event. Researchers have multiple tools to detect this activation, with fluorescent probes like FITC-DQMD-FMK offering high-throughput capabilities and Western blotting providing a classic, trusted method for protein analysis. This guide provides an objective comparison of these two techniques, offering experimental data and detailed protocols to assist researchers in selecting the appropriate method and validating their findings.

Principles of Detection

This compound Assay: This method employs a cell-permeable, non-toxic fluorescently labeled inhibitor of caspases (FLICA)[1]. The peptide sequence, in this case, DQMD, is designed to be recognized by active caspase-3 and caspase-7. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the active site of the caspase[2]. The attached fluorescein isothiocyanate (FITC) molecule allows for the direct detection and quantification of cells with active caspases via flow cytometry, fluorescence microscopy, or a microplate reader[2][3].

Western Blot for Cleaved Caspase-3: This immunological technique detects the presence and relative abundance of the activated form of caspase-3.[4] During apoptosis, the inactive pro-caspase-3 (approximately 32-35 kDa) is cleaved into smaller, active subunits (p17 and p12)[5]. Western blotting uses specific antibodies that recognize these cleaved fragments. The process involves separating total cellular proteins by size using SDS-PAGE, transferring them to a solid membrane, and probing with a primary antibody specific for cleaved caspase-3.[4][6] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, typically via chemiluminescence or fluorescence.[7] This method confirms the presence of the specific cleaved protein and provides information on its molecular weight.[8]

Performance Comparison

The choice between this compound and Western blotting often depends on the experimental goals, such as the need for high-throughput screening versus detailed confirmation of protein cleavage.

FeatureThis compound AssayWestern Blot for Cleaved Caspase-3
Principle Irreversible binding of a fluorescent inhibitor to active caspases in living cells.[2][3]Immunodetection of cleaved caspase-3 fragments from cell lysates.[4][6]
Sample Type Intact, living cells or tissues.[3]Cell or tissue lysates.[6]
Detection Direct fluorescence (Ex/Em ≈ 492/516 nm).[2]Antibody-based, typically chemiluminescence or fluorescence.[7]
Quantification Quantitative (flow cytometry) or high-throughput (plate reader).[2][9]Semi-quantitative (densitometry analysis of bands).[7]
Throughput High.Low.
Information Percentage of apoptotic cells, cellular fluorescence intensity.[9]Relative protein abundance, molecular weight confirmation of cleavage.[8][10]
Specificity Dependent on the peptide sequence (e.g., DQMD for Caspase-3/7). Cross-reactivity with other caspases can occur.[11][12]High, dependent on the primary antibody's specificity to the cleaved form.[4]
Assay Time Short (1-2 hours).Long (1-2 days).[13]
Use Case Screening, quantitative analysis of apoptosis in cell populations, live-cell imaging.[2]Confirmation of caspase-3 cleavage, validation of results from other assays.[12]

Experimental Protocols

Protocol 1: this compound Staining for Flow Cytometry

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[12][14]

  • Induce Apoptosis: Treat cells (e.g., 1 x 10⁶ cells/mL) with the desired apoptotic stimulus. Concurrently, maintain an untreated control culture. A negative control can be prepared by pre-incubating an induced culture with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to prevent caspase activation.[14]

  • Probe Incubation: Add the this compound probe to each cell suspension at the recommended final concentration (typically 1-10 µM).

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[12]

  • Wash: Centrifuge the cells at approximately 300 x g for 5 minutes and discard the supernatant.

  • Resuspend & Wash: Resuspend the cell pellet in 0.5 mL of the provided Wash Buffer and centrifuge again. Repeat this wash step once more to remove any unbound probe.[14]

  • Analysis: Resuspend the final cell pellet in 300-500 µL of Wash Buffer. Keep the samples on ice and protected from light until analysis. Analyze the samples on a flow cytometer using the FL-1 channel (or equivalent for FITC) to detect the green fluorescence of apoptotic cells.[3]

Protocol 2: Western Blot for Cleaved Caspase-3

This protocol provides a standard workflow for detecting cleaved caspase-3.[6][7]

  • Sample Preparation: After inducing apoptosis, harvest cells and wash them with ice-cold PBS.

  • Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 20-30 minutes.[6]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method, such as the BCA protein assay.[6]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-35 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.[7][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (p17/p19 fragment) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[7]

  • Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The cleaved caspase-3 will appear at ~17-19 kDa.[7] A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.[6]

Visualization of Pathways and Workflows

To better understand the underlying biology and the validation process, the following diagrams illustrate the caspase activation pathway and a typical experimental workflow for validating this compound results.

G cluster_pathways Apoptotic Pathways cluster_detection Detection Methods extrinsic Extrinsic Pathway (Death Receptors) procas3 Pro-Caspase-3 (Inactive) extrinsic->procas3 Activates intrinsic Intrinsic Pathway (Mitochondria) intrinsic->procas3 Activates cas3 Cleaved Caspase-3 (Active) procas3->cas3 Cleavage fitc This compound Assay cas3->fitc wb Western Blot cas3->wb

Caption: Convergence of apoptotic pathways on Caspase-3 activation.

G cluster_fitc Screening & Quantification cluster_wb Validation start Induce Apoptosis in Cell Culture split_samples Split Samples start->split_samples fitc_assay This compound Assay split_samples->fitc_assay Sample A lysate Prepare Cell Lysates split_samples->lysate Sample B flow Flow Cytometry Analysis fitc_assay->flow fitc_result Result: % Apoptotic Cells flow->fitc_result conclusion Correlate Results & Confirm Apoptosis fitc_result->conclusion wb_assay Western Blot for Cleaved Caspase-3 lysate->wb_assay wb_result Result: Band at 17-19 kDa wb_assay->wb_result wb_result->conclusion

Caption: Workflow for validating this compound results with Western blot.

References

FITC-DQMD-FMK Outshines TUNEL Assay in Early and Specific Apoptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of cell death analysis, the choice of assay is paramount. While the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay has long been a staple for detecting apoptosis, a more specific and earlier detection method, the FITC-DQMD-FMK caspase assay, offers significant advantages. This guide provides a comprehensive comparison, supported by experimental principles, to aid in the selection of the most appropriate apoptosis detection method.

The this compound assay provides a more specific and earlier indication of apoptosis by targeting active caspase-3 and -7, key executioner enzymes in the apoptotic cascade. In contrast, the TUNEL assay detects DNA fragmentation, a later event in apoptosis that can also be indicative of other forms of cell death, such as necrosis, leading to potential false-positive results.

Unveiling the Mechanisms: A Tale of Two Assays

The fundamental difference between the two assays lies in the apoptotic stage they detect.

This compound: Targeting the Executioners of Apoptosis

The this compound assay employs a fluorescently labeled inhibitor that specifically binds to the active forms of caspase-3 and caspase-7. These caspases are pivotal in the execution phase of apoptosis, responsible for cleaving a multitude of cellular proteins and initiating the downstream events of cell death. The DQMD peptide sequence mimics the cleavage site of these caspases, allowing the FMK (fluoromethylketone) moiety to form an irreversible covalent bond with the active enzyme. The attached FITC (fluorescein isothiocyanate) fluorophore then allows for the direct visualization and quantification of cells with activated caspases, representing an early and committed step in the apoptotic pathway.

dot graph TD; A[Apoptotic Stimulus] --> B{Initiator Caspase Activation}; B --> C{Executioner Caspase Activation (Caspase-3, -7)}; C --> D[Cleavage of Cellular Substrates]; D --> E[Apoptotic Phenotype]; subgraph "this compound Detection" F[this compound]--Binds to-->G(Active Caspase-3/7); end C -- "Target for" --> F; G -- "Fluorescent Signal" --> H((Detection)); node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;B;C;D;E; node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F; node[shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G; node[shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H; edge[color="#5F6368"]; A --> B; B --> C; C --> D; D --> E; C --> F; F --> G; G --> H; end

This compound apoptotic pathway detection.

TUNEL Assay: Detecting the Aftermath of DNA Destruction

The TUNEL assay, on the other hand, identifies a later hallmark of apoptosis: DNA fragmentation.[1][2] During apoptosis, endonucleases cleave the genomic DNA into smaller fragments, creating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL assay utilizes the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs to these free 3'-OH ends.[1][3] The incorporated labeled nucleotides can then be detected, typically via fluorescence or colorimetry, to identify cells with fragmented DNA.

dot graph TD; A[Late Stage Apoptosis] --> B{DNA Fragmentation}; B --> C[Generation of 3'-OH ends]; subgraph "TUNEL Assay Mechanism" D[TdT Enzyme] --Adds--> E[Labeled dUTPs]; E --to--> C; end C -- "Labeled by" --> D; E -- "Results in" --> F((Fluorescent or Chromogenic Signal)); node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A;B;C; node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D;E; node[shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F; edge[color="#5F6368"]; A --> B; B --> C; C --> D; D --> E; E --> F; end

TUNEL assay mechanism for detecting DNA fragmentation.

Head-to-Head Comparison: this compound vs. TUNEL Assay

FeatureThis compound AssayTUNEL Assay
Target Active Caspase-3 and -7DNA Strand Breaks (3'-OH ends)
Apoptotic Stage Detected Early (Execution Phase)Late
Specificity for Apoptosis High (Detects a key molecular event)Moderate (Can detect necrotic cells and other forms of DNA damage)[4][5]
Potential for False Positives LowHigher, due to labeling of necrotic cells and non-apoptotic DNA damage[4][6]
Cell Permeability Reagent is cell-permeable, allowing for analysis of live cellsRequires cell fixation and permeabilization
Workflow Complexity Relatively simple and rapidMore complex, with multiple incubation and wash steps
Information Provided Indicates commitment to apoptosis through activation of executioner caspasesConfirms a later stage of apoptosis characterized by DNA fragmentation

Experimental Protocols

This compound Staining Protocol (for Suspension Cells)

This protocol is a representative example and may require optimization for specific cell types and experimental conditions.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.

  • Prepare this compound Solution: Reconstitute the lyophilized this compound in DMSO to create a stock solution. Further dilute the stock solution in a serum-free medium to the final working concentration (typically 1-10 µM).

  • Cell Incubation: Add the this compound working solution to the cell suspension.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Wash: Centrifuge the cells and wash twice with a wash buffer (e.g., PBS containing 2% FBS) to remove unbound reagent.

  • Analysis: Resuspend the cells in the wash buffer and analyze immediately by flow cytometry or fluorescence microscopy. For flow cytometry, use the FL1 channel to detect the FITC signal.

TUNEL Assay Protocol (Fluorescence Detection)

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.

  • Cell Fixation: Fix cells in a freshly prepared 4% paraformaldehyde solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 2-5 minutes on ice.

  • Equilibration: Wash the cells with PBS and then resuspend in the equilibration buffer provided in the TUNEL assay kit for 5-10 minutes at room temperature.

  • TdT Labeling: Prepare the TdT reaction mixture containing the TdT enzyme and fluorescently labeled dUTPs according to the kit protocol. Incubate the cells in this mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stop Reaction: Add a stop buffer (often provided in the kit) or wash the cells with PBS to terminate the reaction.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescent signal from the labeled dUTPs indicates DNA fragmentation.

Conclusion: Why this compound is the Superior Choice for Early Apoptosis Detection

For researchers focused on the early events of apoptosis and requiring high specificity, the this compound assay presents a clear advantage over the TUNEL assay. By targeting the activation of executioner caspases, it provides a more definitive and timely indication of a cell's commitment to the apoptotic pathway. Its simpler workflow and applicability to live cells further enhance its utility in a research setting. While the TUNEL assay remains a valid method for confirming the later stages of apoptosis, its susceptibility to false positives from necrotic cells and other forms of DNA damage necessitates careful interpretation of the results. Therefore, for a more precise and earlier understanding of apoptosis, the this compound assay stands out as the more robust and reliable choice.

References

A Researcher's Guide to Cross-Validating Apoptosis Data: A Comparative Analysis of FITC-DQMD-FMK and JC-1 Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying apoptosis is paramount. Relying on a single assay can be misleading, as different methods capture distinct stages and pathways of programmed cell death.[1][2] This guide provides an objective comparison of two widely used apoptosis detection methods: JC-1 staining for mitochondrial membrane potential and FITC-DQMD-FMK for caspase activity. By cross-validating data from these assays, researchers can gain a more comprehensive and reliable understanding of the apoptotic process.

This guide details the principles behind each assay, provides structured experimental protocols, and presents a framework for interpreting the combined data.

Principles of Detection: Mitochondria vs. Caspases

Apoptosis can be broadly divided into an early initiation phase, often involving the mitochondria, and a later execution phase, mediated by a cascade of enzymes called caspases.[3] this compound and JC-1 target these distinct phases.

This compound: Direct Detection of Executioner Caspases

This compound is a fluorescently labeled, cell-permeable probe designed to irreversibly bind to active executioner caspases.[4] Caspases are crucial mediators of apoptosis, with caspase-3 being a key executioner protease responsible for dismantling the cell.[5][6]

  • Mechanism of Action: The probe consists of three parts. The DQMD peptide sequence is specifically recognized by the active site of certain caspases (similar to the well-known DEVD sequence for caspase-3).[3][4] The fluoromethylketone (FMK) group forms a covalent bond with the active caspase, permanently inhibiting it. The Fluorescein isothiocyanate (FITC) tag provides a green fluorescent signal, allowing for the direct identification of cells containing active caspases via flow cytometry or fluorescence microscopy.[4][7]

JC-1: An Indicator of Mitochondrial Health and Early Apoptosis

A key event in the early stages of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP or ΔψM).[8][9] The JC-1 dye is a cationic probe widely used to monitor this change.[10]

  • Mechanism of Action: In healthy, non-apoptotic cells with a high MMP, the JC-1 dye enters the mitochondria and forms complexes called "J-aggregates," which emit an intense red fluorescence.[10][11] When the mitochondrial membrane potential collapses during early apoptosis, JC-1 can no longer accumulate inside the mitochondria. It remains in the cytoplasm as monomers, which emit green fluorescence.[11][12] Therefore, a shift in fluorescence from red to green is a distinct indicator of mitochondrial depolarization and an early sign of apoptosis.[10][13]

Comparative Summary

The following table summarizes the key characteristics of each assay for easy comparison.

FeatureThis compound StainingJC-1 Staining
Parameter Detected Active executioner caspase activity (e.g., Caspase-3)[4][5]Mitochondrial Membrane Potential (ΔψM)[11][12]
Stage of Apoptosis Mid-to-late stage (Execution phase)[14]Early stage (Initiation phase)[9][14]
Apoptotic Pathway Indicates both intrinsic and extrinsic pathways, as they converge on executioner caspases[6][15]Primarily indicates the intrinsic (mitochondrial) pathway of apoptosis[8][16][17]
Principle Irreversible binding of a fluorescently-labeled inhibitor to active caspases[4]Potential-dependent accumulation of a cationic dye in mitochondria, leading to a fluorescence shift[10]
Signal in Healthy Cells Low green fluorescenceHigh red fluorescence (J-aggregates)[11]
Signal in Apoptotic Cells High green fluorescenceHigh green fluorescence (monomers)[11]
Instrumentation Flow Cytometer, Fluorescence Microscope, Plate Reader[4][18]Flow Cytometer, Fluorescence Microscope, Plate Reader[12][19]
Advantages Directly measures a key enzymatic event central to apoptosis; high specificity for active caspases.Detects a very early event in the mitochondrial pathway; ratiometric analysis (red/green) provides robust data.[13]
Limitations Detects a later event, potentially missing very early apoptosis; activity can be transient.Primarily reflects the mitochondrial pathway; loss of MMP is not always exclusively linked to apoptosis.

Visualizing the Apoptotic Pathways

Understanding where each stain acts within the cellular machinery is crucial for proper data interpretation. The following diagrams illustrate the relevant signaling pathways.

cluster_0 Mitochondrial (Intrinsic) Pathway Stress Cellular Stress (e.g., DNA Damage, Growth Factor Deprivation) Bcl2 Anti-apoptotic Bcl-2 Family Stress->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Stress->BaxBak activates Bcl2->BaxBak inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BaxBak->MOMP induces Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔψM) MOMP->MMP CytC Cytochrome c Release MOMP->CytC JC1 JC-1 Staining (Red -> Green Shift) MMP->JC1 Apaf1 Apaf-1 CytC->Apaf1 Apop Apoptosome Formation Apaf1->Apop with Cytochrome c, ATP Casp9 Pro-Caspase-9 -> Active Caspase-9 Apop->Casp9 Casp3 Pro-Caspase-3 -> Active Caspase-3 Casp9->Casp3 activates FITC This compound Binding Casp3->FITC Apoptosis Apoptosis (Cell Dismantling) Casp3->Apoptosis

Caption: Intrinsic pathway showing JC-1 detecting loss of MMP.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Ligand Death Ligand Ligand->DeathReceptor Casp8 Active Caspase-8 DISC->Casp8 Casp3 Executioner Caspases (Caspase-3, -7) Casp8->Casp3 MitoStress Mitochondrial Stress Casp9 Active Caspase-9 MitoStress->Casp9 Casp9->Casp3 FITC This compound Binding Casp3->FITC Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis cluster_fitc This compound Workflow cluster_jc1 JC-1 Workflow F0 1. Seed & Culture Cells F1 2. Induce Apoptosis F0->F1 F2 3. Add this compound (30-60 min @ 37°C) F1->F2 F3 4. Wash Cells (2x) F2->F3 F4 5. Resuspend in Buffer (+ Viability Dye, optional) F3->F4 F5 6. Analyze (Flow Cytometry) (Measure Green Fluorescence) F4->F5 J0 1. Seed & Culture Cells J1 2. Induce Apoptosis J0->J1 J2 3. Add JC-1 Stain (15-30 min @ 37°C) J1->J2 J3 4. Wash Cells (2x, optional) J2->J3 J4 5. Resuspend in Buffer J3->J4 J5 6. Analyze (Flow Cytometry) (Measure Green vs. Red Fluorescence) J4->J5

References

A Comparative Guide to the Specificity of FLICA Reagents for Caspase Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is critical. Fluorochrome-Labeled Inhibitors of Caspases (FLICA) are a powerful tool for measuring the activity of these key apoptosis-mediating enzymes. This guide provides a detailed comparison of the specificity of various FLICA reagents, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for your research needs.

Understanding FLICA Technology

FLICA reagents are cell-permeable, non-toxic inhibitors that covalently bind to the active site of caspases.[1][2] The core of a FLICA reagent consists of a four-amino-acid peptide sequence that provides specificity for a particular caspase, a fluoromethyl ketone (FMK) moiety that irreversibly binds to the catalytic cysteine residue of the active caspase, and a fluorescent tag (e.g., FITC, FAM, or a red fluorophore) for detection.[3][4] This mechanism allows for the specific detection of active caspases within whole, living cells, distinguishing them from their inactive pro-caspase forms.[2]

A key advantage of the FLICA methodology is its ability to provide a direct measure of intracellular caspase activity, unlike methods that detect downstream events of apoptosis, such as phosphatidylserine flipping (Annexin V staining) or DNA fragmentation (TUNEL assay).[2]

Specificity of Common FLICA Reagents

The specificity of a FLICA reagent is primarily determined by its peptide recognition sequence. While these reagents are designed to target specific caspases, a degree of cross-reactivity can occur, especially when caspases with similar substrate preferences are present.[2][5] Therefore, it is often recommended to validate findings with orthogonal methods.[2]

FLICA Reagent Peptide Sequence Primary Target Caspase(s) Notes
FAM-VAD-FMK Val-Ala-AspPoly-CaspaseA general apoptosis indicator that binds to a broad range of caspases including caspases-1, -3, -4, -5, -6, -7, -8, and -9.[2]
FITC-DEVD-FMK Asp-Glu-Val-AspCaspase-3, Caspase-7Considered a key indicator of effector caspase activity.
FITC-IETD-FMK Ile-Glu-Thr-AspCaspase-8Primarily targets the initiator caspase of the extrinsic apoptosis pathway.[6]
FAM-LEHD-FMK Leu-Glu-His-AspCaspase-9Primarily targets the initiator caspase of the intrinsic apoptosis pathway.[7]
FAM-AEVD-FMK Ala-Glu-Val-AspCaspase-10Targets an initiator caspase involved in the extrinsic apoptosis pathway.[8][9]
FAM-YVAD-FMK Tyr-Val-Ala-AspCaspase-1Also recognizes caspases 4 and 5.[2] Often used to study inflammation.
FAM-VEID-FMK Val-Glu-Ile-AspCaspase-6An effector caspase involved in the cleavage of key cellular substrates.[2]
FAM-VDVAD-FMK Val-Asp-Val-Ala-AspCaspase-2An initiator caspase with roles in stress-induced apoptosis.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of FLICA reagents and their place in the apoptotic signaling cascade, the following diagrams are provided.

FLICA_Mechanism cluster_cell Cell Pro-caspase Pro-caspase Active Caspase Active Caspase Pro-caspase->Active Caspase Apoptotic Signal Fluorescent Signal Fluorescent Signal Active Caspase->Fluorescent Signal Detection FLICA FLICA (e.g., FITC-DQMD-FMK) FLICA->Active Caspase Covalent Binding

Caption: Mechanism of FLICA reagents for detecting active caspases.

Experimental_Workflow Induce Apoptosis Induce Apoptosis Incubate with FLICA Incubate with FLICA Induce Apoptosis->Incubate with FLICA Wash Cells Wash Cells Incubate with FLICA->Wash Cells Acquire Data Acquire Data Wash Cells->Acquire Data Flow Cytometry Flow Cytometry Acquire Data->Flow Cytometry Quantitative Analysis Fluorescence Microscopy Fluorescence Microscopy Acquire Data->Fluorescence Microscopy Imaging Plate Reader Plate Reader Acquire Data->Plate Reader High-Throughput

Caption: General experimental workflow for a FLICA assay.

Experimental Protocols

Below are detailed protocols for performing a FLICA assay for the detection of active caspases in suspension and adherent cells.

FLICA Assay for Suspension Cells
  • Cell Culture and Induction of Apoptosis:

    • Culture suspension cells to a density of 2-5 x 10^5 cells/mL.

    • Induce apoptosis in the experimental group using the desired stimulus. Include a non-induced negative control and a positive control (e.g., staurosporine treatment).

  • FLICA Reagent Preparation:

    • Reconstitute the lyophilized FLICA reagent in DMSO to create a stock solution.

    • Prepare a 30X working solution by diluting the stock solution in PBS.

  • Cell Staining:

    • Transfer 290 µL of the cell suspension to a fresh tube.

    • Add 10 µL of the 30X FLICA working solution to each tube and mix gently.

    • Incubate the cells for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing:

    • Add 2 mL of 1X Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 300 µL of 1X Wash Buffer.

    • If desired, counterstain with a nuclear stain (e.g., Hoechst 33342) or a viability dye (e.g., Propidium Iodide).

    • Analyze the samples by flow cytometry, fluorescence microscopy, or a fluorescence plate reader. For FITC, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10]

FLICA Assay for Adherent Cells
  • Cell Culture and Induction of Apoptosis:

    • Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for imaging).

    • Allow cells to adhere and reach the desired confluency.

    • Induce apoptosis as described for suspension cells.

  • FLICA Reagent Preparation:

    • Prepare the FLICA working solution as described for suspension cells.

  • Cell Staining:

    • Add the FLICA working solution directly to the culture medium to achieve the final recommended concentration.

    • Incubate for 60 minutes under standard culture conditions, protected from light.

  • Washing:

    • Gently remove the medium containing the FLICA reagent.

    • Wash the cells twice with 1X Wash Buffer, being careful not to dislodge the cells.

  • Data Acquisition:

    • Add fresh culture medium or PBS to the wells.

    • If desired, add counterstains.

    • Image the cells using a fluorescence microscope or quantify the signal using a fluorescence plate reader.

Conclusion

The selection of an appropriate FLICA reagent is crucial for the accurate assessment of apoptosis. While poly-caspase inhibitors like FAM-VAD-FMK offer a broad overview of apoptosis, reagents with specific peptide sequences such as FITC-DEVD-FMK for caspase-3/7 or FITC-IETD-FMK for caspase-8 allow for a more detailed investigation into the specific apoptotic pathways involved. Although the specificity of this compound remains to be publicly characterized, the principles and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when selecting FLICA reagents for their studies. For the most reliable results, it is always recommended to use the most specific inhibitor available for the caspase of interest and to confirm findings with complementary apoptosis assays.

References

Unveiling Apoptosis: A Comparative Guide to FITC-DQMD-FMK Staining and Morphological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately identifying and quantifying apoptosis is paramount. This guide provides an objective comparison of FITC-DQMD-FMK, a specific caspase-3 inhibitor, with other common methods for detecting apoptosis, focusing on the correlation between biochemical markers and the classic morphological changes that define this programmed cell death pathway.

This compound (Fluorescein isothiocyanate - Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, non-toxic reagent that irreversibly binds to the active form of caspase-3. Caspase-3 is a key effector caspase in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the characteristic morphological hallmarks of apoptosis.[1] These changes include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[2] Therefore, this compound staining serves as a direct marker for cells that have committed to the apoptotic process.

This guide will delve into a comparison of this compound with other widely used apoptosis detection assays, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.

Comparative Analysis of Apoptosis Detection Methods

The selection of an appropriate apoptosis assay depends on various factors, including the specific stage of apoptosis to be detected, the cell type, and the experimental platform. Below is a table summarizing the key characteristics of this compound and its alternatives.

FeatureThis compound (Caspase-3 Activity)Annexin V StainingTUNEL AssayNuclear Staining (e.g., Hoechst 33342)
Principle Irreversible binding to active caspase-3.Detects externalized phosphatidylserine (PS) on the cell surface.Labels DNA strand breaks.Binds to DNA, revealing nuclear morphology.
Stage of Apoptosis Mid-stage (execution phase).[3]Early-stage.[4]Late-stage.[4]Mid- to late-stage.
Primary Detection Caspase-3 activation.Plasma membrane alteration.DNA fragmentation.Chromatin condensation, nuclear fragmentation.[5]
Output Fluorescence intensity proportional to active caspase-3.Fluorescence signal on the cell surface.Fluorescence signal in the nucleus.Visualization of nuclear morphology.
Instrumentation Flow cytometer, fluorescence microscope.Flow cytometer, fluorescence microscope.Flow cytometer, fluorescence microscope.Fluorescence microscope.
Advantages Directly measures a key executioner of apoptosis. High specificity for the apoptotic pathway.[6]Detects one of the earliest events in apoptosis. Allows for distinction between early and late apoptosis/necrosis with a counterstain like PI.Highly sensitive for detecting DNA fragmentation.[7] Can be used on fixed cells and tissue sections.[8]Simple and cost-effective method to visualize the hallmark morphological changes of apoptosis.[2]
Disadvantages May not detect apoptosis in caspase-3 independent pathways. Staining is an endpoint measurement.Can also stain necrotic cells if the membrane is compromised.[3] Requires non-fixed cells.Detects DNA breaks, which can also occur during necrosis, leading to false positives.[7] Can be expensive.[7]Less quantitative than flow cytometry-based methods. Provides limited information on the biochemical status of the cell.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

This compound Staining for Active Caspase-3

This protocol is adapted for flow cytometric analysis.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include both positive and negative control groups.

  • Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in culture medium.

  • Staining: Add this compound to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with 1X wash buffer.

  • Analysis: Resuspend the cells in a suitable buffer and analyze immediately by flow cytometry, typically using the FL-1 channel for FITC detection.

Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Induce Apoptosis: Treat cells as required.

  • Cell Preparation: Harvest and wash cells with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is for the detection of DNA fragmentation in apoptotic cells.[8]

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]

  • Equilibration: Wash the cells and equilibrate them in TdT Reaction Buffer for 10 minutes.

  • Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., FITC-dUTP). Incubate the cells with the cocktail for 60 minutes at 37°C in a humidified chamber.[10]

  • Washing: Stop the reaction and wash the cells twice with PBS.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

Hoechst 33342 Staining for Nuclear Morphology

This protocol is for visualizing chromatin condensation.[1]

  • Induce Apoptosis: Treat cells with the desired stimulus.

  • Staining: Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate for 10-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.[1]

  • Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Signaling Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the apoptotic signaling pathway leading to caspase-3 activation and a general workflow for apoptosis detection.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 forms apoptosome Caspase-9->Pro-caspase-3 activates Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 cleavage Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage leads to Morphological Changes Cell Shrinkage Membrane Blebbing Chromatin Condensation Nuclear Fragmentation Substrate Cleavage->Morphological Changes results in This compound This compound This compound->Active Caspase-3 binds to

Caption: Apoptotic signaling pathways converging on caspase-3 activation.

Apoptosis_Detection_Workflow cluster_reagents Staining Reagents Start Start Cell Culture & Treatment 1. Cell Culture and Apoptosis Induction Start->Cell Culture & Treatment Cell Harvesting 2. Harvest Cells Cell Culture & Treatment->Cell Harvesting Staining 3. Stain with Apoptosis Detection Reagent Cell Harvesting->Staining Data Acquisition 4. Acquire Data (Flow Cytometry/Microscopy) Staining->Data Acquisition This compound This compound Staining->this compound Annexin V-FITC/PI Annexin V-FITC/PI Staining->Annexin V-FITC/PI TUNEL Reagents TUNEL Reagents Staining->TUNEL Reagents Hoechst 33342 Hoechst 33342 Staining->Hoechst 33342 Data Analysis 5. Analyze Results Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for apoptosis detection.

References

A Comparative Analysis of FITC-DQMD-FMK and Luminogenic Caspase Assays for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. The choice of assay can significantly impact experimental outcomes, influencing sensitivity, throughput, and the type of data generated. This guide provides a detailed comparison of two widely used methods: the fluorescent inhibitor-based FITC-DQMD-FMK assay and the enzyme-substrate-based luminogenic caspase assays.

This comparison will delve into the principles of each assay, present a side-by-side analysis of their performance characteristics, and provide detailed experimental protocols. Additionally, visual diagrams will illustrate the underlying biological pathway and the distinct workflows of each method.

Principle of Detection

This compound: An Irreversible Fluorescent Inhibitor Approach

This compound belongs to the family of fluorochrome-labeled inhibitors of caspases (FLICA).[1] This cell-permeable probe contains a caspase-specific recognition sequence (DQMD) that targets it to active executioner caspases, primarily caspase-3. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with a cysteine residue in the active site of the caspase.[2] The fluorescein isothiocyanate (FITC) label provides a fluorescent signal, allowing for the detection and quantification of cells with active caspases. This method is a direct measure of active enzyme presence.

Luminogenic Caspase Assays: An Enzymatic "Glow" Readout

Luminogenic caspase assays, such as the Caspase-Glo® series, employ a pro-luminescent substrate containing a caspase recognition sequence (e.g., DEVD for caspase-3/7).[3][4] In the presence of active caspases, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin).[3] This luciferase substrate is then rapidly consumed by a thermostable luciferase, generating a stable, light-emitting signal ("glow-type" luminescence) that is directly proportional to the amount of caspase activity.[3][4]

Performance Comparison

The choice between this compound and luminogenic assays often depends on the specific experimental needs, such as the requirement for single-cell analysis versus high-throughput screening, and the desired level of sensitivity. While direct head-to-head quantitative data for this compound against luminogenic assays is limited in published literature, a comparative summary can be constructed based on the known performance of analogous FITC-DEVD-FMK probes and widely-used luminogenic assays like Caspase-Glo® 3/7.

FeatureThis compound (Fluorescent Inhibitor)Luminogenic Caspase Assay (e.g., Caspase-Glo® 3/7)
Principle Irreversible binding of a fluorescent inhibitor to the active caspase.[2]Enzymatic cleavage of a pro-luminescent substrate, leading to light production.[3]
Detection Method Fluorescence Microscopy, Flow Cytometry, Fluorescence Plate Reader.[5]Luminometry (Plate Reader).[6]
Data Output Single-cell resolution (Flow Cytometry/Microscopy), population average (Plate Reader).Population average (bulk luminescence).
Sensitivity Moderate to high; can detect caspase activity in individual cells.Very high; can detect as little as 0.1pg of active caspase-3.[3]
Dynamic Range Generally narrower compared to luminogenic assays.Wide, often linear over 4 orders of magnitude of caspase concentration.[7]
Signal-to-Noise Ratio Can be affected by cellular autofluorescence and spectral overlap.Excellent, due to very low background luminescence.[3]
Throughput Lower for microscopy and flow cytometry; higher for plate reader but with less detail.High, with a simple "add-mix-measure" protocol suitable for automation.[3]
Workflow Multi-step: incubation with probe, washing steps required.[5]Single-step: addition of a single reagent.[3]
Advantages - Provides single-cell data. - Allows for morphological assessment (microscopy). - Can be multiplexed with other fluorescent probes.- Extremely high sensitivity. - Wide dynamic range. - Simple and rapid protocol. - Excellent for HTS.
Disadvantages - Requires washing steps, which can lead to loss of apoptotic cells. - Potential for background fluorescence. - Lower throughput for single-cell analysis.- Provides a bulk measurement of the cell population. - Does not provide single-cell information.

Signaling Pathway and Experimental Workflows

To better understand the context of these assays, it is important to visualize the underlying biological pathway and the distinct experimental procedures.

Caspase Activation Pathway in Apoptosis

Caspases are synthesized as inactive zymogens and are activated through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are the primary targets for the assays discussed.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase8 Procaspase-8 procaspase8->disc mitochondrion Mitochondrion caspase8->mitochondrion Bid cleavage procaspase3 Procaspase-3 caspase8->procaspase3 cellular_stress Cellular Stress cellular_stress->mitochondrion cytochrome_c Cytochrome c (released) mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways converge on the activation of executioner caspase-3.

Experimental Workflow: this compound Assay

The workflow for a FITC-based inhibitor assay typically involves multiple steps, including incubation and washing, before analysis.

G cluster_analysis Analysis Methods start Induce Apoptosis in Cells add_probe Add cell-permeable This compound probe start->add_probe incubate Incubate (e.g., 1 hour at 37°C) to allow probe to enter cells and bind to active caspases add_probe->incubate wash1 Wash cells to remove unbound probe incubate->wash1 resuspend Resuspend cells in buffer wash1->resuspend analyze Analyze resuspend->analyze flow Flow Cytometry analyze->flow microscopy Fluorescence Microscopy analyze->microscopy plate_reader Fluorescence Plate Reader analyze->plate_reader

Caption: Workflow for detecting active caspases using a FITC-labeled inhibitor.

Experimental Workflow: Luminogenic Caspase Assay

The luminogenic assay workflow is characterized by its simplicity and speed, often referred to as an "add-mix-measure" protocol.

G start Induce Apoptosis in Cells (in multiwell plate) add_reagent Add Caspase-Glo® Reagent (contains substrate, luciferase, and lysis buffer) start->add_reagent mix Mix briefly on a plate shaker add_reagent->mix incubate Incubate at room temperature (e.g., 30 min - 1 hour) mix->incubate measure Measure Luminescence (Luminometer) incubate->measure

Caption: The simple "add-mix-measure" workflow for a luminogenic caspase assay.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

This compound Staining Protocol (for Flow Cytometry)

This protocol is adapted from procedures for similar FITC-labeled caspase inhibitors.[8][9]

  • Cell Preparation: Induce apoptosis in a cell suspension at a concentration of 1 x 10⁶ cells/mL. Prepare a negative control of non-induced cells.

  • Probe Addition: Add the this compound probe to each cell suspension at the recommended final concentration (typically 1-10 µM).

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of wash buffer. Repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in 300 µL of wash buffer.

  • Analysis: Analyze the samples by flow cytometry, using the FITC channel (excitation ~490 nm, emission ~525 nm).

Luminogenic Caspase-3/7 Assay Protocol (e.g., Caspase-Glo® 3/7)

This protocol is based on the manufacturer's instructions for the Caspase-Glo® 3/7 assay.[3][7]

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight. Induce apoptosis as required.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mixing and Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Conclusion

Both this compound and luminogenic caspase assays are powerful tools for studying apoptosis. The choice between them should be guided by the specific experimental question.

  • This compound is the preferred method when single-cell information, morphological context, or multiplexing with other fluorescent markers is required. It provides a direct measure of cells containing active caspases.

  • Luminogenic caspase assays are unparalleled for high-throughput screening and when maximal sensitivity for detecting caspase activity in a cell population is needed. Their simple, rapid, and robust "add-mix-measure" format makes them ideal for large-scale studies, such as drug screening campaigns.

For a comprehensive understanding of apoptosis in a given system, a combination of these methods can be highly effective. For instance, a luminogenic assay could be used for initial high-throughput screening of compounds, followed by a FITC-based flow cytometry assay to confirm apoptosis at the single-cell level and quantify the percentage of apoptotic cells in response to lead compounds.

References

Validating the inhibitory effect of Fitc-DQMD-FMK on caspase activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research and drug development, the accurate measurement of caspase activity is paramount. Fluorescently labeled inhibitors, such as Fitc-DQMD-FMK, offer a powerful tool for detecting active caspases within living cells. This guide provides a framework for validating the inhibitory effect of this compound on caspase activity, comparing its potential performance with established alternatives, and detailing the experimental protocols required for rigorous assessment.

Understanding the Mechanism: How Fluorescent Caspase Inhibitors Work

This compound is a cell-permeable, fluorescently labeled peptide inhibitor. Its mechanism of action is predicated on three key features:

  • Peptide Specificity: The peptide sequence, in this case, DQMD, is designed to be recognized by the substrate-binding site of specific caspases. While the exact specificity of the DQMD sequence is not widely documented, similar sequences suggest a potential affinity for executioner caspases like caspase-3.

  • Irreversible Inhibition: The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of the target caspase, leading to irreversible inhibition.

  • Fluorescent Detection: The fluorescein isothiocyanate (FITC) label allows for the direct visualization and quantification of the inhibitor bound to active caspases using techniques such as flow cytometry and fluorescence microscopy.

Comparative Analysis of Caspase Inhibitors

Table 1: Comparison of Common Caspase Inhibitors

InhibitorTypeTarget CaspasesReported IC50 / Ki ValuesKey Features
This compound Fluorescent, IrreversibleTo be determined experimentallyTo be determined experimentallyAllows for in-situ detection of active caspases.
Z-VAD-FMK Non-fluorescent, IrreversiblePan-caspase (broad spectrum)Ki: 0.8 nM (Caspase-1)[1]Widely used as a general apoptosis inhibitor.
Z-DEVD-FMK Non-fluorescent, IrreversibleCaspase-3, -6, -7, -8, -10IC50: 18 µM (Caspase-3)[1]More selective for executioner caspases.
Ac-DEVD-CHO Non-fluorescent, ReversibleCaspase-3, -7Ki: 0.2 nM (Caspase-3), 0.3 nM (Caspase-7)[1]Aldehyde inhibitor, offers reversible binding.
FITC-VAD-FMK Fluorescent, IrreversiblePan-caspase (broad spectrum)Not widely reportedFluorescent version of the pan-caspase inhibitor.
FITC-DEVD-FMK Fluorescent, IrreversiblePrimarily Caspase-3/7Not widely reportedFluorescent inhibitor for executioner caspases.

Note: IC50 and Ki values can vary significantly based on the assay conditions, substrate, and enzyme source.

Experimental Protocols for Validation

To validate the inhibitory effect of this compound, a series of experiments should be conducted. Below are detailed protocols for key assays.

Protocol 1: In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified caspase-3.

Materials:

  • Recombinant active caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound and other control inhibitors (e.g., Z-DEVD-FMK)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound and control inhibitors in assay buffer.

  • In the wells of the 96-well plate, add the diluted inhibitors.

  • Add a constant amount of recombinant active caspase-3 to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the caspase-3 substrate to each well.

  • Immediately measure the fluorescence kinetics over time using a microplate reader (e.g., Ex/Em = 400/505 nm for AFC substrate).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of caspase activity inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Caspase Activity Assay using Flow Cytometry

This assay validates the cell permeability and inhibitory action of this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound

  • Alternative fluorescent caspase inhibitor (e.g., a commercial FITC-DEVD-FMK kit)

  • Unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • For inhibitor validation, pre-incubate a set of cells with a saturating concentration of an unlabeled inhibitor (e.g., Z-VAD-FMK) before adding the fluorescent inhibitor.

  • Add this compound or the alternative fluorescent inhibitor to the cell cultures and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Analyze the fluorescence intensity of the cell population. A shift in fluorescence in the apoptotic population compared to the control indicates active caspases. The reduction of this signal in the presence of an unlabeled inhibitor confirms the specificity of the fluorescent probe.

Visualizing the Context: Signaling Pathways and Experimental Workflow

Understanding the broader biological context and the experimental process is crucial. The following diagrams illustrate the main caspase signaling pathways and a typical workflow for validating a caspase inhibitor.

Caspase_Signaling_Pathways Caspase Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Recruitment Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruitment Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Pro-Caspase-3->Caspase-3 Cleavage

Caption: Major caspase activation pathways leading to apoptosis.

Experimental_Workflow Workflow for Validating this compound cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Recombinant Caspase Recombinant Caspase Inhibitor Incubation Incubate with This compound Recombinant Caspase->Inhibitor Incubation Substrate Addition Add Fluorogenic Substrate Inhibitor Incubation->Substrate Addition Fluorescence Reading Measure Fluorescence (Plate Reader) Substrate Addition->Fluorescence Reading IC50 Determination Calculate IC50 Fluorescence Reading->IC50 Determination Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Staining Stain with This compound Induce Apoptosis->Inhibitor Staining Flow Cytometry Analyze with Flow Cytometry Inhibitor Staining->Flow Cytometry Data Analysis Compare Fluorescence Shift Flow Cytometry->Data Analysis

Caption: Experimental workflow for inhibitor validation.

By following these protocols and comparing the results to established inhibitors, researchers can effectively validate the inhibitory properties of novel compounds like this compound, ensuring data integrity and advancing the understanding of apoptosis.

References

A Head-to-Head Comparison of FITC-DQMD-FMK and Propidium Iodide for Cell Death Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular analysis, the accurate detection and differentiation of cell death pathways are paramount for researchers in fundamental biology and drug development. Two widely utilized fluorescent probes, FITC-DQMD-FMK and Propidium Iodide (PI), offer distinct yet complementary insights into cellular demise. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific experimental needs.

Distinguishing Mechanisms of Cell Death Detection

This compound is a highly specific tool for detecting apoptosis, a form of programmed cell death. It is a cell-permeable, fluorescently labeled peptide that contains the amino acid sequence Asp-Gln-Met-Asp (DQMD). This sequence is specifically recognized by activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] Once inside an apoptotic cell, the fluoromethylketone (FMK) moiety of the probe forms an irreversible covalent bond with the active site of caspase-3.[4] The attached fluorescein isothiocyanate (FITC) then allows for the direct visualization of cells with active caspase-3, a hallmark of early to mid-stage apoptosis.

Conversely, Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] A critical feature of PI is its inability to cross the intact plasma membrane of viable cells.[5] Therefore, it is excluded from healthy and early apoptotic cells. However, during the later stages of apoptosis and in necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and bind to DNA, resulting in a significant increase in its fluorescence.[5][6] This makes PI an excellent marker for identifying cells that have lost membrane integrity, a characteristic of late-stage cell death.[6]

At-a-Glance: Key Performance Characteristics

To facilitate a direct comparison, the table below summarizes the key attributes of this compound and Propidium Iodide staining.

FeatureThis compoundPropidium Iodide (PI)
Target Active Caspase-3[1]DNA in cells with compromised membranes[5]
Cell Death Stage Early to Mid-Apoptosis[7]Late Apoptosis and Necrosis[5][6]
Mechanism Irreversible binding to active caspase-3[4]Intercalation into DNA[5]
Cell Permeability Permeable to live cells[4]Impermeable to live and early apoptotic cells[5]
Specificity Highly specific for apoptosisGeneral marker for loss of membrane integrity[6]
Typical Application Detection of apoptosis inductionAssessment of cell viability and late-stage cell death
Instrumentation Flow Cytometry, Fluorescence Microscopy[4]Flow Cytometry, Fluorescence Microscopy[5]
Excitation Max ~492 nm[4]~535 nm (when bound to DNA)
Emission Max ~516 nm[4]~617 nm (when bound to DNA)

Visualizing the Staining Mechanisms

To further elucidate the distinct pathways and cellular states identified by each stain, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

This compound Staining Mechanism cluster_cell Apoptotic Cell caspase3 Active Caspase-3 FITC_caspase3 Fluorescent Caspase-3 Complex caspase3->FITC_caspase3 Irreversible bonding FITC_DQMD_FMK This compound FITC_DQMD_FMK->caspase3 Binds to active site

Figure 1: this compound binds to active caspase-3 in apoptotic cells.

Propidium Iodide Staining Mechanism cluster_cell Late Apoptotic / Necrotic Cell nucleus Nucleus PI_DNA Fluorescent DNA Complex nucleus->PI_DNA Intercalates with DNA membrane Compromised Membrane membrane->nucleus Accesses Nucleus PI Propidium Iodide PI->membrane Enters cell

Figure 2: PI enters cells with compromised membranes and stains DNA.

Comparative Experimental Workflow start Induce Cell Death stain Stain with this compound and/or Propidium Iodide start->stain wash Wash Cells stain->wash acquire Acquire Data (Flow Cytometry / Microscopy) wash->acquire analyze Analyze Data acquire->analyze

Figure 3: A generalized workflow for cell death analysis using these stains.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are representative protocols for staining with this compound and Propidium Iodide.

This compound Staining for Flow Cytometry

This protocol is adapted from standard procedures for similar FITC-labeled caspase inhibitors.[8][9]

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls. A typical cell density is 1 x 106 cells/mL.

  • Incubate with this compound: Add this compound to the cell suspension at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Wash: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of wash buffer (e.g., PBS with 1% BSA).

  • Second Wash: Repeat the wash step to remove any unbound probe.

  • Resuspend for Analysis: Resuspend the final cell pellet in 300-500 µL of wash buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer using the FL1 channel (FITC).

Propidium Iodide Staining for Flow Cytometry

This protocol is a standard method for assessing cell viability.

  • Harvest Cells: Collect the cells of interest and adjust the concentration to approximately 1 x 106 cells/mL in a suitable buffer (e.g., PBS).

  • Add PI: Add Propidium Iodide to the cell suspension to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark. It is important not to wash the cells after PI addition as the dye will diffuse out of the cells.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer, typically using the FL2 or FL3 channel.

Concluding Remarks

The choice between this compound and Propidium Iodide for cell death analysis hinges on the specific biological question being addressed. This compound is the preferred tool for the specific and sensitive detection of apoptosis through the direct measurement of caspase-3 activation. In contrast, Propidium Iodide serves as a robust and straightforward marker for overall cell viability and the identification of cells in the final stages of cell death, regardless of the specific pathway. For a more comprehensive understanding of the cell death process, these probes can be used in tandem, often with other markers like Annexin V, to delineate the progression from early apoptosis to late-stage cell death and necrosis.

References

Verifying Caspase-3/7 Activation: A Comparative Guide to Confirmation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately detecting the activation of executioner caspases-3 and -7 is a critical step in the study of apoptosis. The fluorescent inhibitor of caspases (FLICA) reagent, FITC-DEVD-FMK, is a widely used tool for identifying cells with active caspase-3/7. This cell-permeable reagent irreversibly binds to the active site of caspase-3 and -7, allowing for their detection by flow cytometry or fluorescence microscopy. However, to ensure the robustness and validity of findings obtained with FITC-DEVD-FMK, it is essential to confirm these results using orthogonal methods. This guide provides a detailed comparison of alternative techniques for the validation of caspase-3/7 activation, complete with experimental protocols and supporting data.

Comparison of Methods for Detecting Caspase-3/7 Activation

Choosing the appropriate method to confirm caspase-3/7 activation depends on the specific experimental needs, including the desired type of data (qualitative, quantitative, or semi-quantitative), the sample type, and the available equipment. Below is a summary of key methods and their respective advantages and disadvantages.

Method Principle Advantages Disadvantages Data Output
FITC-DEVD-FMK Irreversible binding of a fluorescently labeled inhibitor to the active site of caspase-3/7 in living cells.- In situ detection in intact cells- Suitable for single-cell analysis (flow cytometry)- Provides spatial localization (microscopy)- Potential for non-specific binding- Signal can be pH-dependent- Photobleaching of the fluorophoreSemi-quantitative (fluorescence intensity)
Western Blotting Detection of the cleaved (active) fragments of caspase-3 using specific antibodies.- High specificity for the cleaved form- Provides information on protein size- Widely established and utilized technique- Requires cell lysis (endpoint assay)- Less sensitive than activity assays- Semi-quantitative without proper controlsSemi-quantitative (band intensity)
Fluorometric/Colorimetric Activity Assays Cleavage of a synthetic peptide substrate (e.g., DEVD) linked to a fluorophore or chromophore by active caspases in cell lysates.- Direct measurement of enzymatic activity- High-throughput compatible (microplate format)- Quantitative with a standard curve- Requires cell lysis- Signal can be affected by sample components- Substrate can be cleaved by other proteasesQuantitative (fluorescence/absorbance)
Luminescent Activity Assays Cleavage of a pro-luminescent substrate by active caspases, leading to a light-emitting reaction catalyzed by luciferase.- Highest sensitivity and widest dynamic range- Excellent signal-to-background ratio- High-throughput compatible- Requires a luminometer- Requires cell lysis- Generally more expensiveQuantitative (luminescence)

Apoptotic Signaling Pathway

The activation of caspase-3 and -7 is a central event in the apoptotic cascade, triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The apoptotic signaling cascade leading to caspase-3/7 activation.

Experimental Workflow for Confirmation

A typical workflow for confirming caspase-3/7 activation initially detected by FITC-DEVD-FMK involves parallel experiments using alternative methods on the same cell populations.

cluster_fitc Primary Detection cluster_validation Confirmation Methods Start Induce Apoptosis in Cell Culture Split Divide Cell Population Start->Split FITC_stain Stain with FITC-DEVD-FMK Split->FITC_stain Aliquot 1 Lysis Cell Lysis Split->Lysis Aliquot 2 Flow_cyto Analyze by Flow Cytometry FITC_stain->Flow_cyto Compare Compare Results Flow_cyto->Compare Western Western Blot for Cleaved Caspase-3 Lysis->Western Activity_assay Caspase-3/7 Activity Assay Lysis->Activity_assay Western->Compare Activity_assay->Compare Conclusion Confirm Caspase-3/7 Activation Compare->Conclusion

Caption: Experimental workflow for validating caspase-3/7 activation.

Experimental Protocols

FITC-DEVD-FMK Staining for Flow Cytometry

This protocol outlines the steps for staining apoptotic cells with FITC-DEVD-FMK for analysis by flow cytometry.[1][2]

Materials:

  • Cells in suspension (1 x 10^6 cells/mL)

  • Apoptosis-inducing agent

  • FITC-DEVD-FMK (1 µL per sample)

  • Wash Buffer (e.g., PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell culture using the desired method. Include a negative control of untreated cells.

  • Aliquot 300 µL of both the induced and control cell suspensions into microfuge tubes.

  • Add 1 µL of FITC-DEVD-FMK to each tube and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[2]

  • Centrifuge the cells at 3000 rpm for 5 minutes and discard the supernatant.[2]

  • Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again. Repeat this wash step once more.[2]

  • Resuspend the final cell pellet in 300 µL of Binding Buffer.

  • Analyze the samples on a flow cytometer using the FL-1 channel for FITC detection.

Western Blotting for Cleaved Caspase-3

This protocol describes the detection of the active (cleaved) forms of caspase-3 by Western blotting.[3][4]

Materials:

  • Cell pellet

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (e.g., Cell Signaling Technology #9661)[4]

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) overnight at 4°C.[4]

  • Wash the membrane several times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.[4]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The cleaved caspase-3 will appear as bands at approximately 17 and 19 kDa.

Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

This protocol provides a general procedure for a highly sensitive luminescent assay to quantify caspase-3/7 activity.[5][6][7][8]

Materials:

  • Cells cultured in a white-walled 96-well plate

  • Apoptosis-inducing agent

  • Caspase-Glo® 3/7 Reagent (substrate and buffer)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the apoptosis-inducing agent. Include appropriate controls.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[5][7]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][7]

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[7]

  • Measure the luminescence in a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity. The assay is linear over at least four orders of magnitude of caspase concentration.[5][8]

Supporting Experimental Data

Luminescent caspase assays are generally considered more sensitive than fluorescent assays. A direct comparison of the Caspase-Glo® 3/7 Assay with a rhodamine-110-based fluorescent assay demonstrated a significantly higher signal-to-noise ratio for the luminescent assay across a range of cell numbers.[5][8] This suggests that luminescent assays can detect lower levels of caspase activity and provide a wider dynamic range.

For Western blotting, the detection of the cleaved caspase-3 fragments provides strong evidence of its activation. The specificity of the antibody is crucial, and it is important to use an antibody that specifically recognizes the cleaved forms and not the full-length procaspase.[9]

References

Benchmarking FITC-DQMD-FMK: A Comparative Guide to Established Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis detection, this guide provides a comprehensive comparison of the novel FITC-DQMD-FMK assay against established methodologies, including Annexin V/Propidium Iodide (PI) staining, TUNEL, and Caspase-3/7 activity assays. This analysis is supported by a synthesis of established experimental principles to provide a clear framework for selecting the most appropriate assay for your research needs.

Apoptosis, or programmed cell death, is a critical process in development and disease. Its accurate detection is paramount in fields ranging from oncology to neurobiology. This compound is a fluorescently labeled, irreversible inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade. This guide will objectively evaluate its performance characteristics in relation to established apoptosis assays.

Principles of Apoptosis Detection Methods

A variety of assays have been developed to detect the hallmark events of apoptosis. These assays target different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.

  • This compound Assay: This assay utilizes a cell-permeable, fluoromethylketone (FMK)-linked peptide (DQMD) that specifically targets the active site of caspase-3. The fluorescein isothiocyanate (FITC) label allows for the direct detection of cells with activated caspase-3 by flow cytometry or fluorescence microscopy.

  • Annexin V/PI Assay: This widely used assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC.[1][2] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[1][3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[4][5] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[4][5]

  • Caspase-3/7 Activity Assays: These assays measure the enzymatic activity of executioner caspases 3 and 7. They often employ a non-fluorescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a fluorescent reporter.[6][7]

Comparative Analysis of Apoptosis Assays

The choice of apoptosis assay depends on several factors, including the specific research question, the cell type, and the desired temporal resolution of apoptosis detection. The following table summarizes the key performance characteristics of this compound and established apoptosis assays.

FeatureThis compound AssayAnnexin V/PI AssayTUNEL AssayCaspase-3/7 Activity Assay (Substrate-based)
Principle Irreversible binding to active caspase-3Detection of externalized phosphatidylserine and membrane integrityDetection of DNA fragmentationMeasurement of caspase-3/7 enzymatic activity
Stage of Apoptosis Detected Mid- to late-stage (coincides with caspase-3 activation)Early-stageLate-stageMid- to late-stage
Detection Method Flow Cytometry, Fluorescence MicroscopyFlow Cytometry, Fluorescence MicroscopyFlow Cytometry, Fluorescence Microscopy, ImmunohistochemistryFlow Cytometry, Fluorescence Microscopy, Plate Reader
Advantages Direct measure of a key executioner caspase; High specificity for caspase-3Detects early apoptotic events; Distinguishes between apoptotic and necrotic cellsConsidered a "gold standard" for late-stage apoptosis; Can be used on fixed tissues[5]Quantitative measure of enzyme activity; High throughput potential with plate readers
Limitations May not detect apoptosis in caspase-3 independent pathways; Signal is cumulativeCan give false positives with membrane disruption due to mechanical stress[5]; Not suitable for fixed cellsDetects a late event, may miss early apoptotic cells; Can also label necrotic cellsIndirect measure of apoptosis; Substrate competition can be a factor
Typical Time to Result 1-2 hours< 1 hour2-4 hours (can be longer with fixation)1-2 hours

Signaling Pathways in Apoptosis

The assays discussed in this guide target distinct events within the intricate signaling pathways of apoptosis. There are two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_membrane Apoptosis Signaling Pathways Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC mem_anchor Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Executioner_Caspases Substrate_Cleavage Substrate Cleavage (PARP, Lamins) Executioner_Caspases->Substrate_Cleavage FITC_DQMD_FMK_Target This compound Executioner_Caspases->FITC_DQMD_FMK_Target Apoptosis Apoptosis Substrate_Cleavage->Apoptosis TUNEL_Target TUNEL Substrate_Cleavage->TUNEL_Target AnnexinV_Target Annexin V mem_anchor->AnnexinV_Target FITC_DQMD_FMK_Workflow This compound Assay Workflow start Induce Apoptosis in Cells add_reagent Add this compound and incubate start->add_reagent wash Wash cells add_reagent->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze AnnexinV_PI_Workflow Annexin V/PI Assay Workflow start Induce Apoptosis in Cells wash Wash cells with Binding Buffer start->wash add_reagents Add FITC-Annexin V and PI and incubate wash->add_reagents analyze Analyze by Flow Cytometry add_reagents->analyze TUNEL_Workflow TUNEL Assay Workflow start Induce Apoptosis in Cells fix_perm Fix and Permeabilize Cells start->fix_perm add_reagents Add TdT and FITC-dUTP and incubate fix_perm->add_reagents wash Wash cells add_reagents->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze

References

Safety Operating Guide

Proper Disposal and Handling of Fitc-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the handling and disposal of Fitc-DQMD-FMK, a fluorescently labeled, cell-permeable, and irreversible caspase inhibitor used in apoptosis research.

Summary of Key Safety and Handling Information

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[1]

  • Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be washed before reuse.[1]

First Aid Measures:

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek medical attention.[1]

Quantitative Data and Physical Properties

The following table summarizes the known and estimated properties of this compound.

PropertyValueBasis for Estimation
Molecular Weight ~950-1000 g/mol Based on similar FITC-peptide-FMK compounds.[2]
Excitation Maximum ~492 nmCommon to FITC-labeled compounds.[2]
Emission Maximum ~516 nmCommon to FITC-labeled compounds.[2]
Solubility Primarily in DMSOStandard for peptide-FMK compounds.[2]
Storage -20°C, protected from lightStandard for FITC-conjugated reagents.[2][3]

Proper Disposal Procedures

As a general principle, chemical waste should be disposed of in accordance with local, state, and federal regulations. The following steps provide a general guideline for the disposal of this compound and related waste.

Step 1: Segregation of Waste

  • All materials that have come into contact with this compound, including unused solutions, contaminated pipette tips, centrifuge tubes, and gloves, should be segregated as chemical waste.

Step 2: Collection of Liquid Waste

  • Aqueous solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.

  • The container should be clearly marked as "Hazardous Chemical Waste" and should specify the contents (e.g., "this compound in DMSO/aqueous buffer").

Step 3: Collection of Solid Waste

  • Contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, clearly labeled solid waste container.

Step 4: Storage of Waste

  • Waste containers should be stored in a designated secondary containment area that is well-ventilated and away from incompatible materials.

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not pour chemical waste down the drain or dispose of it in regular trash.

Experimental Protocol: Detection of Active Caspases

This compound is used to detect active caspases in living cells undergoing apoptosis. The following is a general protocol for its use in fluorescence microscopy and flow cytometry.

Materials:

  • Cells of interest (e.g., 1 x 10^6 cells/mL)

  • Apoptosis-inducing agent

  • This compound

  • Wash Buffer

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Induce apoptosis in the experimental cell culture. A control culture without the inducing agent should be run in parallel.[3]

  • Transfer 300 µL of both the induced and control cell suspensions into separate microcentrifuge tubes.[3]

  • Add this compound to each tube at the desired final concentration and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[3]

  • Centrifuge the cells at approximately 3000 rpm for 5 minutes and carefully remove the supernatant.[3]

  • Resuspend the cell pellet in 0.5 mL of wash buffer and centrifuge again.[3]

  • Repeat the wash step to ensure the removal of any unbound reagent.[3]

  • For fluorescence microscopy, resuspend the final cell pellet in 100 µL of wash buffer, place a drop on a microscope slide, and observe under a fluorescence microscope using a FITC filter.[3]

  • For flow cytometry, resuspend the final cell pellet in an appropriate buffer for analysis.

Mechanism of Action

The following diagram illustrates the mechanism by which this compound identifies cells with active caspases.

FITC_DQMD_FMK_Mechanism cluster_cell Living Cell cluster_outside Fitc_DQMD_FMK This compound Active_Caspase Active Caspase Fitc_DQMD_FMK->Active_Caspase Binds to active site Fluorescent_Signal Fluorescent Signal (Apoptotic Cell) Active_Caspase->Fluorescent_Signal Irreversible binding leads to Inactive_Caspase Inactive Caspase Inactive_Caspase->Active_Caspase Activation Apoptosis_Stimulus Apoptosis Stimulus Fitc_DQMD_FMK_entry Cell Penetration

Caption: Mechanism of this compound in detecting active caspases.

References

Personal protective equipment for handling Fitc-DQMD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for Fitc-DQMD-FMK, a fluorescently labeled peptide inhibitor commonly used in apoptosis research. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, drawing on best practices for handling similar fluorescently-labeled peptide inhibitors and general laboratory chemical safety.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMinimum requirement to protect against splashes and aerosols. All eye protection must be ANSI Z87.1 compliant.[1]
Face ShieldRecommended when handling larger volumes or when there is a significant splash risk, to be worn over safety glasses or goggles.[2][3]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact.[1] For extended handling, consider double-gloving.[1] Always inspect gloves before use and change them immediately if contaminated.[3]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][2] A buttoned lab coat is the minimum requirement.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area.[4] A respirator may be necessary if there is a risk of aerosolization and engineering controls (like a fume hood) are not available.[2][3]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[2][3]

Operational Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Storage:

  • Store at -20°C upon arrival.[5]

  • Protect from light and moisture.

  • If the product is in DMSO, be aware that it is air-sensitive, and impurities can form due to oxidation.

  • Avoid repeated freeze-thaw cycles.

Handling:

  • Use personal protective equipment as required.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

  • Use with local exhaust ventilation.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

Immediate Spill Response:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • For a small liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • For a solid spill, carefully sweep or scoop up the material to avoid creating dust.

  • Place the absorbed or collected material into a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable decontamination solution.

  • Wash hands thoroughly after cleanup.

Waste Disposal:

  • Unused Reagent: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

Fluorescent compounds, while not containing heavy metals like some fluorescent bulbs, should still be treated as chemical waste.[6][7][8][9][10] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of fluorescent chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for using this compound in a cell-based apoptosis assay, from cell culture to data analysis.

Fitc_DQMD_FMK_Workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis start Start: Cell Culture induce Induce Apoptosis start->induce control Control Culture (No Induction) start->control add_fitc Add this compound induce->add_fitc control->add_fitc incubate Incubate (37°C, 5% CO2) add_fitc->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash1 Resuspend in Wash Buffer centrifuge1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 wash2 Resuspend in Wash Buffer centrifuge2->wash2 flow Flow Cytometry wash2->flow microscopy Fluorescence Microscopy wash2->microscopy plate_reader Plate Reader wash2->plate_reader end End: Data Analysis flow->end microscopy->end plate_reader->end

Workflow for a cell-based apoptosis assay using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.